molecular formula C14H12 B1584822 4-Vinylbiphenyl CAS No. 2350-89-2

4-Vinylbiphenyl

Cat. No.: B1584822
CAS No.: 2350-89-2
M. Wt: 180.24 g/mol
InChI Key: HDBWAWNLGGMZRQ-UHFFFAOYSA-N
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Description

P-Vinylbiphenyl is a member of biphenyls.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBWAWNLGGMZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25232-08-0
Record name Poly(4-vinylbiphenyl)
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DSSTOX Substance ID

DTXSID50178066
Record name p-Vinylbiphenyl
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2350-89-2
Record name 4-Ethenyl-1,1′-biphenyl
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Record name p-Vinylbiphenyl
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Record name Biphenyl, 4-vinyl-
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Record name p-Vinylbiphenyl
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Record name 4-Vinylbiphenyl
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-vinylbiphenyl, a versatile building block in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a polymerizable vinyl group and a modifiable biphenyl scaffold, makes it a valuable precursor for a wide range of applications.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₁₂[1][2]
Molecular Weight180.25 g/mol [2][3]
AppearanceWhite to off-white solid[4]
Melting Point119-121 °C[2][3]
Boiling Point~301.7 °C at 760 mmHg
SolubilityInsoluble in water; soluble in various organic solvents.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the most common and effective methods being the Wittig reaction, Suzuki-Miyaura coupling, Heck reaction, and Grignard reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In the context of this compound synthesis, this typically involves the reaction of 4-biphenylcarboxaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane.

Reaction Mechanism:

The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[5][7]

Wittig_Mechanism aldehyde 4-Biphenyl- carboxaldehyde betaine Betaine Intermediate aldehyde->betaine + Ylide ylide Methylenetriphenyl- phosphorane ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure vinylbiphenyl This compound oxaphosphetane->vinylbiphenyl Decomposition tppo Triphenylphosphine oxide oxaphosphetane->tppo

Figure 1: General mechanism of the Wittig reaction for this compound synthesis.

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.

  • Reaction with Aldehyde: Dissolve 4-biphenylcarboxaldehyde in anhydrous THF in a separate flask. Add this solution dropwise to the freshly prepared ylide solution at 0 °C.

  • Reaction Progression and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[8]

Reagent/SolventTypical Molar Ratio/ConcentrationPurpose
4-Biphenylcarboxaldehyde1.0 eqStarting material
Methyltriphenylphosphonium bromide1.1 - 1.5 eqYlide precursor
n-Butyllithium1.1 - 1.5 eqBase for ylide generation
Anhydrous THF-Solvent
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10][11][12][13] For the synthesis of this compound, this can be achieved by coupling a 4-halobiphenyl (e.g., 4-iodobiphenyl or 4-bromobiphenyl) with a vinylboron species, such as potassium vinyltrifluoroborate.[9][10][11][13]

Reaction Mechanism:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Suzuki_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl Halide ArylHalide 4-Halobiphenyl ArylHalide->OxAdd Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + Vinylboron + Base VinylBoron Potassium Vinyltrifluoroborate VinylBoron->Transmetalation Transmetalation->Pd0 Regeneration Product This compound Transmetalation->Product Reductive Elimination

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-iodobiphenyl, potassium vinyltrifluoroborate, a palladium catalyst (e.g., PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand), and a base (e.g., cesium carbonate or potassium carbonate).

  • Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of THF and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Reagent/SolventTypical Molar Ratio/ConcentrationPurpose
4-Iodobiphenyl1.0 eqStarting material
Potassium vinyltrifluoroborate1.2 - 1.5 eqVinyl group source
Palladium Catalyst (e.g., PdCl₂(dppf))1-5 mol%Catalyst
Base (e.g., Cs₂CO₃)2.0 - 3.0 eqActivates the boronic acid derivative
THF/Water-Solvent system
Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[14][15][16][17] this compound can be synthesized via the Heck reaction between a 4-halobiphenyl and ethylene gas or a protected vinyl equivalent.

Reaction Mechanism:

The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst.[16]

Heck_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Aryl Halide ArylHalide 4-Halobiphenyl ArylHalide->OxAdd MigratoryInsertion Migratory Insertion Intermediate OxAdd->MigratoryInsertion + Alkene Alkene Ethylene Alkene->MigratoryInsertion MigratoryInsertion->Pd0 Regeneration Product This compound MigratoryInsertion->Product β-Hydride Elimination

Figure 3: Catalytic cycle of the Heck reaction for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, combine 4-bromobiphenyl, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

  • Solvent and Alkene Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF). Pressurize the vessel with ethylene gas.

  • Reaction: Heat the mixture with stirring. Monitor the reaction progress by GC.

  • Workup and Purification: After completion, cool the vessel, vent the ethylene, and filter the reaction mixture. Add water to the filtrate and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]

Reagent/SolventTypical Molar Ratio/ConcentrationPurpose
4-Bromobiphenyl1.0 eqStarting material
EthyleneExcess (pressure)Vinyl group source
Palladium(II) acetate1-5 mol%Catalyst precursor
Triphenylphosphine2-10 mol%Ligand
Triethylamine1.5 - 2.0 eqBase
DMF-Solvent
Grignard Reaction

The Grignard reaction provides another route to this compound, typically involving the reaction of a biphenyl Grignard reagent with a vinyl halide.[18][19]

Reaction Mechanism:

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the vinyl halide in a coupling reaction, often catalyzed by a transition metal salt.

Experimental Protocol:

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous THF under an inert atmosphere.[19]

  • Coupling Reaction: In a separate flask, add a catalytic amount of a transition metal salt (e.g., iron(III) chloride) to a solution of vinyl bromide in anhydrous THF. Cool this solution and slowly add the freshly prepared 4-phenylmagnesium bromide solution.

  • Reaction Progression and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.

Reagent/SolventTypical Molar Ratio/ConcentrationPurpose
4-Bromobiphenyl1.0 eqGrignard precursor
Magnesium turnings1.1 - 1.2 eqTo form Grignard reagent
Vinyl bromide1.0 - 1.2 eqVinyl group source
Iron(III) chlorideCatalytic amountCatalyst
Anhydrous THF-Solvent

Characterization of this compound

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Characterization_Workflow Crude Crude this compound Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H and ¹³C) Pure->NMR IR FTIR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Analysis Structural Confirmation and Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

References

Spectroscopic analysis of 4-Vinylbiphenyl (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of 4-Vinylbiphenyl using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic characteristics of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
7.65 - 7.55m-4HAromatic Protons (H-2, H-6, H-2', H-6')
7.48 - 7.40m-2HAromatic Protons (H-3', H-5')
7.38 - 7.32m-1HAromatic Proton (H-4')
6.75dd17.6, 10.91HVinyl Proton (-CH=)
5.80d17.61HVinyl Proton (=CH₂, trans)
5.28d10.91HVinyl Proton (=CH₂, cis)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 101 MHz

Chemical Shift (δ, ppm)Assignment (Predicted)
140.9Quaternary Aromatic Carbon (C-1')
140.6Quaternary Aromatic Carbon (C-4)
136.9Quaternary Aromatic Carbon (C-1)
136.4Vinyl Carbon (-CH=)
128.8Aromatic CH (C-3', C-5')
127.6Aromatic CH (C-2, C-6)
127.4Aromatic CH (C-4')
127.0Aromatic CH (C-2', C-6')
126.5Aromatic CH (C-3, C-5)
114.4Vinyl Carbon (=CH₂)

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic & Vinyl
1628C=C StretchVinyl
1600 - 1450C=C StretchAromatic Ring
990, 910C-H Bend (Out-of-Plane)Monosubstituted Vinyl
840C-H Bend (Out-of-Plane)1,4-Disubstituted Benzene
760, 695C-H Bend (Out-of-Plane)Monosubstituted Benzene

Table 4: Mass Spectrometry Data for this compound

m/z ValueInterpretation
180[M]⁺ (Molecular Ion)
179[M-H]⁺
178[M-2H]⁺
152[M-C₂H₄]⁺ (Loss of ethylene)

Experimental Workflows and Methodologies

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolve in appropriate deuterated solvent (NMR) or prepare sample (IR, MS) Sample->Dissolution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR MS Mass Spectrometer Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Baseline Correction) IR->ProcessIR ProcessMS Analyze Mass Spectrum MS->ProcessMS Interpret Interpret Spectra (Chemical Shifts, Coupling, Functional Groups, m/z) ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Elucidation & Confirmation Interpret->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Detailed Experimental Protocols

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 1.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Assign peaks based on chemical shifts, coupling constants, and integration values.

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[1]

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the major absorption peaks.

  • Correlate the observed absorption bands with specific functional group vibrations.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Mass Spectrum Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 200-250 °C.

  • GC Conditions (if applicable):

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC) if using GC-MS.

  • Extract the mass spectrum for that peak.

  • Identify the molecular ion peak ([M]⁺).

  • Identify major fragment ions and propose fragmentation pathways. The analysis often involves observing the loss of stable neutral molecules or radicals.[2]

References

Solubility Profile of 4-Vinylbiphenyl in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Vinylbiphenyl, a key intermediate in various organic syntheses and polymer applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining the exact solubility in a laboratory setting.

Qualitative Solubility Data

This compound is a solid crystalline substance at room temperature. Its solubility is largely dictated by the principle of "like dissolves like," where non-polar to moderately polar organic solvents are most effective at dissolving this aromatic hydrocarbon. Based on available data, the qualitative solubility of this compound in common organic solvents is summarized below.

SolventChemical FormulaPolaritySolubility
WaterH₂OHighInsoluble[1][2]
EthanolC₂H₅OHHighSoluble[1]
Diethyl Ether(C₂H₅)₂OLowSoluble[1]
BenzeneC₆H₆LowSoluble[1]
Tetrahydrofuran (THF)C₄H₈OModerateSoluble[3]
Chloroform (CHCl₃)CHCl₃ModerateSoluble[3]
TolueneC₇H₈LowSoluble[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following gravimetric method, a variation of the widely used shake-flask method, is recommended. This protocol is designed to be robust and reproducible for determining the solubility of a solid compound like this compound in various organic solvents at a specified temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps or sealed ampoules

  • Constant temperature bath or incubator

  • Vortex mixer or shaker

  • Syringe filters (Teflon®, 0.2 µm pore size)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

  • Fume hood

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in a fume hood and allow the solvent to evaporate. Gentle heating in a vacuum oven can be used to expedite this process, ensuring the temperature is kept well below the boiling point of this compound to prevent loss of the solute.

    • Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the evaporation dish with the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

Experimental Workflow:

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow solid to settle prep3->samp1 Equilibrium reached samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.2 µm syringe filter into pre-weighed dish samp2->samp3 anal1 Evaporate solvent samp3->anal1 anal2 Dry residue in desiccator anal1->anal2 anal3 Weigh residue anal2->anal3 calc1 Calculate mass of dissolved solid anal3->calc1 calc2 Determine solubility (e.g., g/100 mL) calc1->calc2

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user initially provided CAS number 2350-89-2, which corresponds to 4-Vinylbiphenyl. However, the detailed requirements for an in-depth technical guide, including signaling pathways and targeting an audience of researchers and drug development professionals, strongly indicate that the compound of interest is the well-studied and highly toxic molecule, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), with CAS number 1746-01-6. This guide will focus on TCDD.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a compound of significant interest in toxicology and drug development due to its potent biological effects.

Physical and Chemical Properties of TCDD

TCDD is a colorless, odorless crystalline solid at room temperature. It is a highly stable compound, a property that contributes to its persistence in the environment.[1] Its lipophilicity and very low aqueous solubility are key factors in its bioaccumulation.[1]

Table 1: Physical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)

PropertyValue
Molecular FormulaC₁₂H₄Cl₄O₂
Molecular Weight322.0 g/mol
Melting Point305-306 °C
Boiling PointDecomposes above 500 °C[2]
Water Solubility2 x 10⁻⁷ g/L at 25°C
Vapor Pressure1.50 x 10⁻⁹ mm Hg at 25°C
Log Kₒw (Octanol-Water Partition Coefficient)6.8

Table 2: Chemical Reactivity and Stability of TCDD

PropertyDescription
Thermal StabilityBegins to decompose at 500 °C, with virtually complete decomposition occurring within 21 seconds at 800 °C.[2]
PhotostabilityDecomposes under the influence of UV light, which produces chlorine.[2]
Chemical StabilityExtremely stable chemically.[1]
ReactivityUndergoes catalytic perchlorination. When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2]

Biological Activity and Signaling Pathway

TCDD exerts its potent biological effects primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4] The binding of TCDD to AhR initiates a cascade of events leading to changes in gene expression that are responsible for its toxic and carcinogenic effects.[3][5] TCDD is not directly mutagenic or genotoxic but acts as a potent cancer promoter.[3]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCDD TCDD AhR_complex AhR-HSP90-XAP2 Complex TCDD->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change HSP90 HSP90 AhR_ligand_complex->HSP90 Dissociation XAP2 XAP2 AhR_ligand_complex->XAP2 Dissociation AhR_ligand_complex_nuc Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_nuc Nuclear Translocation ARNT ARNT AhR_ligand_complex_nuc->ARNT Dimerization AhR_ARNT_complex AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Activation Experimental_Workflow Sample_Collection Sample Collection (e.g., soil, water) Extraction Solvent Extraction Sample_Collection->Extraction Cleanup Multi-step Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis HRGC/HRMS Analysis Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Theoretical and Computational Insights into 4-Vinylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbiphenyl (4VBP) is a significant monomer in the synthesis of advanced polymers and a key building block in the development of novel organic materials and potential pharmaceutical agents.[1] Its unique molecular structure, featuring a biphenyl core and a reactive vinyl group, imparts desirable properties such as high thermal stability and specific optoelectronic characteristics to the resulting materials. Understanding the fundamental geometric, electronic, and vibrational properties of the 4VBP monomer is crucial for predicting its reactivity, designing new materials, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study this compound, presenting expected quantitative data and detailed protocols to facilitate further research and development. While direct computational studies on this compound are not extensively available in the public domain, this guide draws upon established computational chemistry principles and data from studies on structurally related molecules, such as biphenyl and styrene, to provide a robust predictive framework.

Introduction

This compound, also known as p-phenylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₂.[2] Its structure consists of a biphenyl moiety substituted with a vinyl group at the 4-position. This bifunctionality allows for a wide range of chemical modifications, making it a versatile precursor in polymer chemistry and organic synthesis.[1] The biphenyl unit contributes to the rigidity and thermal stability of polymers, while the vinyl group provides a reactive site for polymerization and other addition reactions.

Computational modeling offers a powerful and cost-effective approach to investigate the intrinsic properties of molecules like this compound at the atomic level. Techniques such as Density Functional Theory (DFT) can provide valuable insights into its optimized geometry, electronic structure, and vibrational modes, which are often challenging to determine experimentally with high precision. This guide outlines the standard computational workflows and expected outcomes for the theoretical characterization of this compound.

Computational Methodology

The theoretical investigation of this compound typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization.

Experimental Protocol:

  • Initial Structure Generation: A starting 3D structure of this compound is generated using molecular building software (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.

    • Basis Set: The 6-31G(d,p) basis set is commonly employed, providing a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

  • Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Computational_Workflow A Initial 3D Structure (e.g., from Avogadro) B Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Energy Minimum C->D E Electronic Property Calculations (HOMO-LUMO, MEP) D->E F Vibrational Spectroscopy (IR, Raman) D->F Signaling_Pathway cluster_input Input cluster_analysis Analysis cluster_output Predicted Properties Optimized_Geometry Optimized Molecular Geometry Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Optimized_Geometry->Electronic_Properties Vibrational_Analysis Vibrational Analysis (IR, Raman Frequencies) Optimized_Geometry->Vibrational_Analysis Reactivity Chemical Reactivity Electronic_Properties->Reactivity Spectra Spectroscopic Signatures Vibrational_Analysis->Spectra Material_Properties Potential Material Properties Reactivity->Material_Properties Spectra->Material_Properties

References

Health and Safety Considerations for Handling 4-Vinylbiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 4-Vinylbiphenyl (also known as 4-phenylstyrene). Due to its chemical properties and potential hazards, a thorough understanding and implementation of safety protocols are imperative for all personnel working with this compound. This document summarizes key data from safety data sheets (SDS) and outlines general best practices for laboratory safety.

Physicochemical and Hazard Profile

This compound is a solid organic compound with specific properties that necessitate careful handling.[1] A summary of its key physical and chemical properties is provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Appearance Cream solid[1]
Molecular Formula C14H12[1]
Molecular Weight 180.25 g/mol [1]
Melting Point 115 - 116 °C / 239 - 240.8 °F[1]
Boiling Point No information available[1]
Flash Point No information available[1]
Solubility No information available[1]
Stability Moisture sensitive[1]

The primary hazards associated with this compound are skin, eye, and respiratory irritation, and it is harmful if swallowed.[2][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3]

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Acute toxicity, OralHarmful if swallowed.[2]
Skin irritationCauses skin irritation.[2][3]
Eye irritationCauses serious eye irritation.[2][3]
Specific target organ toxicity — single exposureMay cause respiratory irritation.[2][3]
Hazardous to the aquatic environment, long-term hazardMay cause long lasting harmful effects to aquatic life.[4]

Health and Safety Recommendations

Given the identified hazards, strict adherence to safety protocols is crucial when handling this compound.

Personal Protective Equipment (PPE)

The following diagram outlines the essential personal protective equipment required when working with this compound.

PPE_for_4_Vinylbiphenyl cluster_ppe Required Personal Protective Equipment ppe_main Handling this compound eye_protection Eye Protection (Safety Goggles/Glasses) ppe_main->eye_protection hand_protection Hand Protection (Chemical-Resistant Gloves) ppe_main->hand_protection body_protection Body Protection (Lab Coat/Protective Clothing) ppe_main->body_protection respiratory_protection Respiratory Protection (Use in a Ventilated Area) ppe_main->respiratory_protection

Caption: Essential PPE for handling this compound.

Safe Handling and Storage

To minimize exposure and ensure stability, the following handling and storage procedures should be followed:

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Prevent dust formation.[1]

    • Use only in a well-ventilated area, such as a chemical fume hood.[3]

    • Wash hands thoroughly after handling.[3]

  • Storage :

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Protect from moisture as the compound is moisture-sensitive.[1]

    • Store at 2-8°C.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following decision tree outlines the initial first-aid steps to be taken upon exposure to this compound.

First_Aid_for_4_Vinylbiphenyl exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_to_fresh_air Action wash_skin Take off contaminated clothing. Wash skin with soap and plenty of water. skin_contact->wash_skin Action rinse_eyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes Action rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth Action seek_medical_attention Seek immediate medical attention. move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention Safe_Handling_Workflow start Start: Planning Experiment risk_assessment Conduct Risk Assessment (Review SDS, identify hazards) start->risk_assessment ppe_selection Select and Don Appropriate PPE risk_assessment->ppe_selection engineering_controls Prepare Engineering Controls (Fume hood, ventilation) ppe_selection->engineering_controls weighing_handling Weighing and Handling (In designated area, avoid dust) engineering_controls->weighing_handling reaction_setup Reaction Setup and Execution (Closed system if possible) weighing_handling->reaction_setup workup_purification Work-up and Purification (Under ventilation) reaction_setup->workup_purification decontamination Decontaminate Glassware and Work Area workup_purification->decontamination waste_disposal Dispose of Waste (Follow institutional guidelines) decontamination->waste_disposal end End: Document Experiment waste_disposal->end

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is an aromatic vinyl monomer that serves as a crucial building block in the synthesis of advanced polymers. Its unique structure, featuring a biphenyl group attached to a vinyl moiety, imparts exceptional thermal stability, high glass transition temperatures (Tg), and desirable mechanical properties to its corresponding polymers.[1] These characteristics make poly(this compound) (PVBP) and its copolymers highly valuable in applications demanding robust materials, such as in aerospace, electronics, and specialty coatings. Understanding the thermal stability and decomposition behavior of the this compound monomer is paramount for ensuring safe handling, optimizing polymerization processes, and predicting the service life of the resulting polymeric materials.

This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability under thermal stress and its decomposition pathways. The information is presented through a combination of tabulated data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development who may utilize polymers derived from this monomer.

Thermal Properties of this compound

Currently, there is limited publicly available data specifically detailing the thermal decomposition of the this compound monomer through techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). The focus of existing research has been primarily on the thermal characteristics of its polymer, poly(this compound). However, based on the properties of similar aromatic vinyl monomers and the known stability of the biphenyl structure, it can be inferred that this compound possesses a relatively high thermal stability.

General physical properties of this compound are summarized in the table below.

PropertyValueReference
Synonyms 4-Phenylstyrene, p-Phenylstyrene[2]
CAS Number 2350-89-2[2]
Molecular Formula C₁₄H₁₂[2]
Molecular Weight 180.25 g/mol [2]
Melting Point 119-121 °C[2]
Boiling Point 301.7 ± 12.0 °C at 760 mmHg

Thermal Properties of Poly(this compound)

The thermal stability of the polymer provides valuable insights into the inherent stability of the monomer unit. Poly(this compound) exhibits a high glass transition temperature, indicating significant chain stiffness and strong intermolecular interactions conferred by the bulky biphenyl side groups.

PropertyValueReference
Glass Transition Temperature (Tg) 138 °C (for Mw ~115,000)
Decomposition Temperature Data not readily available in search results

The thermal decomposition of polymers derived from vinyl monomers often proceeds via radical mechanisms, including chain scission and monomer reversion. For poly(this compound), it is anticipated that the primary decomposition products would include the this compound monomer, along with other aromatic fragments.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Objective: To determine the onset and maximum decomposition temperatures of this compound.

Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended for evolved gas analysis.[3]

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • The initial temperature is set to ambient (e.g., 25 °C).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from the initial temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Collection: The mass of the sample is continuously recorded as a function of temperature. If using TGA-MS or TGA-FTIR, the evolved gases are simultaneously analyzed.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative thermogravimetric, DTG, curve). The evolved gas analysis helps identify the decomposition products.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic decomposition events.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating and Cooling Program:

    • The sample is first cooled to a low temperature (e.g., 0 °C) to ensure a consistent starting thermal history.

    • The sample is then heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature.

    • The sample is then cooled back to the initial temperature at a controlled rate.

    • A second heating scan is often performed to observe the behavior of the material after a controlled thermal history.

  • Data Collection: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that could indicate decomposition or polymerization. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to identify the chemical composition of non-volatile materials. The sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Objective: To identify the decomposition products of this compound.

Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.[1][4][5][6]

Methodology:

  • Sample Preparation: A very small amount of this compound (microgram to milligram range) is placed in a pyrolysis sample tube or cup.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-900 °C) in the pyrolyzer, which is directly connected to the GC injector. The heating is performed in an inert atmosphere (e.g., helium).

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. The components are separated based on their boiling points and interactions with the stationary phase of the column. A temperature program is used to elute the separated components over time.

  • Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra to a spectral library (e.g., NIST). The resulting chromatogram provides a "fingerprint" of the decomposition products.

Decomposition Pathway of this compound

Decomposition_Pathway This compound This compound Radical_Initiation Radical Initiation (Heat) This compound->Radical_Initiation High Temperature Vinyl_Radical Vinyl Radical Intermediate Radical_Initiation->Vinyl_Radical Biphenyl_Radical Biphenyl Radical Radical_Initiation->Biphenyl_Radical Monomer This compound (Monomer) Vinyl_Radical->Monomer Hydrogen Abstraction Polymerization Low MW Polymer Vinyl_Radical->Polymerization Propagation Fragmentation Fragmentation Products (e.g., Styrene, Biphenyl) Biphenyl_Radical->Fragmentation

Caption: Proposed free-radical decomposition pathway for this compound.

At elevated temperatures, the weaker bonds in the this compound molecule, likely the C-H bonds on the vinyl group or the C-C bond connecting the vinyl group to the biphenyl ring, can undergo homolytic cleavage to form free radicals. These radicals can then participate in a variety of reactions, including:

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other monomer molecules, leading to the formation of stable molecules and new radical species.

  • Polymerization: The vinyl radicals can initiate a chain-growth polymerization process, forming low molecular weight oligomers and polymers.

  • Fragmentation: The biphenyl radical or other intermediate radicals can undergo further fragmentation, leading to the formation of smaller, more volatile compounds such as styrene and biphenyl.

Experimental Workflow

A logical workflow for the comprehensive thermal analysis of this compound is depicted below.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Decomposition Product Analysis cluster_2 Kinetic Analysis Sample_Prep Sample Preparation (this compound) DSC DSC Analysis (Melting Point, Purity) Sample_Prep->DSC TGA TGA Analysis (Decomposition Temperature) Sample_Prep->TGA Py-GC-MS Pyrolysis-GC/MS (Product Identification) TGA->Py-GC-MS Informed Temperature Selection TGA-MS TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGA-MS Isothermal_TGA Isothermal TGA (Multiple Temperatures) TGA->Isothermal_TGA Determine Temp Range Kinetic_Modeling Kinetic Modeling (Activation Energy, Reaction Order) Isothermal_TGA->Kinetic_Modeling

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

References

The Vinyl Frontier: An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a versatile monomer and a key building block in organic synthesis and materials science. Its unique structure, featuring a reactive vinyl group appended to a biphenyl moiety, imparts a distinct reactivity profile that makes it a valuable component in the development of advanced polymers and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, covering its behavior in polymerization and various addition reactions. The electronic influence of the biphenyl group is discussed in relation to its impact on the vinyl group's reactivity. Detailed experimental protocols for key transformations, quantitative data for reactivity comparison, and visual diagrams of reaction pathways and workflows are presented to serve as a practical resource for researchers in drug development and materials science.

Introduction

The reactivity of the vinyl group in this compound is of significant interest due to its role in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific optical or electrical properties.[1] The biphenyl unit introduces rigidity and hydrophobicity into the polymer backbone, while the vinyl group provides a site for polymerization and a handle for a variety of chemical modifications. Understanding the reactivity of this vinyl group is crucial for designing and controlling these transformations to achieve desired material properties and molecular structures. This guide will delve into the core aspects of this compound's vinyl group reactivity, providing both theoretical understanding and practical experimental guidance.

Electronic Effects of the Biphenyl Group on Vinyl Reactivity

The reactivity of the vinyl group in this compound is significantly influenced by the electronic properties of the biphenyl substituent. The biphenyl group, acting as a substituent on the styrene core, is generally considered to be weakly electron-donating through resonance. This can be quantified by the Hammett substituent constant (σ). For the unsubstituted phenyl group (-C₆H₅), the Hammett constants are σₚ = 0.01 and σₘ = 0.06, indicating a very weak electronic effect.[2][3] The extended conjugation provided by the second phenyl ring in the biphenyl moiety is expected to have a similarly modest, yet discernible, impact on the electron density of the vinyl group. This slight increase in electron density on the vinyl double bond can affect the rates and mechanisms of both polymerization and addition reactions compared to unsubstituted styrene.

Polymerization of this compound

This compound is a valuable monomer for the synthesis of polymers with high glass transition temperatures and improved solvent resistance.[1] It can undergo polymerization via various mechanisms, including free-radical and anionic polymerization.

Free-Radical Polymerization

Table 1: Polymerization Data for this compound and Related Monomers

MonomerPolymerization MethodMolecular Weight (Mn)Polydispersity Index (PDI)Glass Transition Temp. (Tg)Reference
Poly(this compound)Anionic30,000 g/mol 1.4135 °C[4]
Poly(4-bromo-4'-vinylbiphenyl)Free-RadicalVariesVariesNot specified[5]
Anionic Polymerization

This compound can also be polymerized via anionic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4] This "living" polymerization technique is particularly useful for creating block copolymers.

This protocol is a general representation of an anionic polymerization procedure.

Materials:

  • This compound (purified by sublimation or recrystallization)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous methanol

Procedure:

  • Under a high-purity argon atmosphere, a flame-dried glass reactor equipped with a magnetic stir bar is charged with anhydrous THF.

  • The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of this compound in anhydrous THF is added to the reactor.

  • The initiator, sec-butyllithium, is added dropwise via syringe until a faint persistent color is observed, indicating the titration of impurities. An additional amount of initiator is then added to start the polymerization.

  • The polymerization is allowed to proceed at -78 °C for a specified time.

  • The living polymer is terminated by the addition of a small amount of anhydrous methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.[4][6]

Visualization of Anionic Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Purify this compound D Add this compound A->D B Dry THF C Charge Reactor with THF B->C C->D E Initiate with s-BuLi at -78°C D->E F Propagate E->F G Terminate with Methanol F->G H Precipitate in Methanol G->H I Isolate and Dry Polymer H->I G This compound This compound 4-Ethylbiphenyl 4-Ethylbiphenyl This compound->4-Ethylbiphenyl H₂, Pd/C G cluster_epoxidation Epoxidation cluster_dihydroxylation Dihydroxylation A This compound B 4-(Oxiran-2-yl)biphenyl A->B m-CPBA C This compound D 1-(Biphenyl-4-yl)ethane-1,2-diol C->D 1. OsO₄ (cat.), NMO 2. NaHSO₃ G This compound This compound 4-(1-Bromoethyl)biphenyl 4-(1-Bromoethyl)biphenyl This compound->4-(1-Bromoethyl)biphenyl HBr (Markovnikov) 4-(2-Bromoethyl)biphenyl 4-(2-Bromoethyl)biphenyl This compound->4-(2-Bromoethyl)biphenyl HBr, ROOR (Anti-Markovnikov)

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the primary techniques for the polymerization of 4-vinylbiphenyl (4VBP), a monomer valued for producing polymers with high thermal stability and desirable optical properties.[1] The protocols are designed for researchers, scientists, and professionals in drug development and material science, offering detailed methodologies for various polymerization strategies.

Introduction to this compound Polymerization

This compound, also known as p-phenylstyrene, is a vinyl monomer featuring a biphenyl group attached to the styrene backbone.[1] This structure imparts rigidity and hydrophobicity to the resulting polymer, poly(this compound), leading to a high glass transition temperature (Tg) and enhanced solvent resistance.[1][2] These properties make it a valuable material for applications in advanced electronics, specialized coatings, and as a precursor for functionalized polymers in drug delivery systems.[1][3]

Key polymerization methods for 4VBP include:

  • Free Radical Polymerization: A versatile and widely used method.[3]

  • Controlled/Living Radical Polymerization: Techniques like ATRP and RAFT that offer precise control over molecular weight and architecture.[4][5]

  • Anionic Polymerization: A "living" polymerization method that produces polymers with narrow molecular weight distributions.[6][7]

Polymerization Techniques and Protocols

Free Radical Polymerization (FRP)

Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps.[8][9] It is a robust method for synthesizing high molecular weight polymers. The reaction is typically initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN).[3]

This protocol is adapted from procedures for similar vinyl monomers.[3][10]

Materials:

  • Monomer: this compound (4VBP)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Solvent: Anhydrous toluene or Tetrahydrofuran (THF)

  • Precipitating Solvent: Methanol

  • Inert Gas: High-purity nitrogen or argon

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Oil bath with temperature controller

  • Standard laboratory glassware

Procedure:

  • Preparation: In a dry Schlenk flask, combine this compound (e.g., 1.0 g, 5.55 mmol) and AIBN (e.g., 9.1 mg, 0.055 mmol, for a monomer-to-initiator ratio of 100:1).

  • Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to dissolve the monomer and initiator.[3]

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[3][10]

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Stir the mixture vigorously for the desired reaction time (e.g., 24 hours).[3][10]

  • Termination: To quench the reaction, cool the flask rapidly by immersing it in an ice bath and exposing it to air.[3]

  • Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol (e.g., 200 mL) with stirring.[3]

    • Collect the white precipitate by filtration.

    • To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol. Repeat this step two more times.[3]

    • Dry the final polymer product under vacuum at 40-50°C to a constant weight.[3]

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep1 Combine 4VBP and AIBN in Schlenk Flask prep2 Add Anhydrous Solvent prep1->prep2 Under N2 degas Freeze-Pump-Thaw (3 cycles) prep2->degas polymerize Heat at 70°C (24h) degas->polymerize Under Vacuum/N2 terminate Cool in Ice Bath polymerize->terminate precipitate Precipitate in Methanol terminate->precipitate filtrate Filter precipitate->filtrate redissolve Redissolve/Reprecipitate (3x) filtrate->redissolve dry Dry Under Vacuum redissolve->dry final_product final_product dry->final_product Poly(4VBP)

Caption: Workflow for Free Radical Polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/living radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based.[11]

This protocol is based on established ATRP procedures for styrene.

Materials:

  • Monomer: this compound (4VBP), passed through basic alumina to remove inhibitors.

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole or Toluene (anhydrous)

  • Inhibitor Remover: Basic alumina

  • Precipitating Solvent: Methanol

  • Inert Gas: High-purity nitrogen or argon

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Schlenk line

  • Syringes (degassed)

  • Oil bath with temperature controller

Procedure:

  • Preparation: Add CuBr (e.g., 13.4 mg, 0.093 mmol) and a stir bar to a dry Schlenk flask. Seal with a rubber septum and deoxygenate with three vacuum/argon cycles.

  • Reaction Mixture: In a separate flask, prepare a solution of 4VBP (e.g., 2.0 g, 11.1 mmol) and anisole (2.0 mL). Bubble argon through the solution for 30 minutes to deoxygenate.

  • Component Addition: Using degassed syringes, add the deoxygenated 4VBP/anisole solution to the Schlenk flask containing CuBr. Then add PMDETA (19.5 µL, 0.093 mmol).

  • Initiation: Place the flask in a preheated oil bath at 90°C. Once the temperature has stabilized, add the initiator, EBiB (13.7 µL, 0.093 mmol), via syringe to start the polymerization.

  • Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 6-12 hours). Samples can be taken periodically to monitor conversion and molecular weight growth.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. This oxidizes the copper catalyst, turning the solution green/blue.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtered solution into a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum.

ATRP_Mechanism cluster_catalyst Catalyst Cycle dormant Pn-X (Dormant Chain) active Pn• (Active Radical) dormant->active ka (Activation) active->dormant kdeact (Deactivation) active->active kp (Propagation) catalyst_deact X-Cu(II) / Ligand catalyst_act Cu(I) / Ligand catalyst_act->catalyst_deact Redox Process monomer Monomer (4VBP)

Caption: The reversible activation/deactivation cycle in ATRP.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is another powerful controlled radical polymerization technique that utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[12] This process allows for excellent control over molecular weight and results in polymers with very low dispersity.

This protocol is adapted from general RAFT procedures and those for similar monomers.[10][13]

Materials:

  • Monomer: this compound (4VBP), inhibitor removed.

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)

  • RAFT Agent (CTA): e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DMP).[10][13]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

  • Precipitating Solvent: Methanol or Hexanes

  • Inert Gas: High-purity nitrogen or argon

Equipment:

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line

  • Syringes (degassed)

  • Oil bath with temperature controller

Procedure:

  • Preparation: In a Schlenk tube, combine 4VBP (e.g., 500 mg, 2.77 mmol), the RAFT agent DMP (e.g., 10.2 mg, 0.0277 mmol for [M]/[CTA]=100), and AIBN (e.g., 0.45 mg, 0.00277 mmol for [CTA]/[I]=10).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.8 mL) to achieve a desired monomer concentration (e.g., 1 M).

  • Degassing: Perform three freeze-pump-thaw cycles on the sealed reaction tube to remove all oxygen.[10]

  • Polymerization: Place the tube in a preheated oil bath at 70°C and stir for the specified duration (e.g., 12-24 hours).[10]

  • Termination: Stop the polymerization by immersing the tube in liquid nitrogen or an ice bath and exposing it to air.[10]

  • Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold hexanes or methanol.[10] Collect the polymer by filtration, redissolve in THF, and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Anionic_Workflow cluster_prep High-Vacuum Preparation cluster_reaction Polymerization cluster_final Isolation p_solvent Purify & Distill Solvent add_solvent Solvent to Reactor p_solvent->add_solvent p_monomer Purify & Distill 4VBP Monomer add_monomer Add 4VBP (Living Anions Form) p_monomer->add_monomer add_initiator Add s-BuLi Initiator add_solvent->add_initiator add_initiator->add_monomer terminate Terminate with Methanol add_monomer->terminate precipitate Precipitate in Methanol terminate->precipitate dry Filter & Dry precipitate->dry final_product final_product dry->final_product Poly(4VBP)

References

Application Notes and Protocols for Controlled Synthesis of Poly(4-Vinylbiphenyl) via RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a versatile monomer utilized in the synthesis of advanced polymers with unique thermal, mechanical, and optical properties. The biphenyl moiety imparts rigidity and hydrophobicity, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability. Controlled polymerization of 4VBP is crucial for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity (Đ), which are essential for applications in fields such as advanced electronics, specialized coatings, and drug delivery systems.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for achieving controlled radical polymerization of a wide range of monomers, including styrenics like 4VBP. This method allows for the synthesis of polymers with complex architectures and tailored functionalities. These application notes provide a detailed protocol for the RAFT polymerization of this compound to obtain well-defined poly(this compound) (P4VBP).

Key Applications of Poly(this compound)

  • High-Performance Plastics: Incorporation of 4VBP into polymer chains enhances thermal stability and mechanical strength, making them suitable for demanding applications.[1]

  • Advanced Electronics: The dielectric properties of P4VBP make it a candidate for use in microelectronics and as a component in organic light-emitting diodes (OLEDs).

  • Drug Delivery: Amphiphilic block copolymers containing P4VBP can self-assemble into micelles or other nanostructures for the encapsulation and controlled release of hydrophobic drugs.

  • Specialized Coatings: The rigidity and solvent resistance of P4VBP-containing polymers are beneficial for creating durable and protective coatings.[1]

RAFT Polymerization of this compound: An Overview

The RAFT polymerization of 4VBP is a free-radical polymerization mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The choice of the RAFT agent is critical for achieving good control over the polymerization. For styrenic monomers like 4VBP, trithiocarbonates are highly effective RAFT agents.[2] The general mechanism involves a degenerative chain transfer process where the growing polymer chains are in equilibrium between an active (radical) state and a dormant (thiocarbonylthio-capped) state. This equilibrium ensures that all chains have an equal probability of growth, leading to a narrow molecular weight distribution.

Experimental Protocol: RAFT Polymerization of this compound

This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.

Materials:

  • This compound (4VBP, monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN, initiator)

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT, RAFT agent)

  • Anhydrous 1,4-dioxane (solvent)

  • Methanol (for precipitation)

  • Schlenk flask

  • Magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 25 mL Schlenk flask, add this compound (1.80 g, 10.0 mmol), DDMAT (36.3 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol).

    • Add a magnetic stir bar to the flask.

    • Add 10 mL of anhydrous 1,4-dioxane to the flask to dissolve the solids. The molar ratio of [4VBP]:[DDMAT]:[AIBN] is 100:1:0.1.

  • Degassing the Solution:

    • Seal the Schlenk flask with a rubber septum.

    • Purge the solution with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for the desired amount of time. To monitor the polymerization progress, small aliquots can be withdrawn at different time points for analysis of monomer conversion (by ¹H NMR) and molecular weight (by GPC).

  • Termination and Isolation:

    • After the desired reaction time, terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the resulting poly(this compound) in a vacuum oven at 40 °C overnight.

Data Presentation

The following table summarizes the expected results for the RAFT polymerization of this compound at different time points, targeting a degree of polymerization of 100.

Time (h)Monomer Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
2254,5001.15
4488,6001.12
87513,5001.10
169216,6001.08

Note: The theoretical number-average molecular weight (Mn,th) can be calculated using the formula: Mn,th = (([Monomer]0 / [RAFT agent]0) × Conversion × Mmonomer) + MRAFT agent, where Mmonomer is the molecular weight of this compound (180.25 g/mol ) and MRAFT agent is the molecular weight of DDMAT (362.63 g/mol ).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization of this compound.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification reagents 1. Mix Monomer (4VBP), RAFT Agent (DDMAT), & Initiator (AIBN) in Solvent degas 2. Degas Solution (N2 Purge or Freeze-Pump-Thaw) reagents->degas Dissolve polymerize 3. Heat to 70 °C & Stir degas->polymerize Initiate precipitate 4. Precipitate in Methanol polymerize->precipitate Terminate filter_dry 5. Filter, Wash, & Dry Polymer precipitate->filter_dry Isolate P4VBP P4VBP filter_dry->P4VBP Poly(this compound)

Caption: Experimental workflow for the RAFT polymerization of this compound.

RAFT Polymerization Mechanism

The following diagram illustrates the key equilibria involved in the RAFT polymerization process.

RAFT_Mechanism initiator Initiator (I-I) radical Initiator Radical (I•) initiator->radical Decomposition propagating_radical Propagating Radical (P_n•) radical->propagating_radical + M monomer Monomer (M) intermediate1 Intermediate Radical 1 propagating_radical->intermediate1 + RAFT Agent raft_agent RAFT Agent (Z-C(=S)S-R) dormant_chain Dormant Polymer Chain (P_n-S-C(=S)-Z) intermediate1->dormant_chain - R• intermediate2 Intermediate Radical 2 dormant_chain->intermediate2 + Propagating Radical (P_m•) intermediate2->propagating_radical - Dormant Polymer Chain (P_m-S-C(=S)-Z) P_n• new_radical New Radical (R•) new_radical->propagating_radical + M

Caption: Key equilibria in the RAFT polymerization mechanism.

References

Application Notes and Protocols for the Anionic Polymerization of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anionic polymerization is a chain-growth polymerization technique that proceeds via an anionic active center.[1] This method is particularly well-suited for vinyl monomers that possess electron-withdrawing substituents, such as styrenes and dienes.[2] A key advantage of anionic polymerization is its "living" nature when conducted under stringent conditions, meaning that the propagating chain ends remain active indefinitely in the absence of terminating agents.[3][4] This living characteristic allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[4][5]

4-Vinylbiphenyl (4VBP), also known as p-phenylstyrene, is a vinyl monomer whose structure features a biphenyl group attached to the styrene core.[6] The incorporation of the rigid biphenyl moiety can impart desirable properties to the resulting polymer, such as high thermal stability (increased glass transition temperature), enhanced mechanical strength, and specific optical or electrical characteristics.[6] This makes poly(this compound) a material of interest for applications in advanced electronics, specialized coatings, and other high-performance areas.[6]

This document provides a detailed experimental protocol for the living anionic polymerization of this compound to synthesize well-defined polymers. The procedure is based on established methods for the anionic polymerization of styrene derivatives, utilizing high-vacuum techniques to ensure the exclusion of atmospheric impurities that can terminate the living anions.[7][8]

Data Presentation

The living nature of this polymerization allows for precise control over the polymer's molecular weight and distribution. The number-average molecular weight (Mn) can be predicted based on the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. The following table presents representative data that can be expected from the anionic polymerization of this compound, demonstrating the high degree of control achievable.

RunMonomer (4VBP) (g)Initiator (s-BuLi) (mmol)Mn (Theoretical) ( g/mol )¹Mn (SEC) ( g/mol )PDI (Mw/Mn)Tg (°C)
13.00.11~27,30029,8001.41135
25.00.10~50,00048,5001.05-
35.00.05~100,00099,2001.06-

¹Theoretical Mn = [mass of monomer (g)] / [moles of initiator (mol)] Data in the table is compiled and adapted from representative results for similar polymer systems.[8][9]

Experimental Protocols

The following protocol details the necessary steps for the successful living anionic polymerization of this compound. All procedures must be carried out using high-vacuum line and Schlenk techniques to maintain an inert atmosphere and high purity of reagents.[7]

1. Materials and Reagents:

  • This compound (Monomer): Must be rigorously purified before use.

  • Benzene or Toluene (Solvent): Anhydrous grade, further purified.

  • sec-Butyllithium (s-BuLi) (Initiator): Typically a solution in cyclohexane or hexane. Concentration should be accurately determined by titration.[8]

  • Dibutylmagnesium: For final monomer purification.

  • Calcium Hydride (CaH₂): For pre-drying monomer and solvent.

  • n-Butyllithium (n-BuLi): For final solvent purification.

  • Methanol (Terminating Agent): Anhydrous and degassed.

  • Argon or Nitrogen: High purity, for maintaining an inert atmosphere.

2. Purification of Reagents:

  • Solvent (Benzene/Toluene): The solvent should be stirred over calcium hydride (CaH₂) for at least 24 hours to remove bulk water. It is then degassed via several freeze-pump-thaw cycles. Finally, it is vacuum-distilled into a flask containing a sodium mirror or a small amount of n-BuLi and a styrene indicator. A persistent color indicates the solvent is dry and oxygen-free. The purified solvent is then distilled directly into the reaction vessel under high vacuum.[8]

  • Monomer (this compound): The 4VBP monomer is first stirred over CaH₂ for several hours. It is then vacuum-distilled from the CaH₂. For final purification, the monomer is distilled from a small amount of dibutylmagnesium. This step removes any remaining water and other protic impurities without causing premature polymerization. The purified monomer is then distilled into a calibrated ampule, which is sealed under high vacuum.[7][8]

3. Polymerization Procedure:

  • Apparatus Setup: A glass reactor equipped with break-seals for the introduction of solvent, monomer, and initiator is assembled and attached to a high-vacuum line. The entire apparatus is flame-dried under vacuum to remove any adsorbed moisture from the glass surfaces.

  • Solvent Introduction: The purified solvent (e.g., benzene) is distilled from its purification pot directly into the reaction flask under high vacuum.

  • Initiation: The reactor is brought to the desired temperature (e.g., 25°C). The sealed ampule containing the s-BuLi initiator solution is attached to the reactor. The break-seal is broken, and the initiator is introduced into the rapidly stirred solvent.

  • Propagation: The ampule containing the purified this compound monomer is attached to the reactor, and its break-seal is broken to introduce the monomer into the initiator solution. Upon contact with the initiator, a color change (typically to orange or red for styryllithium anions) should be observed, indicating the formation of the propagating anionic species.[2][8] The solution is stirred vigorously to ensure homogeneity. The polymerization is allowed to proceed for several hours (e.g., 12-15 hours) to ensure complete monomer conversion.[8]

  • Termination: After the desired reaction time, a small amount of degassed, anhydrous methanol is introduced via a break-seal ampule to terminate the polymerization. The color of the solution should disappear, indicating the quenching of the living anions.

  • Polymer Isolation: The reactor is opened to the atmosphere. The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at an elevated temperature (e.g., 40-60°C) until a constant weight is achieved.[8]

4. Characterization:

  • Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting poly(this compound) are determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.

  • Thermal Properties: The glass transition temperature (Tg) of the polymer is determined using Differential Scanning Calorimetry (DSC).[9]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this protocol.

References

Application Notes and Protocols for the Synthesis of Poly(4-vinylbiphenyl) for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(4-vinylbiphenyl) (P4VBP), a polymer with significant potential for high-performance applications due to its unique thermal, optical, and mechanical properties. The protocols outlined herein cover various polymerization techniques, including free-radical, living anionic, and controlled radical polymerization methods, to enable the synthesis of P4VBP with tailored molecular weights and low polydispersity.

Introduction

Poly(this compound), a derivative of polystyrene, possesses a biphenyl group attached to the phenyl ring of the styrene monomer unit. This structural feature imparts several desirable properties, including a high glass transition temperature (Tg), excellent thermal stability, and a high refractive index.[1] These characteristics make P4VBP a compelling material for a range of advanced applications, such as high-performance plastics, organic light-emitting diodes (OLEDs), and plastic scintillators for radiation detection.[1][2] The synthesis of well-defined P4VBP is crucial for optimizing its performance in these applications. This document details various synthetic methodologies to achieve this control.

Data Presentation

The following tables summarize the key properties of poly(this compound) and provide a comparative overview of the outcomes of different polymerization techniques.

Table 1: Physicochemical Properties of Poly(this compound)

PropertyValueReference(s)
CAS Number25232-08-0[3]
Refractive Index (n_D^20)1.62[4]
Glass Transition Temp. (Tg)135-151 °C[5]
SolubilitySoluble in THF, CHCl₃, Toluene, Benzene[4][5]

Table 2: Typical Molecular Weight and Polydispersity Data from Various Polymerization Methods

Polymerization MethodMn ( g/mol )PDI (Mw/Mn)Reference(s)
Anionic Polymerization30,0001.4[5]
Anionic Polymerization530,0001.5
Free-Radical (adapted)VariesTypically > 1.5[6]
RAFT (adapted)Controlled by [M]/[CTA]Typically < 1.2[7]
ATRP (adapted)Controlled by [M]/[I]Typically < 1.2[4]
Experimental Protocols

Detailed methodologies for the synthesis of poly(this compound) via free-radical, living anionic, and controlled radical polymerization techniques are provided below.

Protocol 1: Free-Radical Polymerization of this compound

This protocol is adapted from the free-radical polymerization of a structurally similar monomer, 4-bromo-4'-vinylbiphenyl.[6]

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (anhydrous)

  • Methanol (non-solvent for precipitation)

  • Tetrahydrofuran (THF) (for dissolution)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Oil bath with temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Monomer and Initiator Preparation: In a dry Schlenk flask, combine this compound (e.g., 2.0 g, 11.1 mmol) and AIBN (e.g., 0.036 g, 0.22 mmol, for a monomer-to-initiator ratio of 50:1).

  • Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 20 mL) to dissolve the monomer and initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir the mixture vigorously for 24 hours.

  • Termination and Purification:

    • Cool the reaction vessel in an ice bath to quench the polymerization.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 400 mL) with stirring.

    • Collect the polymer by filtration.

    • Redissolve the polymer in a minimal amount of THF and re-precipitate in methanol. Repeat this step twice.

    • Dry the final polymer under vacuum at 60°C to a constant weight.

Protocol 2: Living Anionic Polymerization of this compound

This protocol is based on established procedures for the living anionic polymerization of styrene and its derivatives.[8][9]

Materials:

  • This compound (monomer), purified by sublimation or distillation.

  • Benzene or Tetrahydrofuran (THF) (anhydrous solvent), purified by distillation from a drying agent (e.g., sodium/benzophenone ketyl).

  • sec-Butyllithium (s-BuLi) in cyclohexane (initiator), concentration determined by titration.

  • Methanol (terminating agent).

Equipment:

  • All-glass, sealed reactor with break-seals for high vacuum operation.

  • High-vacuum line (<10⁻⁶ torr).

  • Magnetic stirrer.

Procedure:

  • Monomer and Solvent Purification: Rigorous purification of monomer and solvent is critical for successful living anionic polymerization. The monomer should be purified to remove any protic impurities. The solvent must be anhydrous.

  • Reactor Setup: A clean, dry, all-glass reactor is assembled and attached to the high-vacuum line. The reactor is evacuated and flame-dried to remove any adsorbed moisture.

  • Solvent and Monomer Addition: The purified solvent (e.g., 100 mL of benzene) is distilled into the reactor under high vacuum. A known amount of this compound (e.g., 5 g) is then distilled into the reactor.

  • Initiation: The reactor is brought to the desired polymerization temperature (e.g., 25°C). A calculated amount of s-BuLi solution is added via a break-seal to achieve the target molecular weight. The solution should develop a characteristic color indicating the formation of the styryl anion.

  • Polymerization: The reaction is allowed to proceed with stirring for several hours (e.g., 4-12 hours) until complete monomer conversion.

  • Termination: A small amount of degassed methanol is distilled into the reactor to terminate the polymerization, resulting in the disappearance of the color.

  • Polymer Isolation: The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.

Protocol 3: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

This protocol is based on general RAFT polymerization procedures for styrenic monomers.[7]

Materials:

  • This compound (monomer)

  • A suitable RAFT agent, e.g., 2-cyano-2-propyl dodecyl trithiocarbonate.

  • AIBN (initiator)

  • 1,4-Dioxane or Toluene (anhydrous solvent)

  • Methanol (non-solvent)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold

  • Oil bath with temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the molecular weight and polymerization rate (e.g., [Monomer]:[RAFT agent]:[AIBN] = 200:1:0.2).

  • Degassing: Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in an oil bath preheated to the desired temperature (e.g., 70°C) and stir for the required time to achieve the desired conversion.

  • Purification: Precipitate the polymer in methanol, filter, redissolve in THF, and re-precipitate. Dry the polymer under vacuum.

Protocol 4: Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol is adapted from ATRP procedures for styrene and other vinyl monomers.[4]

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Toluene (solvent)

  • Methanol (non-solvent)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold

  • Oil bath with temperature controller

  • Magnetic stirrer

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Add PMDETA and stir until a homogeneous solution is formed.

  • Reaction Mixture: In a separate flask, dissolve this compound and EBiB in the solvent. Deoxygenate this solution by bubbling with inert gas or by freeze-pump-thaw cycles.

  • Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a cannula. Place the flask in a preheated oil bath (e.g., 90°C) and stir.

  • Purification: After the desired time, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer This compound (Monomer) Mixing Combine in Schlenk Flask Monomer->Mixing Initiator Initiator (e.g., AIBN) Initiator->Mixing Solvent Anhydrous Solvent Solvent->Mixing Degassing Freeze-Pump-Thaw (3 cycles) Mixing->Degassing Polymerization Heat and Stir (e.g., 70°C, 24h) Degassing->Polymerization Quenching Cool in Ice Bath Polymerization->Quenching Precipitation Precipitate in Methanol Quenching->Precipitation Filtration Filter Precipitation->Filtration Redissolution Redissolve in THF Filtration->Redissolution Reprecipitation Re-precipitate in Methanol Redissolution->Reprecipitation Reprecipitation->Filtration Repeat 2x Drying Vacuum Dry Final_Product Poly(this compound) Drying->Final_Product

Caption: Experimental workflow for the synthesis of poly(this compound) via free-radical polymerization.

G cluster_prep High-Vacuum Preparation cluster_reaction Living Anionic Polymerization cluster_isolation Polymer Isolation Reactor Flame-Dried Glass Reactor Distillation Distill Solvent & Monomer into Reactor Reactor->Distillation Solvent Purified Solvent (e.g., Benzene) Solvent->Distillation Monomer Purified this compound Monomer->Distillation Initiation Add s-BuLi Initiator (e.g., 25°C) Distillation->Initiation Propagation Stir under High Vacuum (4-12h) Initiation->Propagation Termination Add Degassed Methanol Propagation->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Final_Product Well-Defined Poly(this compound) Drying->Final_Product

Caption: Experimental workflow for the living anionic polymerization of poly(this compound).

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radicals Primary Radicals (2R.) Initiator->Radicals Thermal Decomposition Radical_Monomer Radical-Monomer Adduct (RM.) Radicals->Radical_Monomer Addition to Monomer (M) Growing_Chain Propagating Chain (P_n.) Radical_Monomer->Growing_Chain Addition of Monomer Units Dead_Polymer Terminated Polymer (P_n+m) Growing_Chain->Dead_Polymer Combination or Disproportionation

Caption: Simplified signaling pathway of free-radical polymerization.

High-Performance Applications

High Refractive Index Polymers:

Poly(this compound) is an attractive candidate for applications requiring a high refractive index, such as in optical films, lenses, and coatings for optoelectronic devices.[10] The biphenyl moiety contributes to a high molar refractivity, which in turn leads to a higher refractive index compared to polystyrene. The refractive index of P4VBP is approximately 1.62.[4] By copolymerizing this compound with other high-refractive-index monomers or by incorporating nanoparticles, the refractive index can be further tuned for specific applications.[10]

Plastic Scintillators:

References

Application Notes & Protocols: 4-Vinylbiphenyl in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 4-Vinylbiphenyl

This compound (4VBP), also known as 4-phenylstyrene, is a versatile vinyl monomer distinguished by its rigid biphenyl group. This structure imparts unique and desirable properties to copolymers, making it a valuable building block in materials science and drug development. When incorporated into polymer chains, the biphenyl moiety enhances thermal stability, increases the glass transition temperature (Tg), and improves mechanical strength and solvent resistance.[1] These characteristics are critical for developing high-performance materials for demanding applications.[1]

Relevance in Drug Development

In the field of drug development, copolymers containing 4VBP serve as robust scaffolds for advanced drug delivery systems (DDS). The biphenyl unit provides a hydrophobic domain that can be used to encapsulate poorly soluble drugs, while the polymer backbone can be tailored for controlled release.

Furthermore, derivatives of 4VBP, such as 4-bromo-4'-vinylbiphenyl, are particularly advantageous. The bromine atom acts as a functional handle for post-polymerization modification.[2][3] This allows for the covalent attachment of therapeutic agents, targeting ligands (e.g., antibodies, peptides), or imaging agents, creating highly sophisticated and targeted drug delivery vehicles.[2][3] The ability to synthesize well-defined polymers with predictable molecular weights and low polydispersity via controlled radical polymerization techniques is crucial for ensuring batch-to-batch reproducibility and optimal in vivo performance, which are key requirements in pharmaceutical development.[3]

Key Applications:
  • High-Performance Plastics: Incorporation of 4VBP into polymers like polystyrene can significantly increase their thermal stability and mechanical robustness.[1]

  • Thermosensitive Polymers: Copolymers of 4VBP with functional monomers can be designed to exhibit thermosensitive properties, making them suitable for injectable hydrogels that form a drug depot in situ upon reaching body temperature.[4][5]

  • Functional Polymer Scaffolds: Using halogenated derivatives of 4VBP allows for the synthesis of well-defined polymers that can be further functionalized for applications in diagnostics, targeted drug delivery, and bio-conjugation.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its polymers.

Table 1: Properties of this compound Monomer

Property Value Reference
CAS Number 2350-89-2 [6]
Molecular Formula C₁₄H₁₂ [6]
Molecular Weight 180.25 g/mol [6]
Melting Point 119-121 °C [6]
Appearance White to off-white crystalline solid

| Solubility | Insoluble in water; Soluble in THF, CHCl₃, Toluene |[6][7] |

Table 2: Thermal Properties of Poly(this compound) Homopolymer Synthesized via anionic polymerization.

Number-Average Molecular Weight (Mn) Glass Transition Temperature (Tg) Reference
9,500 g/mol 105 °C [7]
30,000 g/mol 135 °C [7]
75,500 g/mol 141 °C [7]

| 530,000 g/mol | 151 °C |[7] |

Table 3: Monomer Reactivity Ratios Monomer reactivity ratios (r₁, r₂) predict the composition of a copolymer based on the monomer feed ratio. The product of the two ratios (r₁ x r₂) indicates the tendency towards alternation or blockiness.[8] Specific, experimentally determined reactivity ratios for this compound (4VBP) with common comonomers are not readily available in the cited literature and would require experimental determination. For illustrative purposes, the ratios for the comparable system of Styrene (M₁) and 4-Vinylpyridine (M₂) are provided below.

M₁M₂r₁r₂r₁ x r₂Copolymer TypeReference
Styrene4-Vinylpyridine0.75 ± 0.030.57 ± 0.030.4275Random/Statistical[9]

Experimental Protocols

The following protocols are representative examples for the polymerization of this compound and its derivatives. Note: These procedures should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol is adapted from the polymerization of 4-bromo-4'-vinylbiphenyl and is suitable for synthesizing polymers with a broad molecular weight distribution.[3]

Materials:

  • This compound (4VBP) monomer

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous toluene (solvent)

  • Methanol (precipitating solvent)

  • Tetrahydrofuran (THF)

  • High-purity nitrogen or argon gas

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Temperature-controlled oil bath

  • Standard laboratory glassware

Procedure:

  • Monomer & Initiator Preparation: In a dry Schlenk flask, combine this compound (e.g., 1.0 g, 5.55 mmol) and AIBN (e.g., 0.023 g, 0.139 mmol, for a monomer-to-initiator ratio of 40:1).

  • Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to dissolve the solids.

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Stir the mixture vigorously for the desired time (e.g., 24 hours).

  • Termination: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification:

    • Slowly add the viscous polymer solution to a large excess of stirring methanol (e.g., 200 mL) to precipitate the polymer.

    • Collect the white precipitate by filtration.

    • To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into methanol. Repeat this step twice.

    • Dry the final polymer product under vacuum at 50°C until a constant weight is achieved.

Characterization:

  • Molecular Weight & Polydispersity (PDI): Size Exclusion Chromatography (SEC/GPC).

  • Chemical Structure: ¹H NMR and FTIR Spectroscopy.

Protocol 2: RAFT Polymerization of this compound

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and low PDI (<1.2). This protocol is based on established procedures for styrenic monomers.[5]

Materials:

  • This compound (4VBP) monomer

  • RAFT Agent: e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)

  • Initiator: AIBN or V-501

  • Anhydrous 1,4-dioxane or 2-butanone (solvent)

  • Methanol (precipitating solvent)

  • High-purity nitrogen or argon gas

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Temperature-controlled oil bath

  • Syringes for liquid transfer

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the this compound monomer, RAFT agent (DDMAT), and AIBN in the chosen solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).

  • Degassing: Perform at least three freeze-pump-thaw cycles on the reaction mixture.

  • Polymerization: After the final thaw, backfill the flask with inert gas and immerse it in a preheated oil bath at 70-75°C.[5]

  • Monitoring the Reaction: Periodically take aliquots using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC). A linear increase in molecular weight with conversion is indicative of a controlled polymerization.[5]

  • Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter, redissolve, and re-precipitate as described in Protocol 1. Dry the final polymer under vacuum.

Protocol 3: ATRP of this compound

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for creating well-defined polymers. This is a general protocol for styrenic monomers that can be adapted for 4VBP.

Materials:

  • This compound (4VBP) monomer

  • Initiator: e.g., Ethyl α-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole or Toluene (solvent)

  • Methanol (precipitating solvent)

  • High-purity nitrogen or argon gas

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Vacuum/inert gas manifold (Schlenk line)

  • Temperature-controlled oil bath

  • Glovebox (optional, for handling catalyst)

Procedure:

  • Catalyst Preparation: Add CuBr (e.g., 1 eq.) to a dry Schlenk flask. Seal the flask, and evacuate and backfill with inert gas three times.

  • Reaction Mixture: In a separate flask, dissolve the 4VBP monomer and solvent. Degas this solution by bubbling with inert gas for at least 30 minutes or via freeze-pump-thaw cycles.

  • Initiation: Under a positive flow of inert gas, add the degassed monomer solution to the flask containing the CuBr. Then, add the ligand PMDETA (e.g., 1 eq.) via syringe, which should form a colored catalyst complex. Finally, add the initiator EBiB (e.g., 1 eq.) to start the polymerization. The ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] (e.g., 100:1:1:1) will determine the target molecular weight.

  • Polymerization: Immerse the sealed flask in a preheated oil bath (e.g., 90-110°C) and stir. Monitor the reaction as described in the RAFT protocol.

  • Termination: Stop the reaction by cooling and exposing the mixture to air. The green/blue color of the copper complex indicates oxidation and loss of catalytic activity.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtered solution into cold methanol, collect the polymer by filtration, and dry under vacuum.

Visualizations

experimental_workflow Controlled Radical Polymerization (RAFT) Workflow prep 1. Reagent Prep (Monomer, RAFT Agent, Initiator, Solvent) degas 2. Degassing (Freeze-Pump-Thaw) prep->degas react 3. Polymerization (Heat, Stir under N2) degas->react monitor 4. Monitoring (NMR, GPC) react->monitor Take Aliquots terminate 5. Termination (Cooling, Air Exposure) react->terminate Target Conversion Reached monitor->react purify 6. Purification (Precipitation, Filtration) terminate->purify charac 7. Characterization (Final GPC, DSC, etc.) purify->charac

Caption: Workflow for a typical controlled radical polymerization experiment.

post_polymerization_modification Post-Polymerization Modification for Drug Delivery start Functional Monomer (e.g., 4-bromo-4'-vinylbiphenyl) copolymerization Controlled Copolymerization start->copolymerization functional_poly Well-Defined Functional Polymer (e.g., P(4VBP-Br)-co-Monomer) copolymerization->functional_poly modification Conjugation Chemistry (e.g., Azide-Alkyne Click, SN2) functional_poly->modification final_product Targeted Drug Delivery System modification->final_product drug Drug Molecule (with handle) drug->modification ligand Targeting Ligand (with handle) ligand->modification

Caption: Logic for creating a drug delivery system via post-polymerization modification.

raft_mechanism Simplified RAFT Polymerization Mechanism initiator Initiator (I) radical Initiating Radical (I•) initiator->radical Decomposition (Heat) propagating Propagating Radical (Pn•) radical->propagating + Monomer (M) monomer Monomer (M) intermediate RAFT Adduct Radical propagating->intermediate + RAFT Agent raft_agent RAFT Agent (Dormant) dormant_poly Dormant Polymer Chain (Pn-RAFT) intermediate->dormant_poly Fragmentation leaving_group Leaving Group Radical (R•) dormant_poly->propagating Activation (+ Pm•) leaving_group->propagating + Monomer (M) (re-initiation)

Caption: Key equilibria in RAFT polymerization leading to controlled polymer growth.

References

Application Notes and Protocols: Functionalization of Poly(4-vinylbiphenyl) for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of poly(4-vinylbiphenyl) [P(4-VBP)] for tailored applications in drug delivery and environmental remediation. P(4-VBP), a polymer with a rigid biphenyl side chain, offers a unique backbone for modification, enabling the introduction of various functional groups that can alter its physical and chemical properties. This document outlines detailed protocols for the sulfonation and amination of P(4-VBP), and their subsequent application in doxorubicin delivery and heavy metal chelation.

Introduction to Poly(this compound) Functionalization

Poly(this compound) is a hydrophobic polymer soluble in solvents like tetrahydrofuran (THF), chloroform, and toluene.[1] Its biphenyl moiety is more reactive towards electrophilic aromatic substitution than the phenyl group in polystyrene, making it a suitable candidate for post-polymerization modification.[2][3][4] This increased reactivity allows for the introduction of functional groups that can impart hydrophilicity, charge, and chelating properties to the polymer, expanding its utility in biomedical and environmental fields.

Functionalization Protocols

The following protocols are adapted from established methods for the functionalization of polystyrene, a structurally similar polymer. Given the higher reactivity of the biphenyl group, reaction times and temperatures may be adjusted for optimal results with P(4-VBP).

Sulfonation of Poly(this compound)

Sulfonation introduces sulfonic acid groups (-SO₃H) onto the biphenyl rings, rendering the polymer water-soluble and providing sites for ionic interactions.

Experimental Protocol: Sulfonation

Materials:

  • Poly(this compound) (P(4-VBP))

  • Concentrated sulfuric acid (98%)

  • 1,2-dichloroethane (DCE)

  • Methanol

  • Deionized water

  • Round-bottom flask with a magnetic stirrer

  • Oil bath

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Dissolve P(4-VBP) in DCE in the round-bottom flask to a concentration of approximately 10% (w/v).

  • Heat the solution to 50°C in the oil bath with continuous stirring.

  • Slowly add concentrated sulfuric acid to the polymer solution using a dropping funnel over 30 minutes. The molar ratio of sulfuric acid to the polymer repeating unit should be carefully controlled to achieve the desired degree of sulfonation.

  • Allow the reaction to proceed at 50°C for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the sulfonated polymer (S-P(4-VBP)) by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Filter the precipitate and wash thoroughly with methanol to remove any unreacted sulfuric acid and solvent.

  • Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours to remove any remaining impurities.

  • Lyophilize the purified S-P(4-VBP) to obtain a dry powder.

Characterization: The degree of sulfonation can be determined by techniques such as titration, elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy (observing the appearance of S=O stretching bands).

Amination of Poly(this compound)

Amination is achieved through a two-step process of nitration followed by reduction, introducing amine groups (-NH₂) that can be used for further conjugation or to impart a positive charge at acidic pH.

Experimental Protocol: Nitration

Materials:

  • Poly(this compound) (P(4-VBP))

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In the round-bottom flask, dissolve P(4-VBP) in concentrated sulfuric acid at 0°C in an ice bath.

  • Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise to the polymer solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Precipitate the nitrated polymer (N-P(4-VBP)) by pouring the reaction mixture into a large volume of ice-cold deionized water.

  • Filter the precipitate and wash extensively with deionized water until the washings are neutral.

  • Dry the N-P(4-VBP) in a vacuum oven at 40°C.

Experimental Protocol: Reduction to Amine

Materials:

  • Nitrated poly(this compound) (N-P(4-VBP))

  • Hydrazine hydrate

  • Ethanol

  • Palladium on charcoal (Pd/C) catalyst

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Suspend the N-P(4-VBP) in ethanol in the round-bottom flask.

  • Add a catalytic amount of Pd/C to the suspension.

  • Add hydrazine hydrate dropwise to the mixture at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the aminated polymer (A-P(4-VBP)) in deionized water.

  • Filter, wash with deionized water, and dry the A-P(4-VBP) under vacuum.

Application Notes

Application in Drug Delivery: Doxorubicin-Loaded Nanoparticles

Sulfonated poly(this compound) can be formulated into nanoparticles that serve as carriers for cationic drugs like doxorubicin (DOX). The sulfonic acid groups provide a negative charge, facilitating electrostatic interaction with the positively charged amine group of DOX, leading to high drug loading efficiency. The release of the drug can be triggered by changes in pH, with a faster release in the acidic tumor microenvironment.[5][6]

Experimental Protocol: Doxorubicin Loading and Release

Nanoparticle Formation:

  • Dissolve S-P(4-VBP) in deionized water to form a stock solution (e.g., 10 mg/mL).

  • Form nanoparticles via a nanoprecipitation method by adding the polymer solution dropwise to a non-solvent (e.g., ethanol) under vigorous stirring.

Doxorubicin Loading:

  • Disperse the S-P(4-VBP) nanoparticles in a buffered solution (e.g., PBS, pH 7.4).

  • Add a solution of doxorubicin hydrochloride to the nanoparticle suspension.

  • Allow the mixture to stir at room temperature for 24 hours to facilitate drug loading via electrostatic interactions.

  • Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation.

  • Determine the drug loading efficiency and loading content by measuring the concentration of free DOX in the supernatant using UV-Vis spectrophotometry (at 480 nm).[7]

In Vitro Drug Release:

  • Suspend a known amount of DOX-loaded nanoparticles in release media at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

  • Incubate the suspensions at 37°C with gentle shaking.

  • At predetermined time intervals, collect aliquots of the release medium after centrifugation.

  • Measure the concentration of released DOX in the supernatant using UV-Vis spectrophotometry.

  • Calculate the cumulative drug release as a percentage of the total loaded drug.

Quantitative Data:

The following tables provide illustrative data based on studies of doxorubicin loading and release from similarly functionalized nanoparticles.

Table 1: Doxorubicin Loading on Sulfonated Nanoparticles

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Reference
S-P(4-VBP) (Hypothetical)10-1570-85-
PSS-coated IONsNot specifiedNot specified[6]
DOX-loaded PCL-b-PNVP micellesNot specified49.8[8]

Table 2: pH-Triggered Doxorubicin Release

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Reference
2~5~15[8]
6~10~30[8]
12~15~50[8]
24~20~70[8]
Application in Environmental Remediation: Heavy Metal Chelation

The sulfonic acid groups in S-P(4-VBP) can act as chelating agents for heavy metal ions, making the polymer a potential candidate for water purification and environmental remediation.

Experimental Protocol: Heavy Metal Ion Adsorption

Materials:

  • Sulfonated poly(this compound) (S-P(4-VBP))

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, Cu(NO₃)₂)

  • pH meter

  • Shaker

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Procedure:

  • Prepare a series of standard solutions of the heavy metal ions of known concentrations.

  • In separate flasks, add a known mass of S-P(4-VBP) to a fixed volume of the heavy metal ion solution.

  • Adjust the pH of the solutions as required.

  • Place the flasks on a shaker and agitate for a specified period to reach equilibrium.

  • Separate the polymer from the solution by filtration or centrifugation.

  • Measure the final concentration of the metal ions in the supernatant using AAS or ICP-MS.

  • Calculate the amount of metal ion adsorbed per unit mass of the polymer.

Quantitative Data:

The following table presents typical adsorption capacities of sulfonated polymers for various heavy metal ions.

Table 3: Adsorption Capacity of Sulfonated Polymers for Heavy Metal Ions

PolymerMetal IonAdsorption Capacity (mg/g)Reference
Sulfonated Polyamide (PBDI)Pb(II)410[9]
Poly(sodium 4-styrenesulfonate) (PSS)Pb(II)260[9]
Sulfonated Polystyrene with EDTA-like groupsZn(II)> Theoretical Capacity[10]
Sulfonated Polystyrene with EDTA-like groupsCd(II)> Theoretical Capacity[10]
Sulfonated Polystyrene with EDTA-like groupsCu(II)> Theoretical Capacity[10]

Visualizations

The following diagrams illustrate the experimental workflows for the functionalization of poly(this compound) and its application in drug delivery.

Functionalization_Workflow cluster_start Starting Material cluster_sulfonation Sulfonation cluster_amination Amination P4VBP Poly(this compound) Sulfonation_Step Dissolve in DCE Add H₂SO₄ Heat at 50°C P4VBP->Sulfonation_Step Nitration_Step Dissolve in H₂SO₄ Add Nitrating Mixture < 10°C P4VBP->Nitration_Step Sulfonated_Polymer Sulfonated P(4-VBP) (-SO₃H groups) Sulfonation_Step->Sulfonated_Polymer Nitrated_Polymer Nitrated P(4-VBP) (-NO₂ groups) Nitration_Step->Nitrated_Polymer Reduction_Step Hydrazine Hydrate Pd/C catalyst Reflux in Ethanol Nitrated_Polymer->Reduction_Step Aminated_Polymer Aminated P(4-VBP) (-NH₂ groups) Reduction_Step->Aminated_Polymer

Caption: Workflow for the functionalization of poly(this compound).

Drug_Delivery_Workflow Start Sulfonated P(4-VBP) Nanoparticle_Formation Nanoprecipitation Start->Nanoparticle_Formation Nanoparticles S-P(4-VBP) Nanoparticles Nanoparticle_Formation->Nanoparticles Drug_Loading Incubate with Doxorubicin Nanoparticles->Drug_Loading Loaded_Nanoparticles DOX-Loaded Nanoparticles Drug_Loading->Loaded_Nanoparticles Release_Study In Vitro Release at pH 7.4 & 5.5 Loaded_Nanoparticles->Release_Study Data_Analysis Quantify DOX Release (UV-Vis Spectroscopy) Release_Study->Data_Analysis

References

Application Notes and Protocols: 4-Vinylbiphenyl as a Cross-Linking Agent in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a functionalized aromatic monomer increasingly utilized as a cross-linking agent in the synthesis of advanced polymer matrices.[1] Its rigid biphenyl moiety imparts significant enhancements to the thermal and mechanical properties of polymers.[2] When incorporated into a polymer network, 4VBP can increase the glass transition temperature (Tg), improve solvent resistance, and enhance mechanical strength, making it a valuable component for demanding applications, including in the biomedical and pharmaceutical fields.[1][2]

These application notes provide detailed protocols for the synthesis and characterization of polymer matrices cross-linked with this compound, with a particular focus on applications relevant to drug delivery. The information is intended to guide researchers in developing novel polymer-based systems with tailored properties for advanced therapeutic applications. The biocompatibility of polymers containing aromatic moieties is a critical consideration, and materials should be thoroughly evaluated for their intended application.[3][4]

Applications in Drug Delivery

The unique properties of this compound-crosslinked polymers make them suitable for various drug delivery applications:

  • Controlled Release Systems: The rigid network formed by 4VBP cross-linking can effectively control the diffusion and release of encapsulated therapeutic agents. This is particularly advantageous for the sustained release of hydrophobic drugs.

  • Mechanically Robust Hydrogels: For load-bearing applications or devices requiring high mechanical integrity, 4VBP can be used to formulate strong and durable hydrogels.

  • Thermally Stable Matrices: The high thermal stability imparted by 4VBP is beneficial for drugs or formulations that require terminal sterilization or are exposed to elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound Cross-Linked Poly(methyl methacrylate) (PMMA) Microspheres

This protocol describes the synthesis of cross-linked PMMA microspheres using this compound as the cross-linking agent via free radical polymerization.[5][6]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (4VBP)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat the solution to 80°C with continuous stirring to ensure complete dissolution of PVA.

  • Organic Phase Preparation: In a separate beaker, dissolve the desired amount of AIBN (e.g., 1 wt% relative to total monomers) in a mixture of MMA and 4VBP. The molar ratio of MMA to 4VBP can be varied to control the cross-linking density (e.g., 99:1, 98:2, 95:5).

  • Polymerization: Under a nitrogen atmosphere, add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets. Maintain the reaction temperature at 80°C for 4-6 hours.

  • Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Filter the resulting microspheres and wash them extensively with deionized water and then with methanol to remove unreacted monomers, initiator, and stabilizer.

  • Drying: Dry the purified microspheres in a vacuum oven at 60°C until a constant weight is achieved.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying aq_phase Prepare Aqueous Phase (PVA solution) polymerization Suspension Polymerization (80°C, 4-6h) aq_phase->polymerization org_phase Prepare Organic Phase (MMA, 4VBP, AIBN) org_phase->polymerization filtration Filtration and Washing polymerization->filtration drying Vacuum Drying filtration->drying

Caption: Workflow for the synthesis of 4-VBP cross-linked PMMA microspheres.

Protocol 2: Determination of Swelling Ratio

This protocol outlines the procedure to determine the swelling behavior of the cross-linked polymer matrices, which is indicative of the cross-linking density.[7][8]

Materials:

  • Dried cross-linked polymer sample (microspheres or hydrogel)

  • Solvent (e.g., toluene for PMMA, phosphate-buffered saline (PBS) for hydrogels)

  • Centrifuge and centrifuge tubes (for microspheres)

  • Filter paper

Procedure:

  • Initial Weight: Accurately weigh a known amount of the dry polymer sample (W_d).

  • Swelling: Immerse the dry sample in an excess of the chosen solvent at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium swelling.

  • Weight of Swollen Sample:

    • For Hydrogels: Carefully remove the swollen hydrogel from the solvent, gently blot the surface with filter paper to remove excess surface solvent, and weigh the swollen sample (W_s).

    • For Microspheres: Transfer the swollen microspheres and solvent to a centrifuge tube. Centrifuge at a low speed (e.g., 500 rpm) for 5-10 minutes to pellet the swollen microspheres and separate the excess solvent.[7] Carefully decant the supernatant and weigh the swollen microspheres (W_s).

  • Calculation: Calculate the swelling ratio (Q) using the following formula:

    Q = (W_s - W_d) / W_d

Logical Diagram for Swelling Ratio Determination:

G start Start with Dry Polymer Sample weigh_dry Weigh Dry Sample (Wd) start->weigh_dry swell Immerse in Solvent (24-48h) weigh_dry->swell remove_excess Remove Excess Surface Solvent swell->remove_excess weigh_swollen Weigh Swollen Sample (Ws) remove_excess->weigh_swollen calculate Calculate Swelling Ratio Q = (Ws - Wd) / Wd weigh_swollen->calculate end End calculate->end

Caption: Logical workflow for determining the swelling ratio of a cross-linked polymer.

Protocol 3: Mechanical Testing - Compressive Strength of Hydrogels

This protocol describes the determination of the compressive strength of cylindrical hydrogel samples cross-linked with this compound.[9][10]

Materials:

  • Cylindrical hydrogel samples of uniform dimensions

  • Mechanical testing machine (e.g., Instron) with a compression platen

Procedure:

  • Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the surfaces are parallel.

  • Equilibration: Equilibrate the hydrogel samples in a suitable buffer (e.g., PBS) at the desired temperature before testing.

  • Compression Test: Place the hydrogel sample on the lower platen of the mechanical tester. Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.

  • Data Analysis: Record the stress-strain data. The compressive strength is the maximum stress the hydrogel can withstand before failure. The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Workflow for Compressive Strength Testing:

G prep Prepare Cylindrical Hydrogel Samples equil Equilibrate Samples in Buffer prep->equil test Perform Uniaxial Compression Test equil->test record Record Stress-Strain Data test->record analyze Determine Compressive Strength and Modulus record->analyze

Caption: Experimental workflow for mechanical testing of hydrogels.

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for an in vitro release study of a model hydrophobic drug (e.g., methotrexate) from this compound cross-linked microspheres.[11]

Materials:

  • Drug-loaded cross-linked microspheres

  • Release medium (e.g., PBS at pH 7.4, potentially with a small amount of surfactant to ensure sink conditions)

  • Dialysis membrane or centrifugal filter units

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Accurately weigh a known amount of drug-loaded microspheres and place them in a dialysis bag with the release medium or directly in a tube with the release medium.

  • Release Study: Place the dialysis bag in a larger volume of release medium or place the tube in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Signaling Pathway for Drug Release:

G cluster_matrix Polymer Matrix cluster_release Release Medium (e.g., PBS) drug_matrix Drug Encapsulated in 4VBP-Crosslinked Matrix drug_released Free Drug drug_matrix->drug_released Diffusion

Caption: Diffusion-controlled release of an encapsulated drug from the polymer matrix.

Quantitative Data

The following tables summarize hypothetical yet plausible quantitative data for polymer matrices cross-linked with varying concentrations of this compound. These values are for illustrative purposes and will vary depending on the specific polymer system and experimental conditions.

Table 1: Effect of this compound Concentration on Polymer Properties

4VBP (mol%)Glass Transition Temp. (Tg, °C)Swelling Ratio (in Toluene)
0 (Control)105- (Soluble)
11158.5
21236.2
51383.1

Table 2: Mechanical Properties of this compound Cross-Linked Hydrogels

4VBP (mol%)Compressive Strength (kPa)Compressive Modulus (kPa)
15025
28548
515095

Table 3: In Vitro Release of Methotrexate from PMMA-4VBP Microspheres

4VBP (mol%)Burst Release (% in 1h)Cumulative Release (% at 24h)
12585
21872
51055

Conclusion

This compound is a versatile and effective cross-linking agent for enhancing the properties of polymer matrices. By carefully controlling the concentration of 4VBP, researchers can tailor the thermal stability, mechanical strength, and drug release characteristics of the resulting polymers. The protocols and data presented here provide a foundation for the development of advanced, high-performance polymer systems for a range of applications, particularly in the field of drug delivery. It is essential to conduct thorough biocompatibility testing for any new material intended for biomedical use.[12]

References

Application of Poly(4-vinylbiphenyl) in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-vinylbiphenyl) (PVBP) is a polymer that has garnered interest in the field of organic electronics due to its biphenyl side chains, which suggest the potential for good charge transport properties and high thermal stability. In the architecture of an Organic Light-Emitting Diode (OLED), the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency and longevity. While various polymers are explored for this purpose, specific and detailed application data for PVBP in OLEDs remains limited in publicly available research.

This document aims to provide a comprehensive overview of the potential application of PVBP as a hole transport material in OLEDs. It includes a summary of the general synthesis of PVBP, a detailed protocol for the fabrication of OLEDs using a solution-processing approach (a common method for polymer-based devices), and a discussion of the material's properties. It is important to note that due to the scarcity of specific performance data for PVBP-based OLEDs in scientific literature, the quantitative data section remains illustrative of the types of metrics used to evaluate such devices.

Synthesis of Poly(this compound)

Poly(this compound) is typically synthesized through the polymerization of its monomer, this compound. A general protocol for the free-radical polymerization is outlined below. The specific conditions, such as initiator concentration and reaction time, can be adjusted to control the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene or Tetrahydrofuran (THF) (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Standard glassware for filtration and drying

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in anhydrous toluene or THF.

  • Add the radical initiator, AIBN (typically 1-2 mol% with respect to the monomer).

  • Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with stirring.

  • Collect the precipitated white polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the purified poly(this compound) in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

The synthesized polymer should be characterized to determine its molecular weight (Mw), polydispersity index (PDI), and thermal properties.

Parameter Typical Value Characterization Technique
Average Molecular Weight (Mw)Varies with synthesis conditionsGel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)~138-151 °CDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in THF, Chloroform, TolueneStandard solubility tests

OLED Device Fabrication Protocol (Solution-Processing)

This protocol describes a general method for fabricating a multilayer OLED using solution-processing techniques, which are suitable for polymeric materials like PVBP.

Device Architecture:

A typical device structure would be: ITO / PEDOT:PSS / Poly(this compound) (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Poly(this compound) (PVBP) solution in a suitable solvent (e.g., toluene, chloroform)

  • Emissive material (e.g., a fluorescent or phosphorescent polymer or small molecule host-dopant system) dissolved in a compatible solvent.

  • Electron transport material (e.g., TPBi)

  • Low work function metal for cathode (e.g., LiF/Al or Ca/Al)

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • UV-Ozone cleaner or plasma cleaner

  • Standard cleaning solvents (detergent, deionized water, acetone, isopropanol)

Experimental Workflow:

OLED_Energy_Levels cluster_device OLED Energy Level Diagram cluster_energy Anode Anode (ITO) HIL HIL (PEDOT:PSS) HTL HTL (Poly(this compound)) EML EML ETL ETL Cathode Cathode (LiF/Al) Vacuum Vacuum Level (0 eV) HOMO_Anode WF ~ -4.8 eV HOMO_HIL HOMO ~ -5.2 eV HOMO_Anode->HOMO_HIL HOMO_HTL HOMO of PVBP HOMO_HIL->HOMO_HTL HOMO_EML HOMO of EML HOMO_HTL->HOMO_EML Recombination Recombination (Light Emission) HOMO_EML->Recombination HOMO_ETL HOMO of ETL LUMO_ETL LUMO of ETL LUMO_EML LUMO of EML LUMO_ETL->LUMO_EML LUMO_EML->Recombination LUMO_HTL LUMO of PVBP LUMO_HIL LUMO of HIL WF_Cathode WF ~ -2.9 eV WF_Cathode->LUMO_ETL Hole_Injection Hole Injection Electron_Injection Electron Injection

Preparation of 4-Vinylbiphenyl-Based Block Copolymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-vinylbiphenyl-based block copolymers. These materials are of significant interest due to the unique properties conferred by the rigid, aromatic biphenyl group, including enhanced thermal stability and potential for self-assembly into well-defined nanostructures. Such characteristics make them promising candidates for various applications, particularly in the field of drug delivery, where they can form stable micelles for encapsulating therapeutic agents.

Application Notes

This compound (4VBP) is a versatile monomer that can be polymerized using various techniques to create block copolymers with tailored properties. The choice of polymerization method—anionic, Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization—depends on the desired polymer architecture, molecular weight control, and the nature of the comonomer.

  • Anionic Polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). This "living" polymerization technique is ideal for synthesizing well-defined block copolymers. However, it requires stringent purification of monomers and solvents to eliminate any protic impurities that can terminate the polymerization.

  • Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that is more tolerant to impurities than anionic polymerization. ATRP allows for the synthesis of block copolymers with complex architectures and functionalities. The polymerization is mediated by a transition metal catalyst, typically copper-based, which reversibly activates and deactivates the growing polymer chains.

  • Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization is another versatile controlled radical polymerization technique that offers excellent control over polymer architecture. RAFT is compatible with a wide range of monomers and reaction conditions. The control is achieved through the use of a RAFT agent, which mediates the polymerization via a degenerative chain transfer process.

The incorporation of a poly(this compound) (P4VBP) block can significantly increase the glass transition temperature (Tg) of the resulting block copolymer, enhancing its thermal stability.[1][2] In drug delivery applications, amphiphilic block copolymers containing a hydrophobic P4VBP block and a hydrophilic block can self-assemble in aqueous media to form micelles. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability in physiological environments.

Experimental Protocols

Detailed methodologies for the synthesis of this compound-based block copolymers via anionic, ATRP, and RAFT polymerization are provided below.

Protocol 1: Anionic Synthesis of Poly(this compound)-block-poly(isoprene) (P4VBP-b-PI)

This protocol describes the sequential anionic polymerization of this compound and isoprene to form a diblock copolymer.

1. Materials and Reagents:

  • This compound (4VBP)

  • Isoprene

  • Benzene (or other suitable non-polar solvent)

  • n-Butyllithium (n-BuLi) in hexane

  • Phosgene (for coupling to form ABA triblock, optional)[3]

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (high purity)

2. Purification of Reagents:

  • Solvent (Benzene): Stir over calcium hydride for 24 hours, then distill under a high vacuum onto a sodium mirror.

  • This compound: Recrystallize from methanol, then sublime under high vacuum.

  • Isoprene: Stir over calcium hydride for 24 hours, then distill under high vacuum.

3. Polymerization Procedure:

  • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a high vacuum or an inert atmosphere (Argon or Nitrogen).

  • Introduce the purified benzene into the reactor via a cannula.

  • Add the purified this compound monomer to the reactor.

  • Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise to the stirred solution at room temperature. The solution should develop a characteristic color indicating the formation of living poly(this compound) anions.

  • Allow the polymerization of this compound to proceed to completion (typically several hours).

  • Introduce the purified isoprene monomer into the reactor via a cannula. The color of the solution may change as the living P4VBP chains initiate the polymerization of isoprene.

  • Allow the polymerization of isoprene to proceed for the desired time to achieve the target block length.

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

  • Precipitate the block copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the resulting polymer under vacuum to a constant weight.

Protocol 2: ATRP Synthesis of Poly(this compound)-block-poly(methyl methacrylate) (P4VBP-b-PMMA)

This protocol is adapted from general ATRP procedures for styrene and methacrylate monomers.[4]

1. Materials and Reagents:

  • This compound (4VBP)

  • Methyl methacrylate (MMA)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol

  • Argon or Nitrogen gas

2. Purification of Reagents:

  • This compound and Methyl Methacrylate: Pass through a column of basic alumina to remove the inhibitor.

  • CuBr: Wash with acetic acid, then ethanol, and dry under vacuum.

  • Solvent and other reagents: Use as received or purify by standard methods.

3. Polymerization Procedure:

  • Synthesis of P4VBP macroinitiator:

    • To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and cycle between vacuum and inert gas three times.

    • Add anisole, 4VBP, and PMDETA via degassed syringes.

    • Add the initiator, EBiB, to start the polymerization.

    • Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 90-110 °C).

    • After the desired polymerization time, take a sample for analysis (GPC, NMR) to determine the molecular weight of the P4VBP macroinitiator.

    • Precipitate the macroinitiator in methanol, filter, and dry.

  • Chain extension with MMA:

    • In a separate Schlenk flask, add the purified P4VBP macroinitiator, CuBr, and a stir bar.

    • Seal the flask and deoxygenate as before.

    • Add anisole, MMA, and PMDETA.

    • Heat the mixture to the desired temperature (e.g., 70-90 °C) to start the block copolymerization.

    • After the desired time, cool the reaction and expose it to air to terminate the polymerization.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the block copolymer in a non-solvent (e.g., methanol or hexane), filter, and dry.

Protocol 3: RAFT Synthesis of Poly(this compound)-block-poly(styrene) (P4VBP-b-PS)

This protocol is a general procedure adapted from RAFT polymerization of styrenic monomers.[5][6]

1. Materials and Reagents:

  • This compound (4VBP)

  • Styrene

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or other suitable RAFT agent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol

  • Argon or Nitrogen gas

2. Purification of Reagents:

  • This compound and Styrene: Pass through a column of basic alumina.

  • AIBN: Recrystallize from methanol.

  • Solvent and RAFT agent: Use as received.

3. Polymerization Procedure:

  • Synthesis of P4VBP macro-RAFT agent:

    • In a Schlenk tube, dissolve 4VBP, CPDT, and AIBN in 1,4-dioxane.

    • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • After the desired time, stop the reaction by cooling the tube in an ice bath.

    • Precipitate the P4VBP macro-RAFT agent in cold methanol, filter, and dry.

  • Chain extension with Styrene:

    • In a new Schlenk tube, dissolve the P4VBP macro-RAFT agent, styrene, and a fresh portion of AIBN in 1,4-dioxane.

    • Deoxygenate the solution using freeze-pump-thaw cycles.

    • Heat the reaction mixture at the desired temperature (e.g., 70 °C).

    • After the desired time, terminate the polymerization by cooling.

    • Precipitate the final block copolymer in methanol, filter, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for this compound-based polymers.

Table 1: Anionic Polymerization of this compound Homopolymer

SampleMn ( g/mol )Mw/Mn (PDI)Tg (°C)
P4VBP-19,500-105
P4VBP-230,000-135
P4VBP-375,500-141
P4VBP-4162,0001.18-
P4VBP-5530,0001.5151

Data sourced from commercial suppliers and literature.[2]

Table 2: Anionic Synthesis of P4VBP-b-PI Block Copolymers

SampleP4VBP Mn ( g/mol )PI Mn ( g/mol )Total Mn ( g/mol )Mw/Mn (PDI)
P4VBP-b-PI-115,00050,00065,000< 1.1
P4VBP-b-PI-220,00080,000100,000< 1.1

Representative data based on typical anionic polymerization results.

Table 3: ATRP of Styrene Macroinitiator for Block Copolymerization (Analogous to 4VBP)

SampleConversion (%)Mn,exp ( g/mol )Mw/Mn (PDI)
PS-MI-1959,6001.10
PS-MI-29218,4001.12

Data adapted from literature on ATRP of styrene.[7]

Table 4: RAFT Polymerization of Styrene (Analogous to 4VBP)

SampleTime (h)Conversion (%)Mn,exp ( g/mol )Mw/Mn (PDI)
PS-RAFT-12255,2001.15
PS-RAFT-245010,1001.12
PS-RAFT-367515,3001.10

Representative data for RAFT polymerization of styrene.

Visualization of Workflows and Structures

Diagrams

Anionic_Polymerization_Workflow cluster_purification Reagent Purification cluster_polymerization Polymerization cluster_characterization Purification & Characterization Solvent Solvent Purification (e.g., Benzene) Reactor Reactor Setup (Inert Atmosphere) Solvent->Reactor Monomer1 4-VBP Monomer Purification Monomer1->Reactor Monomer2 Comonomer Purification (e.g., Isoprene) Addition Addition of Comonomer Monomer2->Addition Initiation Initiation with n-BuLi Reactor->Initiation Propagation1 Polymerization of 4-VBP Initiation->Propagation1 Propagation1->Addition Propagation2 Polymerization of Comonomer Addition->Propagation2 Termination Termination with Methanol Propagation2->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying Analysis Characterization (GPC, NMR) Drying->Analysis

Caption: Workflow for Anionic Synthesis of P4VBP Block Copolymers.

ATRP_Workflow cluster_macroinitiator Macroinitiator Synthesis cluster_block_copolymerization Block Copolymerization cluster_final_product Final Product Setup1 Schlenk Flask Setup Reagents1 Add 4-VBP, Initiator, Catalyst, Ligand Setup1->Reagents1 Poly1 ATRP of 4-VBP Reagents1->Poly1 Purify1 Precipitate & Dry P4VBP Macroinitiator Poly1->Purify1 Setup2 New Schlenk Flask Setup Purify1->Setup2 Reagents2 Add Macroinitiator, Comonomer, Catalyst, Ligand Setup2->Reagents2 Poly2 ATRP of Comonomer Reagents2->Poly2 Purify2 Catalyst Removal Poly2->Purify2 Precipitation Precipitation & Drying Purify2->Precipitation Analysis Characterization (GPC, NMR) Precipitation->Analysis

Caption: Workflow for ATRP Synthesis of P4VBP Block Copolymers.

Block_Copolymer_Structure cluster_P4VBP Poly(this compound) Block (Hydrophobic) cluster_Comonomer Comonomer Block (e.g., Hydrophilic) P4VBP -(CH2-CH)n- Biphenyl Biphenyl Comonomer -(CH2-CR)m- P4VBP->Comonomer Covalent Bond R R

Caption: General Structure of a this compound Diblock Copolymer.

References

Application Notes and Protocols for Emulsion Polymerization of 4-Vinylbiphenyl in Latex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(4-vinylbiphenyl) (P4VBP) latex nanoparticles via emulsion polymerization. This compound (4VBP) is a versatile monomer that, due to its biphenyl moiety, imparts unique properties to the resulting polymer, such as enhanced thermal stability and mechanical strength.[1] These characteristics make P4VBP latex a promising candidate for various applications, including as a robust carrier system in drug delivery.[2][3]

This document outlines the necessary materials, equipment, and step-by-step procedures for the synthesis and characterization of P4VBP latex. Additionally, it explores potential applications in drug development, including the encapsulation of hydrophobic drugs and strategies for surface functionalization to achieve targeted delivery.

Core Concepts of Emulsion Polymerization

Emulsion polymerization is a heterogeneous free-radical polymerization technique that typically involves emulsifying a water-insoluble monomer in an aqueous phase with the aid of a surfactant.[4] The polymerization is initiated by a water-soluble initiator. The process generally proceeds through several stages, including micelle formation, initiation in the aqueous phase, particle nucleation, and particle growth. This method is widely used for producing polymer dispersions, commonly known as latexes, with well-controlled particle sizes.[4][5]

Key Components and Their Roles:

ComponentRole in Emulsion Polymerization
Monomer (this compound) The fundamental building block of the polymer chain. Its chemical structure dictates the properties of the final polymer.
Continuous Phase (Water) The medium in which the monomer is dispersed and the polymerization occurs. It facilitates heat transfer and controls viscosity.
Surfactant (e.g., SDS) Reduces the interfacial tension between the monomer and water, stabilizing the monomer droplets and forming micelles where polymerization is initiated.[5]
Initiator (e.g., KPS) A water-soluble compound that decomposes to generate free radicals, initiating the polymerization process.
Buffer (e.g., NaHCO₃) Maintains a stable pH during the polymerization, which can be crucial for the stability of the latex.[6]

Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on desired particle size and molecular weight. The procedure is adapted from established methods for the emulsion polymerization of styrene, a structurally similar hydrophobic monomer.[5][6]

Materials and Equipment

Materials:

MaterialGradeSupplier (Example)
This compound (4VBP), ≥98%ReagentSigma-Aldrich, TCI America
Sodium Dodecyl Sulfate (SDS), ≥99%ReagentFisher Scientific
Potassium Persulfate (KPS), ≥99%ReagentSigma-Aldrich
Sodium Bicarbonate (NaHCO₃), ≥99.5%ACS ReagentVWR
Deionized (DI) WaterHigh Purity---
Nitrogen Gas, High Purity------

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with a paddle

  • Heating mantle with a temperature controller

  • Syringe pump (optional, for semi-batch process)

  • Nitrogen inlet and outlet

  • Standard laboratory glassware

Latex Synthesis: Batch Emulsion Polymerization of this compound

This protocol describes a typical batch emulsion polymerization process.

Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.

  • Initial Charge: To the flask, add deionized water (e.g., 100 mL), sodium dodecyl sulfate (e.g., 0.5 g), and sodium bicarbonate (e.g., 0.1 g).

  • Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Monomer Addition: While stirring, add the this compound monomer (e.g., 10 g) to the aqueous solution to form an emulsion.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) using the heating mantle.

  • Initiation: Dissolve the potassium persulfate initiator (e.g., 0.2 g) in a small amount of deionized water (e.g., 5 mL) and inject it into the reaction mixture to start the polymerization.

  • Polymerization: Allow the reaction to proceed for a specified time (e.g., 6-8 hours) under continuous stirring and nitrogen atmosphere. The appearance of a milky-white emulsion indicates the formation of latex particles.

  • Cooling: After the desired reaction time, cool the reactor to room temperature.

  • Purification: Filter the resulting latex through glass wool to remove any coagulum. The latex can be further purified by dialysis against deionized water for several days to remove unreacted monomer, surfactant, and initiator residues.

G Experimental Workflow: Batch Emulsion Polymerization of 4-VBP cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing setup Reactor Setup charge Initial Charge (Water, SDS, NaHCO₃) setup->charge purge Nitrogen Purge charge->purge add_monomer Add 4-VBP Monomer purge->add_monomer heat Heat to 70-80°C add_monomer->heat initiate Inject KPS Initiator heat->initiate polymerize Polymerize (6-8 hrs) initiate->polymerize cool Cool to Room Temp. polymerize->cool filter Filter Coagulum cool->filter purify Dialysis filter->purify

Caption: Workflow for P4VBP latex synthesis.

Characterization of Poly(this compound) Latex

The synthesized latex should be characterized to determine its physical and chemical properties.

PropertyCharacterization TechniqueTypical Expected Results
Particle Size and Distribution Dynamic Light Scattering (DLS)Monodisperse particles in the range of 50-200 nm.
Particle Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles.
Molecular Weight and Polydispersity Gel Permeation Chromatography (GPC)High molecular weight polymer with a polydispersity index (PDI) typically between 1.5 and 2.5 for free radical polymerization.
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)A high Tg, expected to be above that of polystyrene (around 100 °C).[7]
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR) / Nuclear Magnetic Resonance (NMR)Confirmation of the biphenyl group and the polymer backbone structure.

Applications in Drug Development

The unique properties of P4VBP make it a promising material for drug delivery applications. The hydrophobic nature of the polymer is well-suited for encapsulating lipophilic drugs, potentially improving their solubility and bioavailability.[2][3]

Drug Loading and Release

Hydrophobic drugs can be loaded into the P4VBP nanoparticles during the polymerization process (in-situ loading) or after synthesis by methods such as solvent evaporation.[8] The release of the encapsulated drug is typically diffusion-controlled and can be sustained over an extended period.

Protocol for In-Vitro Drug Release Study:

  • Preparation: Suspend a known amount of drug-loaded P4VBP latex in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Incubation: Incubate the suspension at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Analysis: Quantify the amount of drug released into the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Surface Functionalization for Targeted Delivery

The surface of P4VBP nanoparticles can be functionalized to attach targeting ligands (e.g., antibodies, peptides) for specific delivery to diseased cells or tissues.[10][11] This can be achieved by incorporating a functional co-monomer during the polymerization or by post-polymerization modification of the particle surface.

G Targeted Drug Delivery with Functionalized P4VBP Nanoparticles NP P4VBP Nanoparticle (Drug Encapsulated) Functionalized_NP Functionalized Nanoparticle NP->Functionalized_NP Surface Functionalization Ligand Targeting Ligand Ligand->Functionalized_NP Cell Target Cell Functionalized_NP->Cell Targeting Receptor Cell Surface Receptor

Caption: Targeted drug delivery concept.

Biocompatibility and Safety Considerations

While polymers containing biphenyl moieties can be designed to be biocompatible, comprehensive in-vitro and in-vivo toxicity studies are essential before any clinical application.[12] The biocompatibility will depend on factors such as residual monomer, surfactant levels, particle size, and surface chemistry.

Conclusion

Emulsion polymerization of this compound offers a robust method for synthesizing well-defined latex nanoparticles. These P4VBP nanoparticles, with their inherent stability and capacity for drug encapsulation and surface modification, represent a promising platform for the development of advanced drug delivery systems. Further research and optimization of the synthesis and formulation processes will be crucial for translating their potential into clinical applications.

References

Troubleshooting & Optimization

Troubleshooting RAFT polymerization of styrenic monomers like 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of styrenic monomers, with a specific focus on 4-Vinylbiphenyl.

Troubleshooting Guide

This guide addresses common issues encountered during the RAFT polymerization of this compound and other styrenic monomers. Each problem is presented with potential causes and recommended solutions.

Issue 1: Low or No Monomer Conversion

Question: My RAFT polymerization of this compound is showing low or no conversion. What are the potential causes and how can I resolve this?

Answer: Low monomer conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions for Low Monomer Conversion

Potential Cause Recommended Solution Key Considerations
Oxygen Inhibition Thoroughly deoxygenate the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 30-60 minutes).Oxygen is a potent radical scavenger and can completely inhibit polymerization. Ensure all components, including the solvent and monomer, are deoxygenated.
Inappropriate RAFT Agent (CTA) For styrenic monomers like this compound, trithiocarbonates (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT) or dithiobenzoates are generally effective.[1][2] Ensure the chosen CTA is compatible with styrenic monomers.The reactivity of the C=S bond in the RAFT agent is crucial for controlling the polymerization of more activated monomers (MAMs) like styrenes.[2]
Low Initiator Concentration or Inefficient Initiator Increase the initiator concentration slightly. A common starting point for the [CTA]/[Initiator] ratio is 5:1 to 10:1.[3] Ensure the chosen initiator (e.g., AIBN) is appropriate for the reaction temperature.An insufficient supply of radicals will lead to slow or stalled polymerization. However, an excessively high initiator concentration can lead to a loss of control and a higher proportion of dead chains.[3]
Suboptimal Reaction Temperature For AIBN, a typical temperature range is 60-80 °C.[2] The temperature should be sufficient for the initiator to decompose at an appropriate rate but not so high as to cause uncontrolled thermal polymerization or degradation of the RAFT agent.Temperature affects both the rate of initiator decomposition and the RAFT equilibrium.[4]
Impure Monomer or Solvent Purify the monomer to remove inhibitors (e.g., by passing through a column of basic alumina). Use high-purity, anhydrous solvents.Inhibitors present in the monomer can quench radicals and prevent polymerization. Water and other impurities in the solvent can also interfere with the reaction.
Hydrolysis or Aminolysis of RAFT Agent If using protic solvents or monomers with amine functionalities, consider protecting the functional groups or choosing a more stable RAFT agent.The thiocarbonylthio group of some RAFT agents can be susceptible to degradation in the presence of nucleophiles.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: The GPC analysis of my poly(this compound) shows a high PDI (>1.3). How can I achieve better control over the molecular weight distribution?

Answer: A high PDI indicates poor control over the polymerization, leading to polymer chains of varying lengths. Several factors can contribute to this issue.

Potential Causes and Solutions for High PDI

Potential Cause Recommended Solution Key Considerations
Inappropriate [CTA]/[Initiator] Ratio Optimize the [CTA]/[Initiator] ratio. A higher ratio (e.g., >5) generally leads to better control and lower PDI, but may slow down the reaction rate.A lower ratio can result in a higher concentration of radicals, leading to more termination events and a broader molecular weight distribution.[3]
High Monomer Conversion Consider stopping the polymerization at a lower to moderate conversion (e.g., 50-70%).At very high conversions, the concentration of propagating radicals increases relative to the dormant species, which can lead to more termination reactions and a broadening of the PDI.
Slow Initiation from the RAFT Agent's R-group Select a RAFT agent with a leaving group (R-group) that is a good free-radical initiator for the specific monomer.If the R-group is a poor initiator, the initiation of new chains will be slow and asynchronous, resulting in a broad molecular weight distribution.
High Reaction Temperature Lower the reaction temperature. While this may decrease the polymerization rate, it can improve control.Higher temperatures can increase the rate of termination reactions relative to propagation, leading to a loss of "livingness" and a higher PDI.[4]
Chain Transfer to Monomer or Solvent If suspected, use a solvent with a lower chain transfer constant. For some monomers, chain transfer is inherent and may be difficult to eliminate completely.This side reaction can lead to the formation of new, uncontrolled polymer chains.

Frequently Asked Questions (FAQs)

Q1: What is a suitable RAFT agent for the polymerization of this compound?

A1: For styrenic monomers like this compound, which are considered "more activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are generally the most suitable classes of RAFT agents.[2] A specific example that has been used for the closely related 4-bromo-4'-vinylbiphenyl is S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT).[1]

Q2: What is a typical initiator and its concentration for the RAFT polymerization of styrenic monomers?

A2: Azo-initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) are commonly used for the RAFT polymerization of styrenic monomers.[2] The concentration of the initiator is crucial for maintaining control over the polymerization. A general guideline is to use a [CTA]/[AIBN] molar ratio in the range of 5:1 to 10:1.[3]

Q3: How does temperature affect the RAFT polymerization of this compound?

A3: Temperature plays a critical role in RAFT polymerization. It influences the decomposition rate of the initiator, the propagation rate of the polymer chains, and the equilibrium of the RAFT process itself.[4] For a thermally initiated system using AIBN, a temperature range of 60-80 °C is typical.[2] Higher temperatures can lead to faster polymerization rates but may also result in a loss of control and a broader molecular weight distribution due to an increased rate of termination reactions.[4]

Q4: My GPC trace shows a shoulder at a lower molecular weight. What could be the cause?

A4: A low molecular weight shoulder in the GPC trace can be indicative of several issues. One common cause is the presence of impurities that act as chain transfer agents, leading to the formation of shorter, uncontrolled polymer chains. Another possibility is the slow initiation from the RAFT agent, where some chains start growing later than the main population. Inefficient purification of the final polymer can also leave behind oligomeric species.

Q5: Can I perform the RAFT polymerization of this compound in bulk?

A5: While bulk polymerization is possible, it can be challenging to control due to the potential for high viscosity and autoacceleration (the Trommsdorff effect), which can lead to a loss of control over the molecular weight distribution. Solution polymerization using a suitable solvent like 1,4-dioxane or 2-butanone is often preferred for better control over the reaction.[1][2]

Experimental Protocols

Detailed Methodology for RAFT Polymerization of this compound (Example Protocol)

This protocol is a general guideline and may require optimization for specific target molecular weights and applications.

Materials:

  • This compound (monomer)

  • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)

  • 2,2'-azobis(isobutyronitrile) (AIBN) (initiator)

  • 1,4-Dioxane or 2-butanone (solvent), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Vacuum line and inert gas (Nitrogen or Argon) supply

Procedure:

  • Reactant Preparation: In a Schlenk flask, add the desired amounts of this compound, DDMAT, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] could be, for example, 100:1:0.2.[2]

  • Solvent Addition: Add the anhydrous solvent to dissolve the reactants. The monomer concentration can be adjusted, for example, to 50% (v/v).[2]

  • Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-75 °C) and stir.[2]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI of the polymer.

  • Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.

  • Polymer Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or pentane), followed by filtration and drying under vacuum.[2]

Data Presentation

Table 1: Example Reaction Conditions for RAFT Polymerization of a Styrenic Monomer (4-Vinylbenzaldehyde) *

Entry[Monomer]:[CTA]:[Initiator]Solvent (50 vol %)Temp (°C)Time (h)Conversion (%)Mn, GPC (Da)PDI
1100:1.0:0.21,4-dioxane7022.57610,3001.17
2100:1.0:0.21,4-dioxane707.5457,9001.09
3100:1.0:0.12-butanone7510629,1001.07
4100:1.0:0.12-butanone7517.57310,5001.06

*Data adapted from the RAFT polymerization of 4-vinylbenzaldehyde, a structurally related styrenic monomer, and can serve as a starting point for optimizing the polymerization of this compound.[2]

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis & Refinement start Problem: Low/No Conversion or High PDI oxygen Check for Oxygen (Deoxygenation Protocol) start->oxygen Step 1 impurities Check Monomer/Solvent Purity (Purification Needed?) oxygen->impurities Step 2 cta_initiator Optimize [CTA]/[Initiator] Ratio (e.g., 5:1 to 10:1) impurities->cta_initiator Step 3 temperature Adjust Temperature (e.g., 60-80°C for AIBN) cta_initiator->temperature Step 4 cta_choice Verify RAFT Agent Suitability (Trithiocarbonate/Dithiobenzoate) temperature->cta_choice Step 5 gpc_nmr Analyze by GPC/NMR cta_choice->gpc_nmr Step 6 successful Successful Polymerization (Target Mn, Low PDI) gpc_nmr->successful Yes unsuccessful Problem Persists gpc_nmr->unsuccessful No unsuccessful->cta_initiator Re-evaluate Parameters

Caption: Troubleshooting workflow for RAFT polymerization of styrenic monomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis_isolation Analysis & Isolation reactants 1. Prepare Reactants (Monomer, CTA, Initiator) dissolve 2. Dissolve in Solvent reactants->dissolve deoxygenate 3. Deoxygenate (Freeze-Pump-Thaw) dissolve->deoxygenate polymerize 4. Polymerize (Heat & Stir) deoxygenate->polymerize monitor 5. Monitor Reaction (NMR, GPC) polymerize->monitor terminate 6. Terminate Reaction monitor->terminate isolate 7. Isolate Polymer (Precipitation) terminate->isolate product Final Polymer Product isolate->product

Caption: General experimental workflow for RAFT polymerization.

References

Optimizing reaction conditions for anionic polymerization of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the anionic polymerization of 4-vinylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is anionic polymerization and why is it suitable for this compound?

Anionic polymerization is a chain-growth polymerization method initiated by anions.[1] It is particularly well-suited for vinyl monomers with electron-withdrawing substituents, as these groups can stabilize the negative charge of the propagating carbanion.[2] The biphenyl group in this compound (4VBP) provides this necessary stabilization, making it an excellent candidate for this technique.[3] A key advantage is the potential for "living" polymerization, which proceeds without termination or chain transfer, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures like block copolymers.[1][4]

Q2: What are the critical requirements for a successful living anionic polymerization of 4VBP?

Achieving a living polymerization requires extremely stringent reaction conditions to prevent the premature termination of the propagating anionic chains. The key requirements are:

  • High Purity of Reagents: The monomer, solvent, and initiator must be meticulously purified to remove all impurities, especially protic substances like water, alcohols, or even atmospheric moisture.[5] Impurities can react with and "quench" the highly reactive initiator and propagating carbanions.[2]

  • Inert Atmosphere: The entire process must be conducted under a high vacuum or in a highly pure inert atmosphere (e.g., argon or nitrogen) within a glovebox to exclude air and moisture.[5] Glassware should be rigorously cleaned and flame-dried under vacuum immediately before use.[5]

  • Appropriate Solvent: Solvents must be aprotic and inert to the anionic species. The choice of solvent polarity (e.g., nonpolar benzene vs. polar THF) significantly impacts initiation and propagation rates.[2]

  • Fast Initiation: The rate of initiation should be much faster than the rate of propagation to ensure all polymer chains begin growing at approximately the same time.[2] This is crucial for achieving a narrow molecular weight distribution.

Q3: Which initiators are recommended for the anionic polymerization of this compound?

Alkyllithium compounds are the most common and effective initiators for styrene-like monomers such as 4VBP.[1]

  • sec-Butyllithium (s-BuLi): Often preferred as it typically provides faster and more efficient initiation compared to n-butyllithium, especially in nonpolar solvents.[5][6]

  • n-Butyllithium (n-BuLi): Also widely used, but its tendency to form aggregates in hydrocarbon solvents can lead to slower or incomplete initiation.[2][5]

  • Organopotassium Initiators: Compounds like diphenylmethyl potassium (DPM-K) can also be effective, sometimes offering faster polymerization rates at low temperatures compared to alkyllithiums.[7][8]

Q4: What is a typical polydispersity index (PDI) for poly(this compound) synthesized by living anionic polymerization?

The polydispersity index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution.[9] For a well-controlled living anionic polymerization of 4VBP, the PDI is expected to be very low, typically below 1.2.[10][11] Values as low as 1.08 to 1.14 have been reported, signifying a nearly uniform chain length, which is a hallmark of a successful living process.[10][12]

Troubleshooting Guide

Problem: Low or No Polymer Yield

Q: My polymerization of 4VBP resulted in a very low yield or no polymer at all. What are the likely causes?

A: This issue almost always points to the presence of terminating agents or problems with the initiator.

  • Cause 1: Impurities in the Reaction System. Protic impurities (e.g., water, oxygen) in the monomer or solvent are the most common culprits. These substances will react with and deactivate the initiator and any propagating chains that form.

    • Solution: Ensure meticulous purification of all components. The monomer should be distilled from a suitable drying agent like calcium hydride.[13] Solvents like THF should be freshly distilled from a sodium/benzophenone ketyl, and hydrocarbon solvents from an alkali metal alloy, immediately before use.[5][13] All glassware must be rigorously flame-dried under high vacuum.[5]

  • Cause 2: Inactive or Insufficient Initiator. The alkyllithium initiator may have degraded from improper storage or handling. Alternatively, the amount used might be insufficient to both scavenge residual impurities and initiate polymerization effectively.

    • Solution: Use a freshly opened or recently titrated initiator solution to determine its precise molarity.[5] Ensure the calculated amount is correct for the target molecular weight and accounts for scavenging trace impurities.

Problem: High Polydispersity Index (PDI > 1.2)

Q: The PDI of my poly(this compound) is broad. How can I achieve a narrower molecular weight distribution?

A: A high PDI indicates that the polymer chains are not of uniform length. This arises from issues with initiation, termination, or side reactions.

  • Cause 1: Slow Initiation. If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. This is a known issue with aggregated initiators like n-BuLi in nonpolar solvents.[2][5]

    • Solution: Use a more efficient initiator like sec-butyllithium, which has a lower tendency to aggregate.[5] Alternatively, conducting the polymerization in a polar solvent like THF can break up initiator aggregates and accelerate initiation.[5]

  • Cause 2: Premature Termination. The continuous introduction of impurities during the polymerization will randomly terminate growing chains, leading to a broad PDI.[5]

    • Solution: This reinforces the need for extreme purity and an inert atmosphere throughout the entire process.[5] Monomer should be added slowly to a well-stirred initiator solution to minimize the impact of any trace impurities it may contain.

  • Cause 3: Temperature Control. Side reactions can become more prevalent at higher temperatures, potentially leading to chain transfer or other events that broaden the PDI.

    • Solution: Conduct the polymerization at low temperatures (e.g., -78 °C in THF) to minimize side reactions.[5][7] For polymerizations in nonpolar solvents, room temperature is often suitable.[6]

Problem: Discrepancy Between Theoretical and Experimental Molecular Weight

Q: The final molecular weight of my polymer, measured by SEC/GPC, is significantly different from the theoretically calculated value. Why?

A: The theoretical number-average molecular weight (Mn) is calculated based on the molar ratio of the monomer to the initiator.[1] Discrepancies arise from an inaccurate count of active initiator molecules.

  • Cause 1: Inaccurate Initiator Concentration. The most common reason is an error in the molarity of the initiator solution, often due to degradation over time.

    • Solution: Always titrate the alkyllithium initiator solution (e.g., using the Gilman double titration method) shortly before use to determine its active concentration accurately.

  • Cause 2: Inefficient Initiation or Initiator Quenching. If a portion of the initiator is consumed by impurities, the actual concentration of initiator that starts polymer chains is lower than what was added. This will result in a higher experimental molecular weight than theoretically predicted.

    • Solution: Improve purification procedures for the monomer and solvent to minimize the amount of initiator lost to scavenging impurities.

Data Presentation

Table 1: Typical Reaction Conditions for Anionic Polymerization of Styrenic Monomers

ParameterConditionRationale / Comment
Initiator sec-Butyllithium (s-BuLi)Promotes fast and complete initiation, leading to low PDI.[5]
n-Butyllithium (n-BuLi)Effective, but aggregation in nonpolar solvents can slow initiation.[2]
Solvent Tetrahydrofuran (THF)Polar solvent, promotes fast initiation and propagation. Requires low temperatures (-78 °C) to control the reaction.[2]
Benzene, Toluene, HexaneNonpolar solvents, allow for polymerization at room temperature. Slower reaction rates.[6]
Temperature -78 °C to 25 °CLow temperatures are used with polar solvents to suppress side reactions.[7] Room temperature is often sufficient for nonpolar solvents.[6]
PDI Target < 1.2A low PDI is indicative of a well-controlled, living polymerization.[10]

Table 2: Molecular Weight and Glass Transition Temperature (Tg) of Poly(this compound)

Mn ( g/mol )PDITg (°C)
9,500-105
30,0001.40135
75,500-141
139,0001.14-
530,000-151

(Data sourced from Polymer Source product data sheets)[10][14]

Experimental Protocols & Visualizations

Detailed Protocol for Living Anionic Polymerization of this compound

This protocol outlines a general procedure using high-vacuum techniques. All steps must be performed with rigorous exclusion of air and moisture.

  • Reagent and Glassware Preparation:

    • Glassware: Assemble a reactor equipped with a magnetic stir bar and break-seals for reagent addition. Flame-dry the entire apparatus under high vacuum (10⁻⁶ torr) to remove adsorbed moisture.

    • Solvent (THF): Stir over sodium/potassium alloy, then distill under vacuum from a fresh sodium/benzophenone ketyl (indicated by a deep blue/purple color) directly into a calibrated ampoule.

    • Monomer (this compound): Stir over finely ground calcium hydride for several hours, then vacuum distill into a calibrated ampoule. For ultimate purity, a final distillation from a small amount of a non-initiating organolithium compound can be performed.[13]

    • Initiator (s-BuLi): Titrate the initiator solution in a hydrocarbon solvent to determine its exact molarity.

  • Polymerization:

    • Distill the purified THF into the cooled reactor (-78 °C, dry ice/isopropanol bath).

    • Add the calculated amount of s-BuLi initiator solution via syringe or break-seal.

    • Distill the purified this compound monomer from its ampoule into the rapidly stirred initiator solution in the reactor. An immediate color change (e.g., orange or reddish) should occur, indicating the formation of the propagating poly(this compound) anions.[6]

    • Allow the polymerization to proceed for the desired time (typically 1-2 hours) while maintaining the low temperature.

  • Termination:

    • Introduce a degassed terminating agent, typically a small amount of anhydrous methanol, into the reactor. The color of the living anions should disappear instantly, signaling termination.

  • Polymer Isolation:

    • Warm the reactor to room temperature and open it to the atmosphere.

    • Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent (e.g., methanol).

    • Collect the white poly(this compound) powder by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.[6]

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis p1 Purify Monomer (4-VBP) p2 Purify Solvent (e.g., THF) p3 Titrate Initiator (e.g., s-BuLi) p4 Flame-Dry Glassware Under High Vacuum r1 Assemble Reactor Under Inert Atmosphere p4->r1 r2 Add Solvent & Cool (e.g., -78°C) r1->r2 r3 Initiation: Add s-BuLi r2->r3 r4 Propagation: Add 4-VBP Monomer r3->r4 r5 Termination: Add Degassed Methanol r4->r5 a1 Isolate Polymer (Precipitation) r5->a1 a2 Dry Polymer Under Vacuum a1->a2 a3 Characterize: SEC/GPC for Mn, PDI a2->a3

Caption: Workflow for living anionic polymerization of this compound.

Troubleshooting Logic Diagram

G start Polymerization Issue? p1 Low / No Yield start->p1 p2 High PDI (>1.2) start->p2 p3 Mn ≠ Theoretical start->p3 c1a Impurities in Monomer/Solvent p1->c1a Cause c1b Inactive/Insufficient Initiator p1->c1b Cause c2a Slow Initiation p2->c2a Cause c2b Premature Termination p2->c2b Cause c3a Inaccurate Initiator Concentration p3->c3a Cause c3b Initiator Loss to Impurities p3->c3b Cause s1a Improve Purification (Distillation, Drying) c1a->s1a Solution s1b Use Fresh/Titrated Initiator c1b->s1b Solution s2a Use s-BuLi or Polar Solvent (THF) c2a->s2a Solution c2b->s1a s2b Ensure Rigorous Inert Conditions c2b->s2b Solution s3a Titrate Initiator Before Use c3a->s3a Solution c3b->s1a Solution

Caption: Decision tree for troubleshooting common polymerization issues.

References

Selection of inhibitors for preventing premature polymerization of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection and use of inhibitors to prevent the premature polymerization of 4-Vinylbiphenyl.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Monomer appears viscous or has solidified upon receipt or during storage. Premature polymerization has occurred.- Do not attempt to use the monomer. - Contact the supplier for a replacement. - Review storage conditions to ensure they meet recommendations (see FAQs below).
Polymerization occurs during a reaction, leading to low yield or gelation. - Insufficient inhibitor present. - High reaction temperature. - Presence of contaminants that can initiate polymerization.- Ensure an appropriate inhibitor is added to the reaction mixture if the existing inhibitor is removed. - Optimize the reaction temperature to minimize thermal initiation. - Use high-purity solvents and reagents to avoid contaminants.
Inhibitor needs to be removed before polymerization, but the monomer polymerizes during removal. - The removal process (e.g., distillation, column chromatography) is too harsh. - The monomer is left uninhibited for too long.- Use a milder inhibitor removal technique, such as washing with an alkaline solution for phenolic inhibitors. - Minimize the time the monomer is without an inhibitor. - Perform the removal step immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended inhibitors for preventing the premature polymerization of this compound?

A1: While specific data for this compound is limited, inhibitors commonly used for other vinyl monomers, such as styrene, are effective. The most common class of inhibitors are phenolic compounds. 4-tert-butylcatechol (TBC) is a widely used and highly effective inhibitor.[1][2][3] Other options include hydroquinone (HQ) and butylated hydroxytoluene (BHT).[4]

Q2: What is the mechanism of action of phenolic inhibitors like TBC?

A2: Phenolic inhibitors like 4-TBC act as free-radical scavengers. Their effectiveness is dependent on the presence of dissolved oxygen.[1][2] During storage, monomers can form radicals when exposed to heat or light. In the presence of oxygen, these monomer radicals rapidly form peroxide radicals. 4-TBC then donates a hydrogen atom to the peroxide radical, terminating the chain reaction and preventing polymerization.[1]

Q3: What are the recommended concentrations for these inhibitors?

A3: The optimal concentration of an inhibitor depends on the storage conditions and the desired shelf life. For TBC in styrene, a typical concentration range is 10-50 mg/L (ppm) to maintain stability.[2] It is crucial to monitor the inhibitor concentration over time as it can be depleted.

Q4: What are the ideal storage conditions for this compound?

A4: To prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C.[5] The container should be tightly sealed to prevent exposure to light and moisture. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended to displace oxygen.

Q5: How can I tell if my this compound has started to polymerize?

A5: The initial signs of polymerization include a noticeable increase in the viscosity of the monomer if it is in a liquid state (e.g., dissolved in a solvent). As polymerization progresses, the solution may become cloudy or hazy. In advanced stages, you may observe the formation of a soft gel, solid precipitates, or complete solidification of the material.

Q6: Do I need to remove the inhibitor before using this compound in a polymerization reaction?

A6: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization reaction. Inhibitors will interfere with the desired polymerization process. Phenolic inhibitors can typically be removed by washing the monomer solution with an aqueous alkaline solution (e.g., dilute sodium hydroxide) or by passing it through a column of activated alumina.[4]

Quantitative Data on Inhibitors

The following table summarizes the typical concentrations of common inhibitors used for vinyl monomers like styrene, which can be used as a starting point for this compound.

InhibitorCommon AbbreviationTypical Concentration Range (in Styrene)Key Characteristics
4-tert-ButylcatecholTBC10 - 50 ppmHighly effective, requires oxygen to function.[1][2]
HydroquinoneHQ10 - 100 ppmA common and effective inhibitor.
Butylated hydroxytolueneBHT10 - 50 ppmOften used as an antioxidant and polymerization inhibitor.[4]
4-MethoxyphenolMEHQ10 - 50 ppmAnother common phenolic inhibitor.

Experimental Protocols

Protocol 1: Colorimetric Determination of 4-tert-Butylcatechol (TBC) Concentration

This protocol is based on ASTM D 4590-13 for the determination of TBC in styrene and can be adapted for this compound solutions.[2]

Objective: To quantify the concentration of TBC in a this compound solution.

Materials:

  • This compound sample containing TBC

  • Toluene (or another suitable solvent for this compound)

  • Sodium hydroxide solution (1 M)

  • Ethanol

  • Colorimetric reagent (e.g., a solution of a diazonium salt that reacts with phenols to produce a colored compound)

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of TBC in the chosen solvent at known concentrations (e.g., 0, 10, 25, 50 ppm).

  • Sample Preparation: Dissolve a known weight of the this compound sample in the solvent.

  • Extraction: Transfer a known volume of the sample and each standard solution to separate separatory funnels. Add a specific volume of 1 M sodium hydroxide solution to each and shake vigorously to extract the phenolic TBC into the aqueous phase.

  • Color Development: Carefully separate the aqueous layer. To a known volume of the aqueous extract, add the colorimetric reagent according to the reagent's specific instructions to develop the color.

  • Spectrophotometric Measurement: Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance for the colored product using a spectrophotometer.

  • Calibration Curve: Plot the absorbance of the standard solutions versus their known concentrations to create a calibration curve.

  • Concentration Determination: Use the absorbance of the sample to determine its TBC concentration from the calibration curve.

Protocol 2: Evaluation of Inhibitor Effectiveness

Objective: To compare the effectiveness of different inhibitors or inhibitor concentrations in preventing the thermal polymerization of this compound.

Materials:

  • Purified this compound (inhibitor-free)

  • Inhibitors to be tested (e.g., TBC, HQ, BHT)

  • Solvent (e.g., toluene)

  • Reaction vials or ampoules

  • Heating block or oil bath with temperature control

  • Analytical balance

  • Method for quantifying polymer formation (e.g., gravimetry, GPC)

Procedure:

  • Preparation of Samples: Prepare solutions of purified this compound in the chosen solvent at a specific concentration.

  • Inhibitor Addition: To separate vials, add the different inhibitors at the desired concentrations. Include a control sample with no inhibitor.

  • Degassing (Optional but Recommended): To control the atmosphere, samples can be purged with a specific gas mixture (e.g., air or nitrogen) before sealing.

  • Incubation: Place the sealed vials in a heating block or oil bath at a constant, elevated temperature (e.g., 60°C or higher) to accelerate polymerization.

  • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for each inhibitor being tested.

  • Quantification of Polymer:

    • Gravimetric Method: Precipitate the polymer by adding a non-solvent (e.g., methanol). Filter, dry, and weigh the polymer to determine the percent conversion.

    • GPC Method: Analyze the samples by Gel Permeation Chromatography (GPC) to monitor the formation of polymer and changes in molecular weight distribution.

  • Data Analysis: Plot the percent polymerization versus time for each inhibitor. A longer induction period and a slower rate of polymerization indicate a more effective inhibitor.

Visualizations

Inhibition_Mechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition by TBC Monomer Monomer (M) Radical Monomer Radical (M•) Monomer->Radical HeatLight Heat / Light HeatLight->Monomer Initiation PeroxideRadical Peroxide Radical (MOO•) Radical->PeroxideRadical + O2 Oxygen Oxygen (O2) TBC 4-TBC (Inhibitor) PeroxideRadical->TBC Reacts with InactiveProduct Inactive Product TBC->InactiveProduct Radical Scavenging

Caption: Mechanism of polymerization inhibition by 4-tert-butylcatechol (TBC).

Troubleshooting_Workflow Start Issue: Premature Polymerization of this compound CheckStorage 1. Review Storage Conditions Start->CheckStorage StorageOK Storage Conditions Correct? CheckStorage->StorageOK CheckInhibitor 2. Verify Inhibitor Presence & Concentration StorageOK->CheckInhibitor Yes CorrectStorage Action: Correct Storage (2-8°C, dark, dry, inert atm.) StorageOK->CorrectStorage No InhibitorOK Inhibitor Level Sufficient? CheckInhibitor->InhibitorOK CheckPurity 3. Assess Monomer & Reagent Purity InhibitorOK->CheckPurity Yes AddInhibitor Action: Add or Replenish Inhibitor InhibitorOK->AddInhibitor No PurityOK Purity Acceptable? CheckPurity->PurityOK ContactSupport Consult Supplier / Technical Support PurityOK->ContactSupport Yes PurifyMonomer Action: Purify Monomer / Reagents PurityOK->PurifyMonomer No CorrectStorage->CheckInhibitor AddInhibitor->CheckPurity PurifyMonomer->ContactSupport

Caption: Troubleshooting workflow for premature polymerization of this compound.

Experimental_Workflow Start Start: Evaluate Inhibitor Effectiveness PrepareSamples 1. Prepare this compound Solutions Start->PrepareSamples AddInhibitors 2. Add Inhibitors at Various Concentrations PrepareSamples->AddInhibitors Incubate 3. Incubate at Elevated Temperature AddInhibitors->Incubate TakeSamples 4. Collect Samples Over Time Incubate->TakeSamples AnalyzePolymer 5. Quantify Polymer Formation (e.g., Gravimetry, GPC) TakeSamples->AnalyzePolymer PlotData 6. Plot % Polymerization vs. Time AnalyzePolymer->PlotData Compare 7. Compare Inhibitor Performance PlotData->Compare

References

Purification techniques for poly(4-vinylbiphenyl) to remove residual monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of poly(4-vinylbiphenyl) to remove residual this compound monomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying poly(this compound) after polymerization?

A1: The most common and widely used method for purifying polymers, including poly(this compound), is precipitation.[1][] This technique involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution to a larger volume of a "non-solvent" to cause the polymer to precipitate out, leaving impurities like residual monomers dissolved in the solvent mixture.[1][]

Q2: How do I select the appropriate solvent and non-solvent for the precipitation of poly(this compound)?

A2: The ideal "good" solvent should completely dissolve the polymer. For poly(this compound), suitable solvents include tetrahydrofuran (THF), toluene, benzene, and chloroform (CHCl3).[3][4][5] The "non-solvent" must be miscible with the good solvent but should not dissolve the polymer. Methanol is commonly used as a non-solvent for the precipitation of poly(this compound).[6] The key is that the monomer should be soluble in the resulting solvent/non-solvent mixture.

Q3: My polymer yield is very low after precipitation. What are the common causes and how can I fix this?

A3: Low yield can result from several factors. If the non-solvent is added too quickly or the solution is cooled too rapidly, it can lead to the formation of very fine crystals that are difficult to filter and collect.[1] Additionally, some low molecular weight polymer chains may remain soluble in the non-solvent. To improve yield, ensure you are using a sufficient volume of non-solvent (at least 5-10 times the volume of the polymer solution) and allow the solution to precipitate slowly with vigorous stirring.[1]

Q4: I've performed one precipitation, but analytical tests show there is still residual monomer. What should I do?

A4: It is common for a single precipitation to be insufficient for complete purification. To achieve higher purity, the process of re-precipitation should be repeated.[] This involves taking the collected polymer, re-dissolving it in a minimal amount of the good solvent, and precipitating it again in the non-solvent.[6] Repeating this cycle two to three times is a standard practice to effectively remove trapped monomer and other low-molecular-weight impurities.[6][7]

Q5: Are there alternative purification methods to precipitation for poly(this compound)?

A5: Yes, other techniques can be used, especially if repeated precipitation is ineffective. These include:

  • Dialysis/Diafiltration: This method uses a semi-permeable membrane to separate the larger polymer molecules from smaller molecules like monomers.[1][7] It is effective but can be time-consuming.[7]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a powerful chromatographic technique that separates molecules based on their size, making it highly effective for removing small monomers from a large polymer.[1][8]

  • Solvent Extraction: This method involves washing the polymer with a solvent that selectively dissolves the monomer but not the polymer.[]

Q6: How can I verify the purity of my poly(this compound) and quantify the amount of residual monomer?

A6: Several analytical techniques can be used to confirm the removal of the this compound monomer and assess the purity of the final polymer product.[9] Commonly used methods include:

  • Gas Chromatography (GC): Often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), this is a highly sensitive method for quantifying volatile and semi-volatile residual monomers.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile monomers and can effectively separate the monomer from the polymer for quantification.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to directly quantify the monomer content within the polymer sample without requiring an extraction step, although it may be less sensitive than GC methods.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Polymer precipitates as an oily or sticky substance instead of a solid powder.The chosen non-solvent is not "poor" enough for the polymer. The temperature of the non-solvent may be too high.Select a different non-solvent. Ensure the non-solvent is chilled (e.g., in an ice bath) before adding the polymer solution.[1]
Residual monomer is still present after three re-precipitations.The monomer may have very high solubility in the polymer matrix. The chosen solvent/non-solvent system is not optimal for separating the monomer.Consider a more rigorous purification method such as Size Exclusion Chromatography (SEC/GPC) or dialysis.[1][7]
The polymer will not fully dissolve in the chosen "good" solvent.The solvent is incorrect for poly(this compound). The polymer may have cross-linked during polymerization, rendering it insoluble.Verify the solvent choice; THF and toluene are typically effective.[4][5] Try gentle heating while stirring. If it still doesn't dissolve, cross-linking may have occurred.
The filtration process is extremely slow.The precipitated polymer particles are too fine.Add the polymer solution to the non-solvent more slowly and under vigorous stirring to encourage the formation of larger particles.[1] Using a centrifuge to pellet the polymer before decanting the supernatant can be an alternative to filtration.

Purification Techniques Comparison

Technique Principle of Separation Advantages Disadvantages Typical Solvents for Poly(this compound)
Precipitation Difference in solubility between the polymer and monomer in a solvent/non-solvent mixture.[]Simple, fast, cost-effective, and widely applicable.[1]May require multiple repetitions for high purity; potential for low yield if not optimized.[][6]Solvent: THF, Toluene. Non-solvent: Methanol.[4][6]
Dialysis Size-based separation using a semi-permeable membrane that retains the large polymer and allows small molecules to pass through.[7]Gentle method, effective for removing small molecules and salts.Can be very time-consuming (days); requires large volumes of solvent.[7]Solvent: THF, Toluene.
Solvent Extraction Selective dissolution of the monomer into a solvent that does not dissolve the polymer.[]Can be automated (e.g., Soxhlet extraction); efficient for certain polymer/monomer pairs.[7]May be less effective if the monomer is trapped within the polymer matrix; requires a highly selective solvent.Requires a solvent that dissolves the monomer but not the polymer (highly dependent on specific conditions).
Size Exclusion Chromatography (SEC/GPC) Chromatographic separation based on molecular size in solution.[1]High resolution and efficiency; provides information on molecular weight distribution.[8]Requires specialized equipment; may be lower capacity and more expensive for large-scale purification.Mobile Phase: THF.[12]

Experimental Protocols

Protocol 1: Purification by Repetitive Precipitation

This protocol describes the standard method for purifying poly(this compound) by precipitating it from a good solvent into a non-solvent.

  • Dissolution: Dissolve the crude poly(this compound) product in a minimal amount of a suitable solvent (e.g., THF or toluene) in a flask. Stir until the polymer is fully dissolved.[1]

  • Preparation of Non-Solvent: In a separate, larger beaker, add a volume of a non-solvent (e.g., methanol) that is at least 5 to 10 times the volume of the polymer solution.[1][6] Place the beaker on a magnetic stir plate and begin vigorous stirring.

  • Precipitation: Slowly add the polymer solution dropwise from the flask into the center of the vortex of the stirring non-solvent. A white polymer precipitate should form immediately.

  • Digestion: After all the polymer solution has been added, continue stirring the mixture for an additional 30-60 minutes to ensure complete precipitation and to wash the polymer surface.[1]

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer cake on the filter paper with several portions of fresh non-solvent to remove any remaining dissolved impurities.[1]

  • Repetition for Higher Purity: For higher purity, repeat steps 1-6 two more times.[6]

  • Drying: Dry the final, purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[6]

Visualizations

Logical Workflow for Polymer Purification

The following diagram illustrates the decision-making process for purifying poly(this compound) and verifying its purity.

start Start: Crude Polymer dissolve 1. Dissolve Polymer in Good Solvent (e.g., THF) start->dissolve precipitate 2. Precipitate in Non-Solvent (e.g., Methanol) dissolve->precipitate check_purity 3. Check Purity (GC, HPLC, NMR) precipitate->check_purity is_pure Is Monomer Removed? check_purity->is_pure Analyze Results repeat_precip Repeat Precipitation (Go to Step 1) is_pure->repeat_precip  No (1st/2nd time) alternative Consider Alternative Method (e.g., SEC/GPC, Dialysis) is_pure->alternative  No (>2 times) dry 4. Dry Purified Polymer Under Vacuum is_pure->dry  Yes repeat_precip->dissolve end End: Pure Polymer dry->end

Caption: Decision workflow for purification and purity verification.

Detailed Precipitation Process

This diagram outlines the key steps involved in a single precipitation cycle for purification.

cluster_dissolution Dissolution Stage cluster_precipitation Precipitation Stage cluster_isolation Isolation Stage dissolve_polymer Dissolve Crude Polymer in minimal THF/Toluene add_to_nonsolvent Add dropwise to vigorously stirred Methanol dissolve_polymer->add_to_nonsolvent stir_mixture Stir for 30-60 minutes add_to_nonsolvent->stir_mixture filter_polymer Collect precipitate by vacuum filtration stir_mixture->filter_polymer wash_polymer Wash with fresh Methanol filter_polymer->wash_polymer dry_polymer Dry polymer under vacuum wash_polymer->dry_polymer

Caption: Step-by-step experimental workflow for precipitation.

References

Technical Support Center: GPC Analysis of Poly(4-vinylbiphenyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(4-vinylbiphenyl) in Gel Permeation Chromatography (GPC) analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GPC analysis of poly(this compound).

Issue 1: Poor Solubility or Incomplete Dissolution

Question: My poly(this compound) sample is not fully dissolving in the GPC mobile phase, leading to particulates and potential column blockage. What should I do?

Answer:

Proper dissolution is critical for accurate GPC analysis. Poly(this compound) is a hydrophobic polymer and requires a suitable organic solvent for complete dissolution.[1]

Recommended Solvents:

  • Tetrahydrofuran (THF)[2][3]

  • Chloroform (CHCl₃)[2][3]

  • Toluene[2][3]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a high-quality, HPLC-grade solvent in which poly(this compound) is readily soluble. THF is the most commonly used and recommended solvent.[2][3]

  • Dissolution Time: Allow adequate time for the polymer to dissolve completely. For high molecular weight or crystalline samples, gentle agitation and extended dissolution times (e.g., overnight) may be necessary.[4]

  • Concentration: Prepare samples at an appropriate concentration, typically between 1-2 mg/mL. Higher molecular weight polymers should be prepared at lower concentrations to avoid viscosity issues.[4]

  • Filtration: After dissolution, filter the sample solution through a 0.2 µm PTFE syringe filter to remove any remaining particulates before injection. This will protect the GPC column from clogging.[5]

Issue 2: Peak Tailing in the Chromatogram

Question: My GPC chromatogram for poly(this compound) shows significant peak tailing. What are the possible causes and how can I resolve this?

Answer:

Peak tailing can be caused by several factors, including interactions between the polymer and the column packing material, issues with the mobile phase, or problems with the GPC system itself.

Potential Causes and Solutions:

  • Analyte-Column Interaction: The hydrophobic nature of poly(this compound) can lead to secondary interactions with the stationary phase, especially with polar column materials.

    • Solution: Use a column with a non-polar stationary phase, such as polystyrene-divinylbenzene (PS-DVB), which is compatible with organic solvents like THF.[1][6]

  • Mobile Phase Issues: An inappropriate mobile phase can fail to prevent interactions.

    • Solution: Ensure the mobile phase is of high purity and is the same as the solvent used to dissolve the sample. For some hydrophobic polymers, the addition of a small amount of a modifier to the mobile phase can help reduce interactions, although this is less common for non-polar polymers in non-polar solvents.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the packing material can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced.

  • System Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.

    • Solution: Check all fittings and connections to ensure they are secure and minimize tubing length where possible.

Issue 3: Appearance of Ghost Peaks or Spurious Signals

Question: I am observing unexpected peaks (ghost peaks) in my GPC chromatogram. Where are they coming from and how do I get rid of them?

Answer:

Ghost peaks can arise from several sources, including solvent impurities, sample contamination, or carryover from previous injections.

Troubleshooting Steps:

  • Blank Injection: Inject a blank (pure mobile phase) to determine if the ghost peaks are coming from the solvent or the system. If peaks are present in the blank, the issue is with the mobile phase or system contamination.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to prepare your mobile phase and samples.[5]

  • System Cleaning: If the system is contaminated, flush it thoroughly with a strong, appropriate solvent.

  • Sample Carryover: If the ghost peak appears after injecting a sample, it could be due to carryover from a previous, more concentrated sample.

    • Solution: Run a wash cycle or inject several blanks between sample runs to ensure the injector and column are clean.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of commercially available poly(this compound)?

A1: The average molecular weight (Mw) of commercially available poly(this compound) is often around 115,000 g/mol as determined by GPC.[7][8] However, this can vary between different suppliers and batches.

Q2: What type of GPC column is best suited for poly(this compound) analysis?

A2: A polystyrene-divinylbenzene (PS-DVB) based column is recommended.[1][6] These columns are compatible with the organic solvents required to dissolve poly(this compound) and their non-polar nature minimizes secondary interactions with the hydrophobic polymer. The specific pore size of the column should be chosen based on the expected molecular weight range of the sample.

Q3: How should I prepare my poly(this compound) sample for GPC analysis?

Q4: Can I use a universal calibration for determining the molecular weight of poly(this compound)?

A4: While a relative calibration against polystyrene standards is common, a universal calibration can provide a more accurate determination of the absolute molecular weight. This requires the use of a viscometer or a light scattering detector in addition to the concentration detector (e.g., refractive index detector).

Data Presentation

Table 1: Typical GPC Data for a Poly(this compound) Sample

ParameterValue
Number Average Molecular Weight (Mn)29,789 Da[2]
Weight Average Molecular Weight (Mw)42,105 Da[2]
Polydispersity Index (PDI = Mw/Mn)1.413[2]
dn/dc in THF (mL/g)0.1850[2]

Experimental Protocols

Protocol 1: GPC Sample Preparation for Poly(this compound)
  • Weighing: Accurately weigh approximately 2-4 mg of the poly(this compound) sample into a clean 2 mL autosampler vial.

  • Solvent Addition: Add 2 mL of HPLC-grade THF (containing an antioxidant like BHT to prevent peroxide formation) to the vial.[6] This will result in a final concentration of 1-2 mg/mL.

  • Dissolution: Cap the vial and allow the polymer to dissolve completely. Gentle agitation on a shaker or roller at room temperature is recommended. Avoid vigorous shaking or sonication which can cause polymer degradation.[4] For high molecular weight samples, allow the sample to dissolve overnight.[4]

  • Filtration: Once fully dissolved, filter the solution using a 0.2 µm PTFE syringe filter into a clean autosampler vial.

  • Injection: The sample is now ready for injection into the GPC system.

Mandatory Visualizations

GPC_Troubleshooting_Workflow start Start GPC Analysis of Poly(this compound) check_chromatogram Examine Chromatogram start->check_chromatogram good_peak Symmetric, Well-Defined Peak check_chromatogram->good_peak Ideal peak_tailing Peak Tailing Observed check_chromatogram->peak_tailing Issue ghost_peaks Ghost/Spurious Peaks Present check_chromatogram->ghost_peaks Issue poor_solubility Incomplete Dissolution/ Column Clogging check_chromatogram->poor_solubility Issue end Successful Analysis good_peak->end check_column Check Column Type & Mobile Phase peak_tailing->check_column Troubleshoot check_system Inspect System for Dead Volume peak_tailing->check_system flush_column Flush or Replace Column peak_tailing->flush_column run_blank Inject Blank (Solvent) ghost_peaks->run_blank Troubleshoot verify_solvent Verify Correct Solvent (THF, Toluene, CHCl3) poor_solubility->verify_solvent Troubleshoot check_column->end Resolved check_system->end Resolved flush_column->end Resolved check_solvent Use High-Purity Solvent run_blank->check_solvent clean_system Clean Injector & System run_blank->clean_system check_solvent->end Resolved clean_system->end Resolved optimize_dissolution Increase Dissolution Time/ Gentle Agitation verify_solvent->optimize_dissolution filter_sample Filter Sample (0.2 µm PTFE) optimize_dissolution->filter_sample filter_sample->start Re-inject

Caption: Troubleshooting workflow for GPC analysis of poly(this compound).

GPC_Sample_Prep_Workflow start Start Sample Preparation weigh_polymer Weigh 2-4 mg of Poly(this compound) start->weigh_polymer add_solvent Add 2 mL of HPLC-grade THF weigh_polymer->add_solvent dissolve Allow Complete Dissolution (Gentle Agitation, Overnight if needed) add_solvent->dissolve filter_solution Filter through 0.2 µm PTFE Syringe Filter dissolve->filter_solution inject Inject into GPC System filter_solution->inject end Analysis Complete inject->end

Caption: Sample preparation workflow for poly(this compound) GPC analysis.

References

Minimizing side reactions in the Suzuki coupling synthesis of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the Suzuki-Miyaura cross-coupling synthesis of 4-Vinylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling synthesis of this compound?

The primary side reactions encountered are:

  • Homocoupling: The formation of symmetrical biaryls from the boronic acid (e.g., 4,4'-divinylbiphenyl) or the aryl halide. This is a common side reaction, often promoted by the presence of oxygen.[1][2]

  • Protodeboronation: The cleavage of the carbon-boron bond in the 4-vinylphenylboronic acid, replacing it with a carbon-hydrogen bond to form styrene.[3][4] This undesired reaction removes the nucleophilic partner from the catalytic cycle.

  • Polymerization: The vinyl groups of the starting materials or the this compound product can undergo polymerization, especially at elevated temperatures. This can lead to the formation of oligomeric or polymeric byproducts.[5]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur after oxidative addition, where a hydride ligand reductively eliminates with the aryl group.[2]

  • Catalyst Decomposition: The palladium catalyst can precipitate out of the solution as palladium black, reducing the reaction's efficiency and rate.[6]

Q2: My primary byproduct is the homocoupling of my vinylboronic acid. What are the main causes and solutions?

Homocoupling of the boronic acid is frequently caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][2][7]

Troubleshooting Strategies:

  • Improve Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[2][8]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can suppress homocoupling.[9][10]

  • Control Reaction Temperature: Avoid excessively high temperatures which can accelerate side reactions.

Q3: I'm observing significant protodeboronation of my 4-vinylphenylboronic acid. How can I prevent this?

Protodeboronation is the hydrolysis of the boronic acid and is often exacerbated by high temperatures, the presence of water, and the choice of base.[11] Vinylboronic acids are known to be prone to this side reaction.[4][12]

Troubleshooting Strategies:

  • Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (e.g., 4-vinylphenylboronic acid pinacol ester), which are less susceptible to premature protodeboronation.[8][13]

  • Optimize Base and Solvent: The choice of base and solvent system is critical. Weaker bases (e.g., K₂CO₃, CsF) may be preferable to strong bases like NaOH.[14][15] Anhydrous conditions or carefully controlling the amount of water can also be beneficial.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[15]

Q4: How can I prevent the polymerization of vinyl groups during the reaction?

Polymerization can be initiated by heat or trace impurities.

  • Lower the Temperature: This is the most direct way to reduce the likelihood of thermal polymerization.

  • Add Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., BHT) can be added, but compatibility with the catalyst must be verified.

  • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged heating.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues.

Observed Problem Potential Cause(s) Suggested Solutions & Optimization Steps
High levels of homocoupled byproducts 1. Presence of oxygen.[1] 2. Use of a Pd(II) precatalyst.[2] 3. Suboptimal ligand.[10]1. Improve Degassing: Sparge solvents with Ar or N₂ for 15-30 min.[1] 2. Use Pd(0) Source: Employ catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[8] 3. Ligand Screening: Test bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos).[15]
Formation of styrene (Protodeboronation) 1. Instability of the vinylboronic acid.[4] 2. Inappropriate base or solvent.[16] 3. High reaction temperature.[15]1. Use Boronic Ester: Switch to 4-vinylphenylboronic acid pinacol ester.[13] 2. Base/Solvent Optimization: Screen weaker bases (K₂CO₃, K₃PO₄, CsF) and consider solvent systems like Dioxane/H₂O or Toluene/H₂O.[1][15] 3. Temperature Control: Run the reaction at the lowest effective temperature.
Low or incomplete conversion 1. Catalyst deactivation (e.g., formation of Palladium black).[6] 2. Poor choice of ligand for the aryl halide. 3. Insufficient base strength or equivalents.1. Check Ligand:Pd Ratio: Ensure an appropriate ratio (typically 1:1 to 4:1).[8] 2. Ligand Selection: For less reactive aryl chlorides, bulky, electron-donating phosphine ligands are crucial.[14] 3. Base Screening: Test a range of bases and ensure at least 1.5-3.0 equivalents are used.[1][8]
Formation of polymeric material 1. High reaction temperature. 2. Extended reaction time.1. Reduce Temperature: Optimize for the lowest possible temperature that still affords a reasonable reaction rate. 2. Monitor Reaction: Use TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.

Experimental Protocols

Representative Protocol for Suzuki Coupling of 4-Bromostyrene with 4-Vinylphenylboronic Acid Pinacol Ester

This protocol is a general guideline and may require optimization for specific substrate variations.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-vinylphenylboronic acid pinacol ester (1.2-1.5 equiv) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[11]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the 4-bromostyrene (1.0 equiv).

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[8][17]

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction flask under a positive flow of inert gas.[11]

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

Visual Guides

Catalytic Cycle and Common Side Reactions

The following diagrams illustrate the desired Suzuki cross-coupling catalytic cycle and the major competing side reaction pathways.

G cluster_main Desired Suzuki Coupling Cycle cluster_side Common Side Reactions pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + R¹-X (Aryl Halide) pdiil R¹-Pd(II)L_n-X oa->pdiil tm Transmetalation pdiil->tm + [R²-B(OR)₂OH]⁻ (Activated Boronic Ester) homo Homocoupling pdiil->homo pdiilr R¹-Pd(II)L_n-R² tm->pdiilr re Reductive Elimination pdiilr->re re->pd0 Catalyst Regeneration product R¹-R² (this compound) re->product boronic R²-B(OR)₂ (Vinylboronic Ester) proto Protodeboronation boronic->proto + H₂O, Base boronic->homo O₂, Pd(II) styrene R²-H (Styrene) proto->styrene dimer R²-R² (Dimer) homo->dimer

Caption: The Suzuki cycle vs. competing side reactions.

Troubleshooting Workflow for Suzuki Coupling

This workflow provides a step-by-step approach to diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Reaction Issue Identified (Low Yield / Impure Product) check_homo High Homocoupling? start->check_homo check_proto Protodeboronation? check_homo->check_proto No sol_homo Improve Degassing Use Pd(0) Source Screen Bulky Ligands check_homo->sol_homo Yes check_incomplete Incomplete Conversion? check_proto->check_incomplete No sol_proto Use Boronic Ester Optimize Base/Solvent Lower Temperature check_proto->sol_proto Yes sol_incomplete Optimize Catalyst/Ligand Screen Bases Increase Temperature check_incomplete->sol_incomplete Yes end Reaction Optimized check_incomplete->end No sol_homo->end sol_proto->end sol_incomplete->end

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

Controlling molecular weight and polydispersity in 4-Vinylbiphenyl polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-vinylbiphenyl (4-VBP). Our goal is to help you control molecular weight and polydispersity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the polymerization of this compound?

A1: The most effective methods for controlling the polymerization of this compound to achieve a desired molecular weight and low polydispersity index (PDI) are living polymerization techniques. These include:

  • Anionic Polymerization: This technique, when carried out under stringent conditions, can produce polymers with very narrow molecular weight distributions.[1][2][3] It involves the use of initiators like organolithium compounds (e.g., sec-butyllithium) at low temperatures.[4]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow PDIs.[5][6]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that offers excellent control over molecular weight and PDI for a wide range of monomers.

Q2: Why is it crucial to control molecular weight and polydispersity?

A2: Controlling molecular weight and polydispersity is essential because these parameters directly influence the macroscopic properties of the resulting polymer, such as its mechanical strength, thermal stability, and solution viscosity. For applications in drug development and materials science, precise control over these properties is critical for performance and reproducibility.

Q3: What is a typical Polydispersity Index (PDI) for "controlled" polymerization?

A3: A PDI value close to 1.0 indicates a very narrow molecular weight distribution, which is a hallmark of a well-controlled or "living" polymerization. For most controlled polymerization techniques like ATRP and RAFT, a PDI of less than 1.3 is generally considered good.[7] Anionic polymerization, under ideal conditions, can achieve PDIs very close to 1.0.

Troubleshooting Guides

High Polydispersity Index (PDI)

High PDI is a common issue indicating a lack of control over the polymerization process.

Potential Cause Recommended Solution
Impurities in Monomer or Solvent Purify the this compound monomer and the solvent immediately before use. Impurities can act as terminating agents or introduce side reactions.[8] For anionic polymerization, rigorous purification is especially critical.
Incorrect Initiator/Catalyst Concentration Optimize the ratio of monomer to initiator (for anionic polymerization) or monomer to initiator to catalyst (for ATRP). A higher initiator concentration generally leads to lower molecular weight.[9]
Slow Initiation (ATRP/RAFT) Ensure the initiator is appropriate for the monomer and reaction temperature. For RAFT, the initiator-derived chains can contribute to a broader PDI if the initiation is not efficient.[10]
High Viscosity at High Conversion For solution polymerizations, consider increasing the solvent amount to reduce viscosity, which can hinder chain transfer in RAFT and lead to broadening of the PDI.
Chain Termination or Transfer Reactions Lower the reaction temperature to minimize side reactions. In anionic polymerization, side reactions are a common cause of broad molecular weight distributions.[11]
Observed vs. Theoretical Molecular Weight Mismatch

This issue often points to problems with initiation efficiency or the presence of side reactions.

Potential Cause Recommended Solution
Inefficient Initiation Ensure the initiator is fully dissolved and activated. For ATRP, ensure the catalyst complex is correctly formed. In anionic polymerization, impurities can consume the initiator, leading to higher than expected molecular weights.[2]
Chain Transfer to Solvent or Monomer Select a solvent that is known to be inert under the polymerization conditions. Chain transfer reactions will lower the final molecular weight.
Errors in Monomer Conversion Measurement Use a reliable method, such as ¹H NMR, to accurately determine monomer conversion for calculating the theoretical molecular weight.

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for your specific experimental setup and desired polymer characteristics.

Anionic Polymerization of this compound

This protocol is adapted from procedures for styrene and its derivatives.[4]

Materials:

  • This compound (4-VBP), purified

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated

  • Methanol, degassed

Procedure:

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Add the desired amount of purified 4-VBP to the flask and dry it further under high vacuum.

  • Cannulate freshly distilled THF into the flask to dissolve the monomer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the calculated amount of sec-BuLi initiator via syringe. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator).

  • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter and dry the polymer under vacuum.

Atom Transfer Radical Polymerization (ATRP) of this compound (General Protocol)

This protocol is a general guideline for the ATRP of styrenic monomers.

Materials:

  • This compound (4-VBP), passed through a column of basic alumina to remove inhibitors

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Toluene (solvent)

Procedure:

  • To a Schlenk flask, add CuBr and a magnetic stir bar.

  • Add the solvent, 4-VBP, EBiB, and PMDETA. The typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] is 100:1:1:1.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction by taking samples periodically to determine monomer conversion (by ¹H NMR) and molecular weight/PDI (by GPC).

  • To stop the polymerization, cool the flask to room temperature and expose the mixture to air to oxidize the catalyst.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in methanol, filter, and dry.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound (General Protocol)

This is a general procedure for RAFT polymerization of styrenic monomers.

Materials:

  • This compound (4-VBP), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • 1,4-Dioxane or Toluene (solvent)

Procedure:

  • In a reaction vessel, dissolve 4-VBP, the RAFT agent, and AIBN in the chosen solvent. The ratio of [Monomer]:[RAFT agent]:[AIBN] will determine the molecular weight and polymerization rate (e.g., 200:1:0.2).

  • Deoxygenate the solution by purging with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.

  • Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Allow the polymerization to proceed for the planned duration, taking samples for analysis if desired.

  • Stop the reaction by cooling to room temperature and exposing it to air.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the molecular weight and PDI of poly(this compound).

Table 1: Anionic Polymerization of this compound - Effect of Monomer to Initiator Ratio

Entry[Monomer]/[Initiator] RatioMn ( g/mol ) (Theoretical)Mn ( g/mol ) (Experimental)PDI (Mw/Mn)
1509,0009,5001.05
210018,00017,5001.06
320036,00035,0001.08

Note: This data is illustrative and based on typical results for living anionic polymerization.

Table 2: Glass Transition Temperature (Tg) of Poly(this compound) at Different Molecular Weights [12]

Mn ( g/mol )Tg (°C)
9,500105
30,000135
75,500141
530,000151

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer_Purification Monomer Purification (4-VBP) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Initiator_Prep Initiator/Catalyst Preparation Initiator_Prep->Reaction_Setup Polymerization Polymerization (Controlled Temp) Reaction_Setup->Polymerization Termination Termination/ Quenching Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Characterization Characterization (GPC, NMR) Filtration_Drying->Characterization troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions High_PDI High PDI (>1.3) Impurities Impurities Present High_PDI->Impurities Initiation Slow/Inefficient Initiation High_PDI->Initiation Termination Premature Termination High_PDI->Termination Viscosity High Viscosity High_PDI->Viscosity MW_Mismatch Mn (exp) != Mn (theo) MW_Mismatch->Impurities MW_Mismatch->Initiation Purify Purify Monomer/Solvent Impurities->Purify Optimize_Initiator Optimize Initiator/Catalyst Initiation->Optimize_Initiator Adjust_Temp Adjust Temperature Termination->Adjust_Temp Dilute Increase Solvent Viscosity->Dilute

References

Preventing gelation during the bulk polymerization of 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bulk polymerization of 4-Vinylbiphenyl, with a primary focus on preventing gelation.

Frequently Asked Questions (FAQs)

Q1: What is gelation and why does it occur during the bulk polymerization of this compound?

A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a gelatinous or solid mass instead of a soluble, processable polymer. In the bulk polymerization of this compound, a vinyl monomer, gelation is often a consequence of the "gel effect," also known as autoacceleration. This phenomenon occurs at higher monomer conversions when the viscosity of the polymerization medium increases significantly. The increased viscosity hinders the termination reactions between growing polymer chains, while the smaller monomer molecules can still diffuse to the propagating chain ends. This imbalance leads to a rapid increase in the polymerization rate and the formation of very long, entangled, and potentially cross-linked polymer chains, ultimately resulting in gelation. Other contributing factors can include high reaction temperatures, high initiator concentrations, and the presence of impurities that may act as cross-linking agents.

Q2: What are the main strategies to prevent gelation during the bulk polymerization of this compound?

A2: The primary strategies to prevent gelation involve controlling the polymerization kinetics and limiting the growth of excessively long polymer chains. These strategies include:

  • Lowering the Reaction Temperature: Reducing the temperature decreases the overall polymerization rate and the likelihood of runaway reactions that can lead to gelation.

  • Optimizing Initiator Concentration: Using a lower concentration of the initiator will result in a slower polymerization rate and the formation of fewer initial radical centers.

  • Introducing a Chain Transfer Agent: These agents effectively terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight and reducing the probability of cross-linking.

  • Adding an Inhibitor: Inhibitors can be used to control the polymerization rate and prevent unwanted side reactions.

  • Stopping the Reaction at a Lower Conversion: Halting the polymerization before high monomer conversion is reached can prevent the onset of the gel effect.

Q3: How do I choose an appropriate inhibitor and at what concentration should it be used?

A3: For free-radical polymerization of vinyl monomers like this compound, phenolic inhibitors are commonly used. Examples include 4-tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT). These are effective at scavenging radicals and controlling the polymerization rate. The optimal concentration depends on the specific reaction conditions, but a general starting point for styrene, a similar monomer, is in the range of 10-50 ppm. It is crucial to experimentally determine the ideal concentration for your specific system to avoid overly inhibiting the reaction.

Q4: What is the role of a chain transfer agent and how do I select one?

A4: A chain transfer agent (CTA) is a molecule that can react with a growing polymer radical, terminating the chain and creating a new radical that can initiate the polymerization of another monomer. This process helps to control the average molecular weight of the polymer and prevent the formation of extremely long chains that are prone to gelation.[1] The effectiveness of a CTA is determined by its chain transfer constant. For vinyl polymerizations, thiols (mercaptans) like n-dodecyl mercaptan are common and effective CTAs. The amount of CTA to be added is inversely proportional to the desired molecular weight of the polymer.

Troubleshooting Guide: Preventing Gelation

This guide addresses the common issue of premature gelation during the bulk polymerization of this compound.

Problem Potential Cause Recommended Solution
Rapid, uncontrolled polymerization leading to a solid gel. Runaway Reaction (Gel Effect): The polymerization is proceeding too quickly due to autoacceleration.1. Lower the reaction temperature: A decrease of 10-20°C can significantly slow the reaction rate. 2. Reduce the initiator concentration: Halving the initiator concentration is a good starting point for optimization. 3. Introduce a chain transfer agent: Start with a low concentration (e.g., 0.1 mol% relative to the monomer) and adjust as needed to control molecular weight.
The polymer forms a gel at low to moderate conversion. High Localized Radical Concentration: The initiation rate is too high, leading to a high concentration of growing polymer chains that can easily combine and cross-link.1. Ensure homogeneous mixing of the initiator: Proper stirring is crucial to avoid localized "hot spots" of high initiator concentration. 2. Choose an initiator with a suitable half-life at the reaction temperature: An initiator that decomposes too quickly will generate a burst of radicals at the beginning of the reaction.
The final polymer is insoluble, even after purification. Presence of Cross-linking Impurities: Divalent impurities or contaminants with multiple vinyl groups in the monomer can act as cross-linkers.1. Purify the this compound monomer: Techniques like distillation or column chromatography can remove impurities. Ensure the monomer is stored properly to prevent the formation of peroxides. 2. Degas the monomer: Removing dissolved oxygen is important as it can lead to the formation of peroxides which can initiate polymerization uncontrollably.

Quantitative Data Summary

The following table provides a summary of typical concentrations for inhibitors and chain transfer agents used to control polymerization, primarily based on data for styrene, a structurally similar monomer. These values should be used as a starting point for optimization in this compound polymerization.

Component Example Typical Concentration Range Effect
Inhibitor 4-tert-butylcatechol (TBC)10 - 200 ppmRetards polymerization, prevents premature reaction.
Inhibitor Butylated hydroxytoluene (BHT)~0.01 wt%Scavenges free radicals to prevent spontaneous polymerization.[2]
Chain Transfer Agent n-Dodecyl mercaptan0.1 - 1.0 mol% (relative to monomer)Controls molecular weight, reduces viscosity and gelation tendency.
Initiator 2,2'-Azobisisobutyronitrile (AIBN)0.05 - 0.5 mol% (relative to monomer)Initiates polymerization; concentration affects rate and molecular weight.

Experimental Protocols

Adapted Protocol for Bulk Polymerization of this compound

This protocol is adapted from a procedure for a similar monomer and should be optimized for specific experimental goals.

Materials:

  • This compound (purified)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Chain Transfer Agent (e.g., n-dodecyl mercaptan) (optional)

  • Inhibitor (e.g., 4-tert-butylcatechol) (optional, for storage)

  • Nitrogen or Argon gas

  • Methanol (for precipitation)

  • Toluene or Tetrahydrofuran (THF) (for dissolution)

Procedure:

  • Monomer Purification: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitor.

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.

  • Addition of Reagents: Add the calculated amounts of AIBN and chain transfer agent (if used) to the monomer.

  • Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C). Stir the mixture vigorously.

  • Monitoring: Monitor the viscosity of the reaction mixture. The reaction should be stopped before it becomes too viscous to stir.

  • Termination: To quench the polymerization, rapidly cool the flask in an ice-water bath and expose the contents to air.

  • Purification: Dissolve the polymer in a minimal amount of a suitable solvent like toluene or THF. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Visualizations

Gelation_Prevention_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Preventative Measures Gelation Gelation Occurs HighTemp High Temperature Gelation->HighTemp HighInitiator High Initiator Conc. Gelation->HighInitiator Impurities Monomer Impurities Gelation->Impurities HighConversion High Monomer Conversion (Gel Effect) Gelation->HighConversion LowerTemp Reduce Temperature HighTemp->LowerTemp LowerInitiator Lower Initiator Conc. HighInitiator->LowerInitiator PurifyMonomer Purify Monomer Impurities->PurifyMonomer CTA Add Chain Transfer Agent HighConversion->CTA StopEarly Stop at Lower Conversion HighConversion->StopEarly SolublePolymer Soluble Polymer LowerTemp->SolublePolymer Leads to LowerInitiator->SolublePolymer Leads to PurifyMonomer->SolublePolymer Leads to CTA->SolublePolymer Leads to StopEarly->SolublePolymer Leads to

Caption: Logical workflow for troubleshooting and preventing gelation.

Free_Radical_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Radical (R.) Initiator->Radical Decomposition Monomer1 Monomer (M) Radical->Monomer1 Addition GrowingChain1 Growing Chain (RM.) Monomer1->GrowingChain1 Forms Monomer2 Monomer (M) GrowingChain1->Monomer2 Addition GrowingChain2 Longer Chain (RM_n.) Monomer2->GrowingChain2 Forms Combination Combination GrowingChain2->Combination Disproportionation Disproportionation GrowingChain2->Disproportionation DeadPolymer Stable Polymer Combination->DeadPolymer Results in Disproportionation->DeadPolymer Results in

Caption: Simplified signaling pathway of free radical polymerization.

References

Validation & Comparative

A Comparative Guide to Molecular Weight Determination of Poly(4-vinylbiphenyl): GPC Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the characterization of poly(4-vinylbiphenyl), the determination of its molecular weight is a critical parameter influencing its physicochemical properties and performance in various applications. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for molecular weight analysis, supported by experimental data and detailed protocols.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the most widely employed technique for determining the molecular weight distribution of polymers. However, a thorough understanding of its principles, advantages, and limitations, alongside an awareness of alternative methods, is crucial for robust polymer characterization. This guide delves into a comparative analysis of GPC, Static Light Scattering (SLS), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for the analysis of poly(this compound).

Comparative Analysis of Molecular Weight Determination Techniques

The choice of analytical technique for determining the molecular weight of poly(this compound) depends on the specific information required, the nature of the sample, and the available instrumentation. While GPC provides a comprehensive overview of the molecular weight distribution, absolute methods like SLS offer a direct measurement of the weight-average molecular weight.

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume in solution.Mn, Mw, Mz, PDI (relative to standards)Robust, reproducible, provides full molecular weight distribution.Column calibration with appropriate standards is required; can be susceptible to column degradation and interactions.
Static Light Scattering (SLS) Measurement of the intensity of scattered light as a function of angle and concentration.Mw (absolute), radius of gyration (Rg), second virial coefficient (A2)Absolute method (no calibration needed for Mw); highly sensitive to high molecular weight species.Less sensitive to low molecular weight species; requires accurate refractive index increment (dn/dc) value.
Viscometry Measurement of the viscosity of a polymer solution.Viscosity-average molecular weight (Mv)Simple, low-cost instrumentation.Provides only an average molecular weight; requires knowledge of Mark-Houwink parameters.
MALDI-TOF Mass Spectrometry Ionization and mass analysis of polymer chains.Absolute molecular weight of individual oligomers, end-group analysis.Provides absolute molecular weight for low polydispersity polymers; excellent for structural elucidation.Difficulty with high molecular weight and high polydispersity polymers; potential for fragmentation.

Table 1: Comparison of key techniques for polymer molecular weight determination.

Experimental Data Summary

Sample IDTechniqueMn (Da)Mw (Da)PDI (Mw/Mn)Reference
P19859-4VBPGPC-LS139,158158,7991.141[1]
Commercial SampleGPC-~115,000-[2]

Table 2: Molecular weight data for poly(this compound).

Detailed Experimental Protocols

Gel Permeation Chromatography (GPC) of Poly(this compound)

This protocol outlines a typical GPC analysis of poly(this compound).

1. Sample Preparation:

  • Dissolve poly(this compound) in unstabilized, HPLC-grade tetrahydrofuran (THF) to a concentration of 1-2 mg/mL.

  • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation.

  • Filter the solution through a 0.2 µm PTFE syringe filter before injection.

2. GPC System and Conditions:

  • Columns: A set of two or three Ultrastyragel columns (e.g., 10^3, 10^4, 10^5 Å) connected in series.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Injection Volume: 100 µL.

  • Detector: Refractive Index (RI) detector. For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be used in series.

  • Calibration: Use a series of narrow polystyrene standards of known molecular weight to generate a calibration curve.

3. Data Analysis:

  • The elution volume of the poly(this compound) sample is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Static Light Scattering (SLS) - General Protocol

This protocol provides a general procedure for determining the weight-average molecular weight of a polymer like poly(this compound) using static light scattering.

1. Sample Preparation:

  • Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., THF) at a known concentration (e.g., 5 mg/mL).

  • Prepare a series of dilutions from the stock solution (e.g., 4, 3, 2, 1 mg/mL).

  • Filter all solutions through a 0.2 µm filter to remove dust and other particulates.

2. Instrumentation and Measurement:

  • Use a light scattering photometer equipped with a laser light source.

  • Measure the intensity of the scattered light at various angles (e.g., 30° to 150° in 10° increments) for each concentration and the pure solvent.

  • The refractive index increment (dn/dc) of the polymer solution must be accurately determined or obtained from literature.

3. Data Analysis (Zimm Plot):

  • The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero angle and zero concentration.

  • The intercept of the Zimm plot on the y-axis is equal to 1/Mw.

Viscometry - General Protocol

This protocol describes the determination of the viscosity-average molecular weight of poly(this compound).

1. Sample Preparation:

  • Prepare a series of solutions of poly(this compound) in a suitable solvent (e.g., THF) at different concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 g/dL).

2. Measurement:

  • Use a Ubbelohde or similar capillary viscometer immersed in a constant temperature bath.

  • Measure the flow time of the pure solvent and each polymer solution.

3. Data Analysis:

  • Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.

  • Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]).

  • Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The Mark-Houwink parameters, K and a, are specific to the polymer-solvent system and must be known. For poly(this compound) in THF, using polystyrene parameters (K and a) can provide an initial estimate.

MALDI-TOF Mass Spectrometry - General Protocol

This protocol provides a general workflow for the analysis of polymers like poly(this compound) by MALDI-TOF MS.

1. Sample Preparation:

  • Matrix Selection: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the polymer. For nonpolar polymers, common matrices include trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).

  • Cationizing Agent: Select a cationizing agent to promote the formation of polymer ions. Silver trifluoroacetate (AgTFA) is often used for unsaturated polymers.

  • Sample-Matrix Preparation: Mix the polymer solution, matrix solution, and cationizing agent solution in an appropriate ratio and spot onto the MALDI target plate. Allow the solvent to evaporate.

2. Mass Spectrometry:

  • Use a MALDI-TOF mass spectrometer in reflectron or linear mode.

  • Acquire the mass spectrum over a relevant mass range.

3. Data Analysis:

  • The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific oligomer with a certain number of repeat units.

  • The mass of the repeating unit and the end groups can be determined from the mass difference between adjacent peaks. For polymers with low polydispersity, Mn and Mw can be calculated.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing A Dissolve Poly(this compound) in THF B Filter Solution (0.2 µm) A->B C Inject into GPC System B->C D Separation by Size Exclusion C->D E Detection (RI, MALS) D->E F Generate Chromatogram E->F G Calibration with Standards F->G H Calculate Mn, Mw, PDI G->H

Caption: Experimental workflow for GPC analysis of poly(this compound).

Technique_Comparison cluster_gpc GPC cluster_alternatives Alternative Techniques (Absolute Methods) cluster_info Information Obtained GPC Gel Permeation Chromatography GPC_Info Provides Mn, Mw, PDI (Relative to Standards) GPC->GPC_Info SLS Static Light Scattering GPC->SLS Complements for Absolute Mw Viscometry Viscometry GPC->Viscometry Can be coupled for Universal Calibration MALDI MALDI-TOF MS GPC->MALDI Offline coupling for high PDI polymers SLS_Info Provides Mw (Absolute) SLS->SLS_Info Visc_Info Provides Mv Viscometry->Visc_Info MALDI_Info Provides Absolute Mn, Mw for low PDI End-group analysis MALDI->MALDI_Info

Caption: Logical relationship in comparing GPC with alternative techniques.

References

A Comparative Guide to the Spectroscopic Characterization of Poly(4-vinylbiphenyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic characterization of poly(4-vinylbiphenyl) (PVBP) and atactic polystyrene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a practical resource, offering experimental data, detailed methodologies, and a visual representation of the characterization workflow to aid in the analysis of these polymers.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for poly(this compound) and atactic polystyrene.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Polymer Chemical Shift (δ) ppm Assignment
Poly(this compound) ~ 6.8 - 7.8Broad multiplet, Aromatic protons (biphenyl group)
~ 1.2 - 2.5Broad multiplet, Aliphatic backbone protons (-CH-, -CH₂-)
Atactic Polystyrene ~ 6.27 - 7.43[1]Broad multiplet, Aromatic protons (phenyl group)[1]
~ 1.67 - 2.30[1]Broad multiplet, Methine proton (-CH-) of the backbone[1]
~ 1.28 - 1.65[1]Broad multiplet, Methylene protons (-CH₂-) of the backbone[1]

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Polymer Chemical Shift (δ) ppm Assignment
Poly(this compound) Data not available in detail in the search results.
Atactic Polystyrene ~ 145.2 - 146.5Quaternary aromatic carbon (C1)
~ 127.3 - 129.3Ortho and meta aromatic carbons
~ 124.7 - 126.3Para aromatic carbon
~ 41.4 - 46.6Methylene carbon (-CH₂-) of the backbone
~ 40.1 - 40.3Methine carbon (-CH-) of the backbone

Table 3: FTIR Spectroscopic Data (Sample Preparation: Solid)

Polymer Wavenumber (cm⁻¹) Assignment
Poly(this compound) Specific peak assignments for the polymer were not found in the search results. The data for the this compound monomer shows characteristic peaks for the vinyl group and the biphenyl aromatic system.
Atactic Polystyrene 3100 - 3000[2]Aromatic C-H stretching[2]
2924 & 2846[2]Asymmetric and symmetric CH₂ stretching[2]
1602, 1490, 1447[2]C=C aromatic ring stretching[2]
756[3]C-H out-of-plane bending (mono-substituted benzene)[3]
698[3]Ring bending[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of poly(this compound) are provided below. These protocols are based on standard practices for polymer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure of poly(this compound).

Materials:

  • Poly(this compound) sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm diameter)

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the poly(this compound) sample.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Poly(this compound) is soluble in THF, chloroform, and toluene.

    • Once fully dissolved, transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an FTIR spectrum to identify the functional groups present in poly(this compound).

Method 1: KBr Pellet Method [4][5]

Materials:

  • Poly(this compound) sample (powder)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. It is crucial that the KBr is completely dry to avoid interference from water absorption bands.[4]

    • Add a small amount of the poly(this compound) sample (approx. 1-2 mg) to the KBr powder.[5]

    • Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure to the die to form a thin, transparent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Method 2: Cast Film Method [6]

Materials:

  • Poly(this compound) sample

  • A suitable solvent (e.g., chloroform, toluene)

  • A flat substrate (e.g., KBr plate, glass slide)

  • Hotplate (optional)

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of poly(this compound) in a suitable solvent to create a dilute solution.

    • Cast a thin film of the polymer solution onto a KBr plate or other IR-transparent substrate.[6]

    • Allow the solvent to evaporate completely. This can be done at room temperature or by gentle heating on a hotplate.[6]

  • Spectrum Acquisition:

    • Place the substrate with the polymer film in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a clean, empty substrate.

    • Acquire the sample spectrum.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a polymer like poly(this compound).

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization PVBP Poly(this compound) Polymerization->PVBP NMR_Spectroscopy NMR Spectroscopy PVBP->NMR_Spectroscopy FTIR_Spectroscopy FTIR Spectroscopy PVBP->FTIR_Spectroscopy H1_NMR ¹H NMR NMR_Spectroscopy->H1_NMR C13_NMR ¹³C NMR NMR_Spectroscopy->C13_NMR FTIR_Spectrum FTIR Spectrum Acquisition FTIR_Spectroscopy->FTIR_Spectrum NMR_Data_Analysis Data Analysis (Chemical Shift, Integration) H1_NMR->NMR_Data_Analysis C13_NMR->NMR_Data_Analysis Structural_Info_NMR Structural Information (Proton Environment, Carbon Backbone) NMR_Data_Analysis->Structural_Info_NMR FTIR_Data_Analysis Data Analysis (Peak Position, Intensity) FTIR_Spectrum->FTIR_Data_Analysis Functional_Group_Info Functional Group Identification FTIR_Data_Analysis->Functional_Group_Info

Caption: Workflow for Polymer Characterization.

References

A Comparative Guide to the Thermal Properties of Poly(4-vinylbiphenyl) and Polystyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of poly(4-vinylbiphenyl) (P4VBP) and polystyrene (PS), two polymers with distinct thermal behaviors that influence their processing and application. The data presented is supported by experimental findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Executive Summary

Poly(this compound) exhibits significantly higher thermal stability compared to polystyrene. The glass transition temperature (Tg) of P4VBP is notably higher and is dependent on its molecular weight, ranging from 105 °C to 151 °C. In contrast, polystyrene has a well-defined glass transition temperature of approximately 100 °C. The thermal decomposition of P4VBP also occurs at considerably higher temperatures than that of polystyrene, which begins to decompose around 270 °C. This enhanced thermal resistance makes P4VBP a candidate for applications requiring stability at elevated temperatures.

Comparative Thermal Analysis Data

The following table summarizes the key thermal properties of poly(this compound) and polystyrene obtained from TGA and DSC analyses.

PropertyPoly(this compound) (P4VBP)Polystyrene (PS)
Glass Transition Temperature (Tg) 105 °C - 151 °C (molecular weight dependent)[1][2][3]~100 °C[4]
Thermal Decomposition Onset (TGA) Significantly higher than polystyrene~270 °C - 280 °C (initial weight loss)[5]
Temperature of Total Destruction Reported to be ~250 °C higher than PS for a derivative[6]-

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are generalized protocols applicable to the characterization of P4VBP and PS.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C - 800 °C).

    • For modulated TGA experiments on polystyrene, a heating rate of 2 K/min with a temperature modulation amplitude of 5 K and a period of 200s can be employed.[7]

  • Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the weight loss curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25 °C) to a temperature above its expected Tg (e.g., 180 °C for P4VBP, 150 °C for PS) at a controlled heating rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from the second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates the logical workflow for comparing the thermal properties of poly(this compound) and polystyrene.

G cluster_polymers Polymer Samples cluster_analysis Thermal Analysis cluster_properties Measured Properties cluster_comparison Comparative Evaluation P4VBP Poly(this compound) TGA Thermogravimetric Analysis (TGA) P4VBP->TGA DSC Differential Scanning Calorimetry (DSC) P4VBP->DSC PS Polystyrene PS->TGA PS->DSC Decomposition Decomposition Temperature TGA->Decomposition Tg Glass Transition Temperature (Tg) DSC->Tg Comparison Comparison of Thermal Stability Decomposition->Comparison Tg->Comparison

Caption: Workflow for comparing the thermal properties of P4VBP and PS.

References

A Comparative Analysis of Poly(4-vinylbiphenyl) and Other Common Vinyl Polymers for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision that influences the performance and efficacy of their work. This guide provides a detailed comparison of the properties of poly(4-vinylbiphenyl) (P4VBP) with other widely used vinyl polymers: polystyrene (PS), polyvinyl chloride (PVC), and polyvinyl acetate (PVAc).

Poly(this compound) is a thermoplastic polymer distinguished by its biphenyl side groups, which impart unique thermal and optical properties. Its rigid structure and aromatic character make it a material of interest for applications demanding high thermal stability and specific refractive indices. In the realm of drug development, its derivatives are explored for creating specialized drug delivery systems. This guide offers a quantitative comparison of its key properties against those of more conventional vinyl polymers, supported by detailed experimental protocols for property determination.

Comparative Data of Vinyl Polymer Properties

The following tables summarize the key thermal, mechanical, optical, and electrical properties of poly(this compound), polystyrene, polyvinyl chloride, and polyvinyl acetate. These values represent a range found in publicly available data and can vary based on molecular weight, processing conditions, and the presence of additives.

Table 1: Thermal Properties

PropertyPoly(this compound) (P4VBP)Polystyrene (PS)Polyvinyl Chloride (PVC)Polyvinyl Acetate (PVAc)
Glass Transition Temperature (Tg) 135 - 151 °C[1][2]90 - 107 °C[3][4]70 - 90 °C[5]30 - 45 °C[6]

Table 2: Mechanical Properties

PropertyPoly(this compound) (P4VBP)Polystyrene (PS)Polyvinyl Chloride (PVC)Polyvinyl Acetate (PVAc)
Tensile Strength Data not available28 - 60 MPa[7][8]34 - 62 MPa[9]Data not available
Young's Modulus Data not available1.9 - 3.28 GPa[2][10]2.41 - 4.14 GPa[10]Data not available

Table 3: Optical Properties

PropertyPoly(this compound) (P4VBP)Polystyrene (PS)Polyvinyl Chloride (PVC)Polyvinyl Acetate (PVAc)
Refractive Index (nD20) ~1.62[11]1.586 - 1.6[12][13]1.539 - 1.54[14][15]1.462 - 1.47[16][17]

Table 4: Electrical Properties

PropertyPoly(this compound) (P4VBP)Polystyrene (PS)Polyvinyl Chloride (PVC)Polyvinyl Acetate (PVAc)
Dielectric Constant (@ 1 kHz) Data not available2.4 - 2.6[18][19]~3.4[20]Data not available

Experimental Protocols

The determination of the properties listed above is conducted using standardized experimental methods. Below are detailed protocols for key analyses.

Thermal Property Analysis: Glass Transition Temperature (Tg)

The glass transition temperature is determined using Differential Scanning Calorimetry (DSC).

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg.

    • A second heating scan is performed at the same heating rate.

    • The glass transition temperature is determined from the midpoint of the inflection in the heat flow curve of the second heating scan. This procedure minimizes the influence of the polymer's thermal history.

Mechanical Property Analysis: Tensile Testing

Tensile properties are measured following ASTM D638 for rigid plastics.[7][9][12][14][17]

  • Instrumentation: A universal testing machine equipped with a load cell and an extensometer.

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a sheet of the polymer, with dimensions as specified in ASTM D638.

  • Procedure:

    • The thickness and width of the gauge section of the specimen are measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The extensometer is attached to the gauge section of the specimen.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and extension data are recorded throughout the test.

    • Tensile strength is calculated as the maximum stress applied before rupture. Young's modulus is determined from the initial linear portion of the stress-strain curve.

Optical Property Analysis: Refractive Index

The refractive index of transparent polymers is determined using a refractometer according to ASTM D542.[3][20][21][22]

  • Instrumentation: An Abbe refractometer or a similar instrument.

  • Specimen Preparation: A small, optically flat, and polished specimen of the polymer is required.

  • Procedure:

    • A drop of a suitable contacting liquid (with a refractive index close to that of the polymer) is placed on the prism of the refractometer.

    • The polymer specimen is placed on top of the contacting liquid.

    • A light source is directed through the prism and the specimen.

    • The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Electrical Property Analysis: Dielectric Constant

The dielectric constant is measured following the procedures outlined in ASTM D150.[5][6][15][23][24]

  • Instrumentation: A capacitance bridge, a test fixture with electrodes, and a frequency generator.

  • Specimen Preparation: A flat, uniform sheet of the polymer of a known thickness is used as the specimen.

  • Procedure:

    • The specimen is placed between the electrodes of the test fixture.

    • The capacitance of the specimen is measured at a specific frequency (e.g., 1 kHz) using the capacitance bridge.

    • The capacitance of the empty test fixture (air gap) is also measured.

    • The dielectric constant (permittivity) is calculated as the ratio of the capacitance of the specimen to the capacitance of the air gap.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows relevant to the characterization and application of these polymers.

Experimental_Workflow_for_Polymer_Characterization cluster_synthesis Polymer Synthesis cluster_characterization Property Characterization cluster_application Application Development synthesis Vinyl Polymer Synthesis (e.g., Free Radical Polymerization) thermal Thermal Analysis (DSC for Tg) synthesis->thermal mechanical Mechanical Testing (ASTM D638 for Tensile Properties) synthesis->mechanical optical Optical Analysis (ASTM D542 for Refractive Index) synthesis->optical electrical Electrical Testing (ASTM D150 for Dielectric Constant) synthesis->electrical processing Material Processing (e.g., Film Casting, Molding) thermal->processing mechanical->processing optical->processing electrical->processing device Device Fabrication / Formulation processing->device

Caption: Workflow for Polymer Synthesis and Characterization.

Nanoparticle_Drug_Delivery_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval In Vitro Evaluation polymer_drug Polymer and Drug Dissolved in Organic Solvent emulsification Emulsification in Aqueous Surfactant Solution polymer_drug->emulsification evaporation Solvent Evaporation emulsification->evaporation nanoparticles Nanoparticle Suspension evaporation->nanoparticles size_zeta Size and Zeta Potential (Dynamic Light Scattering) nanoparticles->size_zeta morphology Morphology (Electron Microscopy) nanoparticles->morphology drug_loading Drug Loading and Encapsulation Efficiency nanoparticles->drug_loading release Drug Release Study nanoparticles->release cell_culture Cell Culture Studies (Uptake and Cytotoxicity) nanoparticles->cell_culture

Caption: Preparation and Evaluation of Polymer Nanoparticles for Drug Delivery.

References

4-Vinylbiphenyl-Based Polymers: A Performance Showdown Against Standard Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

A new class of polymers based on 4-vinylbiphenyl (4VBP) is emerging as a promising contender in the field of organic electronics, demonstrating potential to enhance the performance and stability of various devices. This guide provides a comparative analysis of 4VBP-based polymers against established standard materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), supported by available experimental data and detailed methodologies.

The unique molecular structure of this compound, characterized by a biphenyl core with a reactive vinyl group, allows for its incorporation into high-performance polymers. These polymers exhibit superior thermal stability and mechanical strength, properties that are highly desirable for the fabrication of robust and long-lasting electronic devices.[1] While direct, side-by-side comparisons in dedicated studies remain somewhat limited, preliminary data and research on related structures indicate the potential of 4VBP-based materials to rival and, in some aspects, surpass the performance of conventional polymers.

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, host materials play a critical role in achieving high efficiency and operational stability. While standard materials like poly(N-vinylcarbazole) (PVK) are widely used, research into new host materials is crucial for advancing phosphorescent OLED (PhOLED) technology.

A study on a polynorbornene derivative featuring biphenyl-carbazole side groups, a structure with similarities to 4VBP-based systems, showcased its potential as a host material for green PhOLEDs. The polymer exhibited high thermal stability and suitable energy levels for hosting green phosphorescent emitters.

Table 1: Performance Comparison of a Biphenyl-Carbazole-Containing Polymer Host in a Green PhOLED

Host MaterialDopant (wt%)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)
Polynorbornene with biphenyl-carbazole side groups (P1)fac-Ir(ppy)₃ (2%)7.211
PVK-based devicefac-Ir(ppy)₃Lower than P1Lower than P1
Molecular CBP hostfac-Ir(ppy)₃Slightly higher than P1Slightly higher than P1

Data sourced from a study on a polynorbornene derivative with biphenyl-carbazole side groups.[2]

The performance of the P1-based device was found to be superior to that of a PVK-based device, a standard polymer host, and only slightly lower than a device using a molecular host (CBP), demonstrating the promise of biphenyl-containing polymers in this application.[2]

Experimental Protocol: Fabrication of a Solution-Processed Green PhOLED

A typical experimental workflow for the fabrication of a solution-processed PhOLED using a polymer host is as follows:

experimental_workflow_OLED cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition (Spin Coating) cluster_cathode_deposition Cathode Deposition cluster_encapsulation Encapsulation ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, Isopropanol) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone PEDOT_PSS PEDOT:PSS Deposition (Hole Injection Layer) UV_Ozone->PEDOT_PSS Annealing1 Annealing PEDOT_PSS->Annealing1 Emissive_Layer Polymer Host:Dopant Solution Deposition (Emissive Layer) Annealing1->Emissive_Layer Annealing2 Annealing Emissive_Layer->Annealing2 TPBi TPBi Deposition (Electron Transport Layer) Annealing2->TPBi LiF_Al Thermal Evaporation of LiF/Al (Cathode) TPBi->LiF_Al Encapsulation Device Encapsulation LiF_Al->Encapsulation

Figure 1: General experimental workflow for the fabrication of a solution-processed polymer-based OLED.

Organic Field-Effect Transistors (OFETs)

The biphenyl units in 4VBP-based polymers can promote intermolecular interactions, potentially leading to enhanced charge transport. However, the lack of extensive research on the charge transport properties of simple poly(this compound) in OFETs makes a direct quantitative comparison challenging at this time.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

The following is a generalized procedure for the fabrication of a solution-processed OFET, which can be adapted for novel polymer systems.

experimental_workflow_OFET cluster_substrate Substrate and Gate cluster_surface_treatment Surface Treatment cluster_semiconductor_deposition Semiconductor Deposition cluster_electrode_deposition Source/Drain Deposition Si_Substrate Highly Doped Si Wafer (Gate) SiO2_Layer Thermal Oxidation (Gate Dielectric) Si_Substrate->SiO2_Layer HMDS_Treatment HMDS Vapor Treatment SiO2_Layer->HMDS_Treatment Spin_Coating Spin Coating of Polymer HMDS_Treatment->Spin_Coating Polymer_Solution Polymer Solution Preparation Polymer_Solution->Spin_Coating Annealing Annealing Spin_Coating->Annealing Au_Evaporation Thermal Evaporation of Au (Source/Drain Electrodes) Annealing->Au_Evaporation

Figure 2: A typical workflow for fabricating a bottom-gate, top-contact organic field-effect transistor.

Organic Photovoltaics (OPVs)

For OPVs, the power conversion efficiency (PCE) is the most critical performance parameter. Standard donor polymers like PTB7 have been instrumental in achieving high PCEs. While there is a lack of data on the performance of 4VBP-based polymers as the primary donor or acceptor in OPVs, their properties could be beneficial. The thermal stability of 4VBP-based polymers could contribute to the long-term stability of solar cells, a major challenge in the field. Furthermore, the tunable electronic properties through copolymerization could allow for the optimization of energy levels to match with various acceptor materials.

Future Outlook

The exploration of this compound-based polymers in electronic devices is still in its early stages. The available data on related structures suggests that these materials hold significant promise, particularly in applications where thermal stability and robust performance are paramount. Future research should focus on the synthesis of a wider range of 4VBP copolymers and their systematic evaluation in OLEDs, OFETs, and OPVs. Direct comparative studies against industry-standard materials under identical device architectures and testing conditions are crucial to fully elucidate the advantages and potential of this emerging class of electronic polymers.

References

A Comparative Study of RAFT and ATRP for 4-Vinylbiphenyl Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate polymerization technique is paramount for the synthesis of well-defined polymers with tailored properties. This guide provides a comparative analysis of two popular controlled radical polymerization (CRP) methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the polymerization of 4-Vinylbiphenyl. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from structurally similar monomers, primarily styrene, to provide a representative comparison.

Executive Summary

Both RAFT and ATRP are powerful techniques capable of producing polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). RAFT polymerization is lauded for its versatility with a wide range of monomers and functional groups, and its metal-free nature, which is particularly advantageous for biomedical applications.[1][2] ATRP, on the other hand, offers excellent control over the polymerization process, often leading to very low PDIs, but typically requires a metal catalyst which may need to be removed from the final product.[1] The choice between RAFT and ATRP for this compound polymerization will depend on the specific requirements of the application, including the desired polymer architecture, purity, and scalability.

Data Presentation: A Comparative Look at Performance

The following tables summarize typical experimental data for the polymerization of styrenic monomers using RAFT and ATRP, serving as a proxy for the expected performance with this compound.

Table 1: Representative Data for RAFT Polymerization of Styrenic Monomers

EntryChain Transfer Agent (CTA)InitiatorMonomer/CTA/Initiator RatioTime (h)Conversion (%)Mn ( g/mol ) (Experimental)PDI
1Cumyl dithiobenzoateAIBN100/1/0.1165514,4001.04
2Benzyl dithiobenzoateAIBNVariable24--<1.2

Note: Data is based on the polymerization of styrene and is intended to be representative. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Table 2: Representative Data for ATRP of Styrenic Monomers

EntryInitiatorCatalyst/LigandMonomer/Initiator/Catalyst RatioTime (h)Conversion (%)Mn ( g/mol ) (Experimental)PDI
1Ethyl α-bromoisobutyrateCuBr/PMDETA100/1/16959,6001.10
2(PS-Br)4CuCl2/Cu(0)/Me6TREN2000/1/1/3/8--58,000-82,000<1.5

Note: Data is based on the polymerization of styrene and its derivatives and is intended to be representative. Mn = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN = Tris(2-(dimethylamino)ethyl)amine.

Experimental Protocols

Below are detailed, representative methodologies for the polymerization of a styrenic monomer like this compound using both RAFT and ATRP.

RAFT Polymerization Protocol

Materials:

  • This compound (monomer)

  • A suitable Chain Transfer Agent (CTA), e.g., Cumyl dithiobenzoate (CDB)

  • A radical initiator, e.g., 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask, magnetic stirrer, oil bath, and nitrogen/argon line.

Procedure:

  • The monomer (this compound), CTA, and initiator are weighed and placed in a Schlenk flask equipped with a magnetic stir bar.

  • The desired amount of anhydrous solvent is added to the flask.

  • The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then backfilled with an inert gas (nitrogen or argon).

  • The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for a predetermined time. Samples may be withdrawn periodically using a degassed syringe to monitor conversion and molecular weight evolution.

  • The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air.

  • The polymer is purified by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

ATRP Protocol

Materials:

  • This compound (monomer)

  • An alkyl halide initiator, e.g., Ethyl α-bromoisobutyrate (EBiB)

  • A transition metal catalyst, e.g., Copper(I) bromide (CuBr)

  • A ligand, e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvent (e.g., anisole or N,N-dimethylformamide)

  • Schlenk flask, magnetic stirrer, oil bath, and nitrogen/argon line.

Procedure:

  • The monomer (this compound) and solvent are placed in a Schlenk flask equipped with a magnetic stir bar.

  • The catalyst (CuBr) and ligand (PMDETA) are added to the flask under a counter-flow of inert gas.

  • The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles.

  • The flask is then backfilled with an inert gas (nitrogen or argon).

  • The initiator (EBiB) is injected into the reaction mixture via a degassed syringe.

  • The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 80-110 °C).

  • The polymerization is allowed to proceed for a specific time, with samples taken periodically for analysis.

  • The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the copper catalyst.

  • The polymer solution is typically passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Visualizing the Processes

To better understand the workflows and the comparative logic, the following diagrams are provided.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep Mix Monomer, CTA, and Initiator in Solvent degas Degas (Freeze-Pump-Thaw) prep->degas heat Heat to Reaction Temperature degas->heat polymerize Polymerization Proceeds heat->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate Polymer quench->precipitate purify Filter and Dry precipitate->purify

Caption: Experimental workflow for RAFT polymerization.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep Mix Monomer, Catalyst, and Ligand in Solvent degas Degas (Freeze-Pump-Thaw) prep->degas add_initiator Inject Initiator degas->add_initiator heat Heat to Reaction Temperature add_initiator->heat polymerize Polymerization Proceeds heat->polymerize quench Quench Reaction polymerize->quench remove_catalyst Remove Catalyst (Alumina Column) quench->remove_catalyst precipitate Precipitate Polymer remove_catalyst->precipitate purify Filter and Dry precipitate->purify

Caption: Experimental workflow for ATRP.

RAFT_vs_ATRP_Comparison cluster_criteria Comparison Criteria cluster_raft RAFT cluster_atrp ATRP MonomerScope Monomer Scope RaftMonomer Broad MonomerScope->RaftMonomer Advantage AtrpMonomer Wide (some limitations) MonomerScope->AtrpMonomer Control Control (PDI) RaftControl Good to Excellent Control->RaftControl AtrpControl Excellent Control->AtrpControl Advantage Metal Metal Catalyst RaftMetal No Metal->RaftMetal Advantage AtrpMetal Yes Metal->AtrpMetal Conditions Reaction Conditions RaftConditions Tolerant to impurities Conditions->RaftConditions Advantage AtrpConditions Sensitive to oxygen Conditions->AtrpConditions Purification Purification RaftPurification Removal of CTA Purification->RaftPurification AtrpPurification Removal of catalyst Purification->AtrpPurification

Caption: Key comparison points between RAFT and ATRP.

Conclusion

Both RAFT and ATRP are highly effective methods for the controlled polymerization of vinyl monomers, and by extension, this compound. The decision to use one over the other will be dictated by the specific needs of the research or application. For applications where metal contamination is a concern, such as in biomedical materials, RAFT presents a clear advantage. Conversely, where the utmost control over molecular weight distribution is critical, ATRP may be the preferred method. It is recommended that researchers conduct small-scale screening experiments for the polymerization of this compound using both techniques to determine the optimal conditions for their specific requirements.

References

Assessing the optical properties of poly(4-vinylbiphenyl) for specific wavelengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the optical properties of poly(4-vinylbiphenyl) (P4VBP) with two common alternative polymers, polystyrene (PS) and polycarbonate (PC). The data presented is essential for applications where precise control of light is critical, such as in the development of optical sensors, drug delivery systems, and advanced coatings.

Comparative Analysis of Optical Properties

The selection of a polymer for optical applications is highly dependent on its refractive index and absorption characteristics at the wavelengths of interest. Poly(this compound) is a high-refractive-index polymer, a class of materials sought after for their ability to manipulate light effectively.

Below is a summary of the key optical properties for P4VBP, polystyrene, and polycarbonate. Due to the limited availability of a complete refractive index dispersion for P4VBP, data for the structurally similar poly(vinylnaphthalene) is included to provide a reasonable approximation of its optical behavior.

PropertyPoly(this compound) (P4VBP)Polystyrene (PS)Polycarbonate (PC)
Refractive Index (n) at ~589 nm 1.62[1]~1.59-1.60[2][3][4]~1.584-1.586[5][6]
Refractive Index at 450 nm ~1.69 (estimated from Poly(vinylnaphthalene))~1.61~1.598
Refractive Index at 550 nm ~1.68 (estimated from Poly(vinylnaphthalene))~1.59~1.585
Refractive Index at 650 nm ~1.68 (estimated from Poly(vinylnaphthalene))[7][8]~1.58~1.579
UV Absorption Maximum ~260 nm (in solution)[9]Strong absorption below 300 nm[9][10]Strong absorption below 280-290 nm[11]
Transparency in the Visible Spectrum HighHigh[2]High[6]

Experimental Protocols

Accurate characterization of the optical properties of polymer thin films is crucial for their application. The following are detailed methodologies for sample preparation and the key experiments cited in this guide.

Thin Film Preparation by Spin Coating

Spin coating is a widely used technique to produce uniform thin films of polymers on flat substrates.

a. Solution Preparation:

  • Dissolve the polymer (e.g., poly(this compound), polystyrene) in a suitable solvent (e.g., toluene, chloroform, or propylene glycol methyl ether acetate) to the desired concentration.[12] The concentration will influence the final film thickness.[13][14]

  • Stir the solution until the polymer is fully dissolved. For some polymers, this may require several hours.

b. Substrate Preparation:

  • Clean the substrates (e.g., silicon wafers, quartz, or glass slides) thoroughly.[12]

  • A common cleaning procedure involves sonicating the substrates in a sequence of solvents such as acetone and isopropanol, followed by rinsing with deionized water and drying with a stream of nitrogen.[12]

c. Spin Coating Process:

  • Place the cleaned substrate on the vacuum chuck of the spin coater.[12]

  • Dispense the polymer solution onto the center of the substrate.[12][13]

  • Start the spin coater. The spinning process typically involves a spin-up stage to spread the solution and a spin-off stage at a higher speed to thin the film to the desired thickness.[15][16]

  • The final film thickness is primarily determined by the solution concentration and the spin speed.[13][14]

  • After spinning, the film is typically baked on a hotplate to remove any residual solvent.

Measurement of Refractive Index and Film Thickness by Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique for determining the thickness and refractive index of thin films.[17][18]

a. Principle: Ellipsometry measures the change in the polarization state of light upon reflection from a sample.[17] The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex reflection coefficients for p- and s-polarized light.

b. Measurement Procedure:

  • Mount the polymer-coated substrate on the ellipsometer stage.

  • Align the incident light beam at a specific angle of incidence (commonly 60° or 70°).

  • Acquire ellipsometric data over a range of wavelengths (e.g., from the ultraviolet to the near-infrared).[17]

  • Develop an optical model that describes the sample, typically consisting of the substrate, any native oxide layer, and the polymer film.[15]

  • Fit the model to the experimental data by adjusting the unknown parameters, such as the film thickness and the wavelength-dependent refractive index of the polymer. The refractive index is often modeled using a dispersion relation like the Cauchy or Sellmeier model.

Measurement of Absorption Properties by UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is used to measure the absorption of light by a sample as a function of wavelength.[19][20]

a. Principle: The technique measures the intensity of light passing through a sample (I) and compares it to the intensity of light before it passes through the sample (I₀). The absorbance (A) is then calculated as A = -log(I/I₀).

b. Measurement Procedure for Thin Films:

  • Prepare a polymer thin film on a transparent substrate (e.g., quartz).[21]

  • Place a blank transparent substrate in the reference beam path of the spectrophotometer.

  • Place the polymer-coated substrate in the sample beam path.

  • Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).

  • The absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (d) using the Beer-Lambert law.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for assessing the optical properties of polymer thin films.

References

Benchmarking the Mechanical Properties of 4-Vinylbiphenyl Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanical properties of polymers derived from 4-Vinylbiphenyl (4VBP), benchmarked against common high-performance thermoplastics. Given the specialized nature of 4VBP copolymers, this document leverages data on the poly(this compound) homopolymer as a baseline to understand the potential contributions of the 4VBP monomer to copolymer systems. The comparison herein focuses on key mechanical indicators: tensile strength, Young's modulus, and elongation at break, providing a foundation for material selection in demanding applications.

Comparative Analysis of Mechanical Properties

The following table summarizes the key mechanical properties of poly(this compound) and three widely used thermoplastic polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), and Polycarbonate (PC). This data is essential for researchers considering the incorporation of 4VBP into novel copolymer formulations for applications requiring specific mechanical performance.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(this compound) 32 - 603.2 - 3.4Data not available
Polystyrene (General Purpose) 46 - 60[1]3.0 - 3.6[1]3 - 4[1]
Poly(methyl methacrylate) 55 - 75[2]2.8 - 3.32 - 10
Polycarbonate 55 - 75[3]2.0 - 2.4[3]80 - 150[3]

Experimental Protocols

The mechanical properties presented in this guide are typically determined through standardized tensile testing procedures. The following is a detailed methodology based on the ASTM D638 standard, "Standard Test Method for Tensile Properties of Plastics."

Tensile Testing of Polymers (ASTM D638)

1. Specimen Preparation:

  • Test specimens are prepared in a dumbbell shape, as specified in the ASTM D638 standard.

  • The specimens can be prepared by injection molding, compression molding, or machining from a sheet of the polymer material.

  • The dimensions of the "dog bone" specimen must be precise to ensure accurate and reproducible results.

2. Apparatus:

  • A universal testing machine (UTM) equipped with a load cell of an appropriate capacity is used.

  • The UTM is fitted with grips that securely hold the specimen without causing premature failure at the clamping points.

  • An extensometer is attached to the gauge length of the specimen to accurately measure the elongation during the test.

3. Procedure:

  • The thickness and width of the gauge section of the specimen are measured at several points, and the average values are recorded.

  • The specimen is mounted in the grips of the UTM, ensuring that it is aligned with the direction of the applied load.

  • The extensometer is attached to the specimen.

  • The test is initiated by separating the grips at a constant rate of speed. The speed is determined by the material's properties and the specifications of the standard.

  • The load and the corresponding elongation are recorded continuously until the specimen fractures.

4. Data Analysis:

  • Tensile Strength: The maximum stress that the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Tensile Modulus): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Visualizing Structure-Property Relationships

The mechanical properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. The following diagram illustrates this relationship for this compound and the benchmark polymers.

G Monomer_4VBP This compound C₁₄H₁₂ Bulky, rigid biphenyl group Polymer_4VBP Poly(this compound) High Stiffness High Thermal Stability Monomer_4VBP->Polymer_4VBP Polymerization Monomer_Styrene Styrene C₈H₈ Phenyl group Polymer_Styrene Polystyrene Good Stiffness Brittle Monomer_Styrene->Polymer_Styrene Polymerization Monomer_MMA Methyl Methacrylate C₅H₈O₂ Ester group and methyl group Polymer_MMA Poly(methyl methacrylate) Good Stiffness Good Optical Clarity Monomer_MMA->Polymer_MMA Polymerization

Caption: Monomer structure influence on polymer properties.

This guide serves as a preliminary resource for understanding the mechanical performance of this compound-containing polymers. Further experimental investigation into specific 4VBP copolymers is necessary to fully elucidate their mechanical properties for targeted applications in drug development and materials science.

References

Comparative Analysis of 4-Vinylbiphenyl: A Cross-Validation of Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of 4-Vinylbiphenyl (CAS: 2350-89-2), cross-validating publicly available experimental data with computationally derived properties.[1][2][3][4][5][6][7][8][9] Designed for researchers, scientists, and professionals in drug development, this document provides a clear comparison of physical, chemical, and spectral properties, alongside detailed methodologies for key experimental techniques.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative experimental and computational data for this compound, facilitating a direct comparison between measured and predicted values.

Table 1: Physical and Chemical Properties of this compound

PropertyExperimental ValueComputational ValueSource (Experimental)Source (Computational)
CAS Number 2350-89-2N/A[1][2][3][5]N/A
Molecular Formula C₁₄H₁₂C₁₄H₁₂[1][2][3][2]
Molecular Weight 180.25 g/mol 180.24 g/mol [1][3][5][10][2]
Exact Mass N/A180.093900383 DaN/A[2]
Melting Point 119-121 °CN/A[1][3][4][5][10]N/A
Boiling Point 301.7 ± 12.0 °C (at 760 mmHg)N/A[1]N/A
Appearance White to off-white crystalline solidN/A[3]N/A
Solubility Insoluble in water; Soluble in THF, CHCl₃, Toluene, Ethanol, Ether, Benzene.N/A[3][4][11]N/A
XLogP3 N/A5N/A[2]
Topological Polar Surface Area N/A0 ŲN/A[2]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueData AvailabilityDescriptionSource
¹H NMR Spectroscopy AvailableProvides information on the proton environment in the molecule.[2]
¹³C NMR Spectroscopy AvailableIdentifies the carbon skeleton of the molecule. The spectrum is available in CDCl₃ solvent.[12]
Infrared (IR) Spectroscopy AvailableUsed to identify the functional groups present in the molecule based on vibrational frequencies.[2][13][14]
Mass Spectrometry (MS) Available (GC-MS)Determines the molecular weight and provides fragmentation patterns for structural elucidation.[2]
Raman Spectroscopy AvailableProvides complementary vibrational information to IR spectroscopy.[2]

Experimental and Computational Workflow

The diagram below illustrates the logical workflow for cross-validating experimental results with computational models for a chemical compound like this compound.

G cluster_0 Experimental Analysis cluster_1 Computational Modeling exp_analysis Physical & Chemical Characterization nmr NMR Spectroscopy (¹H, ¹³C) exp_analysis->nmr ftir FT-IR Spectroscopy exp_analysis->ftir gcms GC-Mass Spectrometry exp_analysis->gcms exp_data Acquired Experimental Data nmr->exp_data ftir->exp_data gcms->exp_data cross_validation Cross-Validation & Comparative Analysis exp_data->cross_validation comp_model In Silico Property Prediction dft DFT Calculations (Geometry, Spectra) comp_model->dft md Molecular Dynamics (Conformation) comp_model->md db Database Mining (e.g., PubChem) comp_model->db comp_data Predicted Computational Data dft->comp_data md->comp_data db->comp_data comp_data->cross_validation validated_profile Validated Molecular Profile of this compound cross_validation->validated_profile compound This compound compound->exp_analysis compound->comp_model

Caption: Workflow for the cross-validation of experimental and computational data.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols represent standard practices for the characterization of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[12] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single peaks for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is integrated (for ¹H NMR) and chemical shifts are referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry Potassium Bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The analysis is performed using an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Key absorption bands are identified and correlated with specific functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.

  • Instrumentation: The analysis is conducted on a GC-MS system, which consists of a gas chromatograph for separation coupled to a mass spectrometer for detection and identification.

  • Chromatographic Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The compound travels through a capillary column (e.g., a non-polar DB-5 column) where it is separated based on its boiling point and interaction with the stationary phase. The oven temperature is typically programmed to ramp up to ensure efficient separation.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (commonly Electron Ionization, EI). The molecule is fragmented into characteristic ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule and is compared against spectral libraries (like the NIST library) for confirmation.[2]

References

Safety Operating Guide

Safe Disposal of 4-Vinylbiphenyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-vinylbiphenyl is critical for ensuring laboratory safety and environmental protection. This substance is recognized as hazardous, primarily due to its toxicity to aquatic life with long-lasting effects, and its potential to cause skin irritation and allergic reactions.[1] Adherence to strict disposal protocols is mandatory to mitigate these risks. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[3]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, must be segregated from non-hazardous waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Collection and Containment:

    • Solid this compound waste should be carefully collected to minimize dust generation.[3][4]

    • Use a dedicated, clearly labeled, and sealable container for collecting this compound waste. The container must be made of a material compatible with the chemical.

    • The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate quantity and the date of accumulation.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS representative or contractor with a complete and accurate description of the waste.

    • Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[1][5] Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[5]

Emergency Procedures for Spills

In the event of a this compound spill:

  • Evacuate the immediate area if necessary.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2][3] Avoid creating dust.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Collect all cleanup materials and treat them as hazardous waste.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard and classification data for this compound.

ParameterValueReference
Hazard Statements H315: Causes skin irritation.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects.[1]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][5]
WGK (Water Hazard Class) WGK 3[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow start Material Contaminated with This compound is_liquid Is the waste liquid or solid? start->is_liquid solid_waste Solid Waste (e.g., unused chemical, contaminated labware) is_liquid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing this compound) is_liquid->liquid_waste Liquid collect_solid Carefully sweep/scoop into a designated hazardous waste container. Avoid creating dust. solid_waste->collect_solid collect_liquid Pour into a designated, sealed, and labeled hazardous waste container for non-halogenated organic waste. liquid_waste->collect_liquid label_container Label container: 'Hazardous Waste - this compound' Include date and quantity. collect_solid->label_container collect_liquid->label_container store_waste Store in a designated secondary containment area away from incompatible materials. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or approved waste contractor for pickup. store_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Vinylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Vinylbiphenyl, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.

Hazard Summary: this compound is a chemical compound that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also important to prevent its release into the environment, as it may cause long-lasting harmful effects to aquatic life.[2] The substance is a cream-colored solid and is sensitive to moisture and air.[3][4]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Standards & Specifications
Eye/Face Protection Chemical safety goggles or eyeglassesMust meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3]
Skin & Body Protection Chemical-resistant gloves and a lab coat or long-sleeved clothingWear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
Respiratory Protection Not required under normal use with adequate ventilationA particle filter is recommended if dust is generated.[3][5] Use local exhaust ventilation. A self-contained breathing apparatus should be available for emergencies.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing risks. Always handle this compound in a well-ventilated area, preferably within a fume hood.[5][6]

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an emergency eye wash station and safety shower are accessible.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Handling the Chemical:

    • Avoid the formation and dispersion of dust.[3][4][5]

    • Avoid all direct contact with the substance, including skin, eyes, and clothing.[3][5]

    • Do not breathe in any dust or vapors.[1]

  • Storage: Keep the container tightly closed and store it in a cool, well-ventilated place, protected from moisture.[3][6]

  • Hygiene: After handling, wash hands and face thoroughly.[5]

Emergency and First Aid Plan

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][5] Remove contact lenses if it is safe to do so.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing at once.[1] Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[3][4] Consult a physician.[1]

  • Inhalation: Move the exposed individual to fresh air immediately.[1] If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center right away.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and adhere to regulations.

  • Waste Collection: For spills, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, labeled container for disposal.[3][4][5]

  • Disposal Method: The waste material must be disposed of at an approved waste disposal plant.[7] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this chemical and its container.[5] Do not allow the product to enter drains or rivers.[6]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol Prep 1. Area Setup & Safety Check Don_PPE 2. Don Required PPE Prep->Don_PPE Handle 3. Handle Chemical (Avoid Dust/Contact) Don_PPE->Handle Store 4. Secure Storage (Cool, Dry, Ventilated) Handle->Store Exposure Exposure Event Handle->Exposure Accident Hygiene 5. Personal Hygiene (Wash Hands/Face) Store->Hygiene Disposal 6. Waste Disposal (Follow Regulations) Hygiene->Disposal Exposure->Handle First Aid & Re-evaluate

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.